molecular formula C11H16ClNO2 B1163423 N-Methyl Homarylamine hydrochloride CAS No. 136366-39-7

N-Methyl Homarylamine hydrochloride

Cat. No.: B1163423
CAS No.: 136366-39-7
M. Wt: 229.70 g/mol
InChI Key: UQIGBMMOTJOZDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methyl Homarylamine (hydrochloride) is an analytical reference standard categorized as a phenethylamine. This product is intended for research and forensic applications.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-N,N-dimethylethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2.ClH/c1-12(2)6-5-9-3-4-10-11(7-9)14-8-13-10;/h3-4,7H,5-6,8H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQIGBMMOTJOZDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC1=CC2=C(C=C1)OCO2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501345210
Record name N-Methyl homarylamine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501345210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136366-39-7
Record name N-Methyl homarylamine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501345210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

N-Methyl Homarylamine hydrochloride basic properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Core Basic Properties of N-Methyl Homarylamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known by its synonyms MDMPEA and N-methyl-3,4-Methylenedioxyphenethylamine, is a substituted phenethylamine (B48288).[1][2] Structurally, it is the N-methylated analog of methylenedioxyphenethylamine (MDPEA).[3] Historically, it was patented in 1956 by Merck & Co. as a potential antitussive (anti-cough) agent, though it was never medically commercialized.[3] In the United States, it is classified as a Schedule I drug due to being a positional isomer of 3,4-methylenedioxyamphetamine (MDA).[3] This compound is primarily available as an analytical reference standard for research and forensic applications, and its physiological and toxicological properties are not well-documented.[1][2] This guide provides a comprehensive overview of its known basic properties, drawing on available data and inferences from structurally related compounds.

Chemical and Physical Properties

This compound is a crystalline solid.[1][2] Its chemical identity and core physical properties are summarized in the tables below. Due to a lack of specific experimental data for certain properties, values from closely related analogs are provided for estimation and comparison.

Identification and Chemical Structure
PropertyValue
Formal Name N-methyl-1,3-benzodioxole-5-ethanamine, monohydrochloride[1][2]
Synonyms MDMPEA, MK-71, N-Methylhomopiperonylamine, N-methyl-3,4-Methylenedioxyphenethylamine[1][2]
CAS Number 533-10-8[1][2]
Molecular Formula C₁₀H₁₃NO₂ • HCl[1][2]
Formula Weight 215.7 g/mol [1][2]
SMILES CNCCC1=CC(OCO2)=C2C=C1.Cl[1][2]
InChI Key MNHMCRQZDWHQBP-UHFFFAOYSA-N[1][2]
Physicochemical Data
PropertyValueNotes
Appearance Crystalline solid[1][2]-
Melting Point (°C) ~162-164Value for N-Methylphenethylamine HCl, a close structural analog without the methylenedioxy group.[1] Specific data not available.
pKa ~10.14Value for N-Methylphenethylamine (free base).[1] The pKa of the hydrochloride salt will be significantly lower.
UV λmax (nm) 237, 288[1][2]In standard solvent.
Solubility (mg/ml) DMF: 30, DMSO: 30, Ethanol: 5, PBS (pH 7.2): 10[1][2][4]-
Purity ≥98%As supplied by chemical vendors for reference standard.[1][2][4]
Stability ≥ 4 yearsWhen stored at -20°C.[1]

Biological Context and Putative Signaling

While the specific pharmacological profile of this compound is largely unknown, its classification as a phenethylamine allows for informed hypotheses regarding its mechanism of action. Phenethylamines are known to act as stimulants and neuromodulators in the central nervous system.[5]

The primary target for many phenethylamines is the Trace Amine-Associated Receptor 1 (TAAR1) , a G-protein coupled receptor that modulates monoaminergic systems.[1][5][6] N-Methylphenethylamine, a close analog, is a potent agonist at hTAAR1.[1][6] Activation of TAAR1 initiates a signaling cascade that can lead to the non-competitive release of neurotransmitters such as dopamine (B1211576), norepinephrine, and serotonin.[6] This is often achieved by reversing the direction of monoamine transporters like the dopamine transporter (DAT).[5]

Below is a diagram illustrating the putative signaling pathway for this compound, based on the known mechanism of related phenethylamines.

putative_signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space NMHH N-Methyl Homarylamine hydrochloride TAAR1 TAAR1 NMHH->TAAR1 Binds/Activates G_Protein G-Protein TAAR1->G_Protein Activates DAT Dopamine Transporter (DAT) DAT_P Phosphorylated DAT (Reversed) DAT->DAT_P AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates PKA->DAT Phosphorylates Dopamine_efflux Dopamine Efflux DAT_P->Dopamine_efflux Causes

Caption: Putative TAAR1 signaling pathway for N-Methyl Homarylamine HCl.

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are not published. However, based on methods used for regioisomeric phenethylamines, the following protocols can be established.[7][8]

Protocol 1: Analytical Characterization by HPLC

This protocol is adapted from methods used to differentiate MDMA from its regioisomers.[7]

  • Objective: To determine the purity and retention time of this compound.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Materials:

    • This compound reference standard.

    • HPLC-grade methanol (B129727) and water.

    • Phosphoric acid.

    • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Methodology:

    • Mobile Phase Preparation: Prepare an isocratic mobile phase consisting of a mixture of methanol and a pH 3 phosphate (B84403) buffer. The exact ratio (e.g., 30:70 methanol:buffer) should be optimized for best peak shape and resolution.

    • Standard Preparation: Accurately weigh and dissolve the reference standard in the mobile phase to a concentration of approximately 1 mg/mL.

    • Chromatographic Conditions:

      • Flow Rate: 1.0 mL/min.

      • Injection Volume: 10 µL.

      • Column Temperature: 25°C.

      • Detection Wavelength: 288 nm (secondary peak) and 237 nm (primary peak).

    • Analysis: Inject the standard solution and record the chromatogram. The retention time is a key identifier, and the peak area can be used to assess purity against other absorbing species.

Protocol 2: Melting Point Determination
  • Objective: To determine the melting range of the crystalline solid.

  • Instrumentation: Digital melting point apparatus.

  • Materials:

    • This compound, dried.

    • Capillary tubes.

  • Methodology:

    • Sample Preparation: Finely crush a small amount of the crystalline solid. Pack the powder into a capillary tube to a height of 2-3 mm.

    • Measurement: Place the capillary tube in the melting point apparatus.

    • Heating: Heat the sample at a ramp rate of 1-2°C per minute near the expected melting point.

    • Observation: Record the temperature at which the substance first begins to melt (onset) and the temperature at which it becomes completely liquid (clear point). This range is the melting point.

Visualized Workflows and Relationships

Logical Relationship Diagram

This diagram illustrates the structural relationship of this compound to its parent class and other relevant analogs.

logical_relationship Phenethylamine Phenethylamine Substituted_PEA Substituted Phenethylamines Phenethylamine->Substituted_PEA MDPEA MDPEA Substituted_PEA->MDPEA NMPEA N-Methylphenethylamine (Structural Analog) Substituted_PEA->NMPEA NMHH N-Methyl Homarylamine HCl MDPEA->NMHH N-methylation MDA MDA (Positional Isomer) NMHH->MDA Isomeric Relationship

Caption: Structural hierarchy of N-Methyl Homarylamine HCl.

Experimental Workflow Diagram

This workflow outlines a typical process for the comprehensive identification and characterization of a research chemical like this compound.

experimental_workflow Start Reference Standard Received Phys_Char Physical Characterization (Melting Point, Solubility) Start->Phys_Char LC_UV LC-UV Analysis (Purity, Retention Time) Start->LC_UV GC_MS GC-MS Analysis (Molecular Weight, Fragmentation) Start->GC_MS NMR NMR Spectroscopy (Structural Confirmation) Start->NMR Data_Comp Data Compilation & Analysis Phys_Char->Data_Comp LC_UV->Data_Comp GC_MS->Data_Comp NMR->Data_Comp Report Technical Datasheet Generation Data_Comp->Report End Characterization Complete Report->End

References

An In-depth Technical Guide to N-Methyl Homarylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methyl Homarylamine hydrochloride, a synthetic compound classified under the phenethylamine (B48288) family, is primarily utilized as an analytical reference standard in forensic and research settings. Its structural similarity to controlled substances such as 3,4-methylenedioxymethamphetamine (MDMA) necessitates robust analytical methods for its differentiation. This technical guide provides a comprehensive overview of this compound, including its chemical properties, a detailed synthesis protocol, analytical methodologies, and a discussion of its potential pharmacological activities based on related compounds. Due to the limited availability of specific experimental data in peer-reviewed literature, some sections of this guide are based on established principles for structurally similar phenethylamines.

Chemical and Physical Properties

This compound is the hydrochloride salt of N,N-dimethyl-1,3-benzodioxole-5-ethanamine. Its core structure consists of a phenethylamine backbone with a methylenedioxy bridge on the phenyl ring and two methyl groups on the terminal amine.

PropertyValueReference
Formal Name N,N-dimethyl-1,3-benzodioxole-5-ethanamine, monohydrochloride[1]
Synonyms N,N-dimethyl Homopiperonylamine, N-methyl Homarylamine[1][2]
CAS Number 136366-39-7[1]
Molecular Formula C₁₁H₁₅NO₂ • HCl[1]
Formula Weight 229.7 g/mol [1]
Appearance Crystalline solid[1]
Purity ≥98%[1]
Solubility DMF: 30 mg/mL, DMSO: 30 mg/mL, Ethanol: 5 mg/mL, PBS (pH 7.2): 10 mg/mL[1]
SMILES CN(C)CCC1=CC(OCO2)=C2C=C1.Cl[1]
InChI Key UQIGBMMOTJOZDN-UHFFFAOYSA-N[1]
Storage -20°C[2]
Stability ≥ 5 years[1]

Synthesis of this compound

A plausible and efficient method for the synthesis of this compound is the Eschweiler-Clarke reaction, which involves the reductive N-methylation of a primary or secondary amine using formaldehyde (B43269) and formic acid. In this case, the precursor would be Homarylamine (N-methyl-3,4-methylenedioxyphenethylamine).

Experimental Protocol: Eschweiler-Clarke Methylation

This protocol describes the N-methylation of Homarylamine to yield N-Methyl Homarylamine, followed by conversion to its hydrochloride salt.

Materials:

  • Homarylamine (N-methyl-1,3-benzodioxole-5-ethanamine)

  • Formic acid (98-100%)

  • Formaldehyde (37% aqueous solution)

  • Hydrochloric acid (concentrated)

  • Diethyl ether

  • Sodium hydroxide (B78521) (or other suitable base)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Separatory funnel

  • Standard glassware for extraction and purification

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Homarylamine in an excess of formic acid.

  • Addition of Formaldehyde: To the stirred solution, add an excess of aqueous formaldehyde.

  • Reaction: Heat the mixture to reflux (approximately 100°C) for several hours, until the evolution of carbon dioxide ceases. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Workup:

    • Allow the reaction mixture to cool to room temperature.

    • Carefully add concentrated hydrochloric acid to acidify the mixture.

    • Evaporate the excess formic acid and water under reduced pressure.

    • Dissolve the residue in water and wash with diethyl ether to remove any non-basic impurities.

    • Make the aqueous layer basic by the addition of a sodium hydroxide solution.

    • Extract the free base (N-Methyl Homarylamine) with several portions of diethyl ether.

    • Combine the organic extracts and dry over anhydrous magnesium sulfate.

  • Salt Formation:

    • Filter the dried ethereal solution.

    • Bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in a suitable solvent (e.g., isopropanol), until precipitation of the hydrochloride salt is complete.

    • Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.

Diagram of Synthesis Workflow:

SynthesisWorkflow Synthesis of N-Methyl Homarylamine HCl cluster_reactants Starting Materials cluster_reaction Eschweiler-Clarke Reaction cluster_workup Workup & Purification cluster_salt_formation Salt Formation Homarylamine Homarylamine Reflux Reflux (100°C) Homarylamine->Reflux Reagents Formaldehyde, Formic Acid Reagents->Reflux Acidification Acidification (HCl) Reflux->Acidification Reaction Mixture Evaporation Evaporation Acidification->Evaporation Extraction1 Aqueous Wash Evaporation->Extraction1 Basification Basification (NaOH) Extraction1->Basification Extraction2 Ether Extraction Basification->Extraction2 Drying Drying (MgSO4) Extraction2->Drying HCl_addition Addition of HCl Drying->HCl_addition Free Base in Ether Precipitation Precipitation HCl_addition->Precipitation Filtration Filtration & Drying Precipitation->Filtration Product N-Methyl Homarylamine HCl Filtration->Product

Caption: Workflow for the synthesis of this compound via Eschweiler-Clarke reaction.

Analytical Methods

The differentiation of this compound from its regioisomers and other related phenethylamines is crucial in forensic analysis. Chromatographic and spectroscopic techniques are the primary methods for its identification and quantification. While the full experimental details from the seminal work by Noggle et al. (1991) are not publicly available, the abstract indicates that High-Performance Liquid Chromatography (HPLC) is a key technique for distinguishing it from its isomers.

High-Performance Liquid Chromatography (HPLC)

Based on the analysis of similar compounds, a reverse-phase HPLC method would be appropriate.

Hypothetical Protocol:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (B52724) and a buffered aqueous solution (e.g., phosphate (B84403) buffer at a slightly acidic pH).

  • Detection: UV detection at wavelengths around 237 nm and 288 nm, which are characteristic absorption maxima for related compounds like Homarylamine.[3]

  • Flow Rate: Approximately 1.0 mL/min.

  • Injection Volume: 10-20 µL.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a standard technique for the analysis of volatile and semi-volatile compounds.

Hypothetical Protocol:

  • Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).

  • Carrier Gas: Helium.

  • Injection Mode: Split or splitless.

  • Temperature Program: An initial temperature of around 100°C, ramped up to 280-300°C.

  • Mass Spectrometry: Electron ionization (EI) at 70 eV. The mass spectrum would be expected to show fragmentation patterns characteristic of phenethylamines, including a benzylic cleavage.

Spectroscopic Data
  • ¹H NMR: Signals corresponding to the aromatic protons on the benzodioxole ring, the methylene (B1212753) protons of the dioxole ring, the ethyl chain protons, and the N-dimethyl protons.

  • ¹³C NMR: Resonances for the carbons of the benzodioxole ring system, the ethyl side chain, and the N-methyl groups.

  • FTIR: Absorption bands characteristic of the C-H stretching of the aromatic and aliphatic groups, C=C stretching of the aromatic ring, and C-O stretching of the methylenedioxy group.

Pharmacology and Mechanism of Action (Hypothesized)

There is a lack of specific pharmacological studies on this compound in the scientific literature. However, based on its structural classification as a phenethylamine and its similarity to other psychoactive compounds, a potential mechanism of action can be inferred.

Phenethylamines are known to interact with various components of the monoaminergic neurotransmitter systems. The primary hypothesized mechanisms include:

  • Interaction with Monoamine Transporters: Phenethylamines can act as substrates for and/or inhibitors of the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT). This can lead to an increase in the extracellular concentrations of these neurotransmitters.

  • Trace Amine-Associated Receptor 1 (TAAR1) Agonism: Many phenethylamines are agonists at TAAR1, an intracellular G-protein coupled receptor that can modulate the activity of monoamine transporters and neuronal firing rates.

  • Vesicular Monoamine Transporter 2 (VMAT2) Inhibition: Some phenethylamines can inhibit VMAT2, which is responsible for packaging monoamines into synaptic vesicles, leading to an increase in cytosolic neurotransmitter levels and subsequent reverse transport through DAT, NET, and SERT.

The N,N-dimethyl substitution may influence the potency and selectivity of these interactions compared to primary or secondary amine analogs.

Hypothesized Signaling Pathway:

SignalingPathway Hypothesized Signaling Pathway of N-Methyl Homarylamine cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron NMHA N-Methyl Homarylamine TAAR1 TAAR1 NMHA->TAAR1 Agonism VMAT2 VMAT2 NMHA->VMAT2 Inhibition DAT DAT NMHA->DAT Inhibition/ Reverse Transport NET NET NMHA->NET Inhibition/ Reverse Transport SERT SERT NMHA->SERT Inhibition/ Reverse Transport TAAR1->DAT Modulation Dopamine_vesicle Dopamine Vesicle VMAT2->Dopamine_vesicle Packaging Norepinephrine_vesicle Norepinephrine Vesicle VMAT2->Norepinephrine_vesicle Packaging Serotonin_vesicle Serotonin Vesicle VMAT2->Serotonin_vesicle Packaging Dopamine Dopamine Dopamine_vesicle->Dopamine Release Norepinephrine Norepinephrine Norepinephrine_vesicle->Norepinephrine Release Serotonin Serotonin Serotonin_vesicle->Serotonin Release D_receptors Dopamine Receptors Dopamine->D_receptors A_receptors Adrenergic Receptors Norepinephrine->A_receptors S_receptors Serotonin Receptors Serotonin->S_receptors Postsynaptic_effect Postsynaptic Effect D_receptors->Postsynaptic_effect A_receptors->Postsynaptic_effect S_receptors->Postsynaptic_effect

References

An In-depth Technical Guide on the Core Mechanism of Action of N-Methyl Homarylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: N-Methyl Homarylamine hydrochloride, also known as Homarylamine or 3,4-methylenedioxy-N-methylphenethylamine (MDMPEA), is a synthetic phenethylamine (B48288) derivative patented in 1956 by Merck & Co. for its antitussive properties.[1][2] Despite its early discovery, detailed pharmacological data and in-depth mechanistic studies on this specific compound are scarce in publicly accessible scientific literature. This technical guide aims to provide a comprehensive overview of its core mechanism of action by drawing inferences from its known antitussive activity and its structural relationship to other well-characterized phenethylamines, such as 3,4-methylenedioxyamphetamine (MDA) and 3,4-methylenedioxymethamphetamine (MDMA). This document will explore its likely effects on central cough suppression pathways and monoaminergic systems, provide standardized experimental protocols for its future investigation, and present comparative data from related compounds to contextualize its potential pharmacological profile.

Introduction

N-Methyl Homarylamine is a substituted phenethylamine characterized by a methylenedioxy group on the phenyl ring and a methyl group on the terminal amine.[2] Its hydrochloride salt is the typically referenced form for pharmacological consideration. While its primary documented activity is as a cough suppressant (antitussive), its structural similarity to potent psychoactive compounds like MDA suggests a potential for interaction with central nervous system (CNS) targets beyond those directly involved in the cough reflex.[2][3] Due to a lack of direct experimental evidence, this guide will present a hypothesized mechanism of action based on established pharmacology for centrally acting antitussives and monoamine releasing agents.

Inferred Mechanism of Action: A Dual Hypothesis

The mechanism of action for this compound is likely twofold: 1) suppression of the cough reflex via central pathways and 2) modulation of monoaminergic neurotransmitter systems.

Central Antitussive Action

Centrally acting antitussives function by inhibiting the cough reflex arc within the brainstem.[4] This is often conceptualized as the potentiation of a "gating mechanism" that reduces the transmission of afferent cough signals to the expiratory motor pathways.[4]

Given its classification as a non-narcotic antitussive, N-Methyl Homarylamine may engage receptors commonly associated with this class of drugs:

  • Sigma (σ) Receptors: Non-narcotic antitussives like dextromethorphan (B48470) are known to act as sigma receptor agonists. These receptors are involved in modulating glutamatergic neurotransmission, and their activation can lead to a reduction in neuronal excitability within the cough center.[5]

  • Serotonin (B10506) (5-HT) Receptors: The serotonergic system plays a significant role in regulating the cough reflex. Specifically, activation of 5-HT1A receptors has been shown to produce a potent antitussive effect, a mechanism shared by several antitussive agents.[5][6]

It is hypothesized that N-Methyl Homarylamine binds to one or more of these central receptors, leading to an inhibition of the neural circuitry responsible for generating the cough response.

G cluster_0 Brainstem Cough Center Cough_Center Cough Pattern Generator Efferent_Signal Efferent Motor Signal (to expiratory muscles) Cough_Center->Efferent_Signal Activates Gate Gating Mechanism Gate->Cough_Center Permits Signal Afferent_Signal Afferent Vagal Signal (from airways) Afferent_Signal->Gate Stimulates NM_Homarylamine N-Methyl Homarylamine NM_Homarylamine->Gate Inhibits

Figure 1. Proposed central antitussive mechanism of N-Methyl Homarylamine.

Monoaminergic System Modulation

As a phenethylamine, N-Methyl Homarylamine is a structural analog of potent monoamine releasing agents.[1][3] It is highly probable that it interacts with the transporters for serotonin (SERT), dopamine (B1211576) (DAT), and norepinephrine (B1679862) (NET). These transporters are responsible for the reuptake of neurotransmitters from the synaptic cleft, thereby terminating their signal.[7]

Compounds like MDA and MDMA function as substrates for these transporters. They are taken up into the presynaptic terminal, where they disrupt vesicular storage and reverse the direction of transporter flow, leading to a significant, non-vesicular release of neurotransmitters into the synapse.[8] This surge in synaptic monoamines underlies their characteristic psychoactive effects. It is plausible that N-Methyl Homarylamine acts similarly as a monoamine transporter substrate and releasing agent.

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Vesicle Vesicle (Monoamines) Transporter Monoamine Transporter (SERT, DAT, NET) Vesicle->Transporter Synaptic_Cleft Synaptic Monoamines Transporter->Synaptic_Cleft Releases Monoamines Receptor Postsynaptic Receptor Synaptic_Cleft->Transporter Reuptake (Blocked) Synaptic_Cleft->Receptor Activates NM_Homarylamine N-Methyl Homarylamine NM_Homarylamine->Transporter Binds & Reverses

Figure 2. Inferred mechanism of monoamine release by N-Methyl Homarylamine.

Quantitative Data

Direct quantitative pharmacological data for this compound is not available in the peer-reviewed literature. To provide a framework for its potential activity, the following tables summarize the expected data points (Table 1) and provide comparative data for the structurally related compound (±)-MDMA (Table 2).

Table 1: Pharmacological Profile of this compound

Target Assay Type Value Units Reference
σ1 Receptor Binding Affinity (Ki) Data Not Available nM N/A
σ2 Receptor Binding Affinity (Ki) Data Not Available nM N/A
5-HT1A Receptor Binding Affinity (Ki) Data Not Available nM N/A
5-HT2A Receptor Binding Affinity (Ki) Data Not Available nM N/A
SERT Inhibition (IC50) / Release (EC50) Data Not Available nM N/A
DAT Inhibition (IC50) / Release (EC50) Data Not Available nM N/A

| NET | Inhibition (IC50) / Release (EC50) | Data Not Available | nM | N/A |

Table 2: Comparative Pharmacological Profile of (±)-MDMA

Target Assay Type Value (Ki) Units
SERT Binding Affinity 390 nM
NET Binding Affinity 650 nM
DAT Binding Affinity 2,250 nM
5-HT1A Receptor Binding Affinity >25,000 nM
5-HT2A Receptor Binding Affinity 2,600 nM
α2-Adrenoceptor Binding Affinity 480 nM
H1 Receptor Binding Affinity 830 nM
M1 Receptor Binding Affinity 810 nM

Data is compiled from various sources and should be considered representative.

Experimental Protocols

To elucidate the precise mechanism of action of this compound, the following standard experimental protocols are recommended.

Radioligand Binding Assay for Receptor Affinity

Objective: To determine the binding affinity (Ki) of this compound for specific CNS receptors (e.g., 5-HT1A, σ1).

Methodology:

  • Membrane Preparation: Cell membranes are prepared from cultured cells (e.g., HEK293) recombinantly expressing the human receptor of interest.

  • Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) is prepared.

  • Incubation: In a 96-well plate, the cell membranes (10-20 µg protein) are incubated with a specific radioligand (e.g., [³H]8-OH-DPAT for 5-HT1A) at a concentration near its Kd value.

  • Competition: A range of concentrations of this compound (e.g., 0.1 nM to 100 µM) is added to compete with the radioligand for binding.

  • Non-Specific Binding: A parallel set of wells containing a high concentration of a known non-radiolabeled ligand (e.g., 10 µM serotonin) is used to determine non-specific binding.

  • Equilibration: The plate is incubated at room temperature for 60-120 minutes to reach equilibrium.

  • Harvesting: The incubation is terminated by rapid filtration through a glass fiber filter mat using a cell harvester. The filters are washed with ice-cold buffer to remove unbound radioligand.

  • Quantification: The filters are placed in scintillation vials with scintillation fluid, and the radioactivity is counted using a liquid scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of N-Methyl Homarylamine that inhibits 50% of specific radioligand binding). The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration and Kd is the dissociation constant of the radioligand.

Figure 3. Workflow for a radioligand binding assay.

In Vitro Monoamine Transporter Release Assay

Objective: To determine if this compound acts as a substrate (releaser) or inhibitor at SERT, DAT, and NET.

Methodology:

  • Cell Culture: HEK293 cells stably expressing human SERT, DAT, or NET are cultured to confluence.

  • Radiolabel Loading: Cells are pre-incubated with a radioactive monoamine substrate (e.g., [³H]5-HT for SERT, [³H]MPP+ for DAT/NET) for 30-60 minutes at 37°C to allow for uptake.

  • Wash: Cells are washed multiple times with a buffer (e.g., Krebs-Ringer-HEPES) to remove extracellular radiolabel.

  • Release Initiation: The buffer is replaced with a fresh buffer containing various concentrations of this compound (or a known releaser like MDMA as a positive control).

  • Sample Collection: Aliquots of the supernatant are collected at various time points (e.g., 1, 5, 10, 30 minutes).

  • Cell Lysis: At the end of the experiment, the remaining intracellular radioactivity is determined by lysing the cells.

  • Quantification: The radioactivity in the collected supernatants and the cell lysate is measured by liquid scintillation counting.

  • Data Analysis: The amount of radiolabel released is expressed as a percentage of the total intracellular radioactivity. Dose-response curves are generated to calculate the EC50 value (the concentration that produces 50% of the maximal release).

Conclusion and Future Directions

The mechanism of action of this compound remains to be definitively characterized through direct experimental investigation. Based on its identity as a patented antitussive and its structural similarity to known monoaminergic agents, a dual mechanism is proposed. It likely acts centrally to suppress the cough reflex, potentially through interaction with sigma and/or serotonin receptors. Concurrently, it is expected to function as a substrate for monoamine transporters, inducing the release of serotonin, dopamine, and norepinephrine. This inferred monoaminergic activity suggests that the compound may possess psychoactive properties beyond its antitussive effects.

Future research is critical to validate these hypotheses. The experimental protocols outlined in this guide provide a clear path forward for researchers to determine the receptor binding profile and monoamine transporter activity of N-Methyl Homarylamine. Such studies will not only elucidate its core mechanism of action but also clarify its full pharmacological profile and therapeutic potential.

References

N-Methyl Homarylamine hydrochloride CAS number 136366-39-7

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 136366-39-7

Synonyms: N,N-dimethyl-1,3-benzodioxole-5-ethanamine, monohydrochloride; N,N-dimethyl Homopiperonylamine[1]

This technical guide provides a summary of the available information on N-Methyl Homarylamine hydrochloride, a phenethylamine (B48288) derivative intended for research and forensic applications.[1][2]

Chemical and Physical Properties

This compound is an analytical reference standard.[1] Its primary function is for use in controlled laboratory settings for identification and quantification purposes. The compound is structurally related to other phenethylamines, a class of compounds known for their diverse biological activities. However, specific physiological and toxicological properties of this compound have not been extensively documented in publicly available literature.

PropertyValue
Formal Name N,N-dimethyl-1,3-benzodioxole-5-ethanamine, monohydrochloride[1]
CAS Number 136366-39-7[1][3][4]
Molecular Formula C₁₁H₁₅NO₂ • HCl[1]
Formula Weight 229.7 g/mol [1]
Purity ≥98%[1]
Formulation A crystalline solid[1]
SMILES CN(C)CCC1=CC(OCO2)=C2C=C1.Cl[1]
InChI Key UQIGBMMOTJOZDN-UHFFFAOYSA-N[1]

Solubility

The solubility of this compound in various solvents has been reported as follows:

SolventSolubility
DMF 30 mg/mL[1]
DMSO 30 mg/mL[1]
Ethanol 5 mg/mL[1]
PBS (pH 7.2) 10 mg/mL[1]

Biological Activity and Mechanism of Action

As of the current date, there is a notable absence of published research detailing the biological activity, mechanism of action, or associated signaling pathways for this compound. It is categorized as a phenethylamine, a broad class of compounds that can interact with various targets within the central nervous system.[1][5][6] However, without specific studies on this particular compound, any potential biological effects remain speculative.

Experimental Protocols

Detailed experimental protocols involving this compound are not available in the public domain. The primary literature citing this compound is limited to its analytical characterization. One notable reference is a study by Noggle, Clark, and De Ruiter (1991), which focused on liquid chromatographic and spectral methods to differentiate 3,4-methylenedioxymethamphetamine (MDMA) from its regioisomeric phenethylamines.[1] This suggests that analytical methods such as liquid chromatography would be a key experimental technique for working with this compound.

Visualization of Relationships

Due to the lack of information on biological pathways or complex experimental workflows, a diagram illustrating the logical relationship of the available information is provided below.

cluster_Compound This compound cluster_Application Primary Application cluster_Data Available Data cluster_Missing_Data Unavailable Information Compound_Info CAS: 136366-39-7 Formula: C11H15NO2 • HCl Class: Phenethylamine Application_Info Analytical Reference Standard Forensic and Research Use Compound_Info->Application_Info is used as an Missing_Data_Info Biological Activity Mechanism of Action Signaling Pathways Detailed Experimental Protocols Compound_Info->Missing_Data_Info lacks detailed Data_Info Chemical/Physical Properties Solubility Data Limited Analytical Methods Application_Info->Data_Info is supported by

Caption: Information availability for N-Methyl Homarylamine HCl.

Storage and Stability

For long-term storage, it is recommended to keep this compound at -20°C.[1] The compound is reportedly stable for at least 5 years under these conditions.[1] It is shipped at room temperature in the continental US, though this may vary for other locations.[1]

Safety Information

This product is intended for research and forensic applications only and is not for human or veterinary use.[1] As with any chemical, appropriate personal protective equipment should be used when handling this compound.

References

An In-Depth Technical Guide on the Biological Activity of N-Methyl Homarylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific literature lacks specific biological activity data for N-Methyl Homarylamine hydrochloride (CAS 136366-39-7), which is the N,N-dimethylated analog of Homarylamine. The majority of available information pertains to its classification as a phenethylamine (B48288) and its availability as a research chemical.[1][2] This guide will focus on the known biological activity of the closely related parent compound, Homarylamine (N-methyl-3,4-methylenedioxyphenethylamine), for which there is historical data regarding its antitussive properties. It is crucial to note that N-methylation can significantly alter the pharmacological profile of a compound.

Introduction to Homarylamine

Homarylamine, also known as N-methyl-3,4-methylenedioxyphenethylamine, is a substituted phenethylamine that was investigated for its therapeutic potential.[3] Structurally, it is the N-methylated analog of 3,4-methylenedioxyphenethylamine (B14027) (MDPEA) and is related to other psychoactive phenethylamines such as 3,4-methylenedioxyamphetamine (MDA) and 3,4-methylenedioxymethamphetamine (MDMA).[4][5] While its psychoactive properties have not been extensively characterized in the scientific literature, early studies identified a different potential therapeutic application.

Primary Biological Activity: Antitussive Effects

The most well-documented biological activity of Homarylamine is its action as an antitussive, or cough suppressant.[3] This effect was reported in the mid-20th century, leading to a patent for its use as an anti-cough drug.[3]

Quantitative Data

Detailed quantitative data from modern pharmacological assays are not available in the reviewed literature. Historical studies provide a qualitative and comparative assessment of its antitussive potency.

CompoundAntitussive ActivityNotes
Homarylamine Documented antitussivePatented as an antitussive agent in 1956.[3]

Further research is required to quantify the efficacy and potency of Homarylamine as an antitussive agent using current methodologies.

Postulated Mechanism of Action

The precise mechanism of action for the antitussive effects of Homarylamine has not been elucidated in the available literature. However, the mechanisms of other antitussive drugs can provide a framework for potential pathways. Centrally acting antitussives often target opioid receptors (μ and κ), sigma receptors, or modulate serotonergic pathways in the brainstem's cough center.[6][7] Given that brain serotonin (B10506) levels have been shown to play a role in the mechanism of action of some antitussive drugs, and Homarylamine is a phenethylamine derivative, an interaction with the serotonergic system is a plausible hypothesis.[8]

Potential for Other Biological Activities

As a substituted phenethylamine, Homarylamine shares a core structure with compounds known to have significant effects on the central nervous system.

Interaction with Monoamine Systems

Many phenethylamines act as releasing agents or reuptake inhibitors of monoamine neurotransmitters such as serotonin, dopamine (B1211576), and norepinephrine (B1679862).[9][10] For instance, MDMA is a well-known serotonin-releasing agent.[9] The N,N-dimethyl analog of MDA (MDDMA) also acts as a selective serotonin-releasing agent, though with reduced potency compared to MDA and MDMA.[11] It is therefore conceivable that Homarylamine and its N-methylated hydrochloride salt could interact with these neurotransmitter systems. However, without experimental data, this remains speculative.

Experimental Protocols

Detailed experimental protocols for the biological evaluation of this compound are not available in the public domain. The following represents a generalized methodology for assessing the potential biological activities of a novel phenethylamine based on its structural characteristics.

In Vitro Receptor Binding and Functional Assays
  • Objective: To determine the binding affinity and functional activity of the compound at key CNS targets.

  • Methodology:

    • Radioligand Binding Assays: Utilize cell membranes expressing specific receptors (e.g., serotonin 5-HT2A, 5-HT2C; dopamine D1, D2; norepinephrine α1, α2) and transporters (e.g., SERT, DAT, NET). The test compound is incubated with the membranes and a specific radioligand to determine its displacement, from which the inhibition constant (Ki) can be calculated.

    • Functional Assays:

      • G-Protein Coupled Receptors (GPCRs): For GPCRs like serotonin receptors, functional activity can be assessed using assays such as [35S]GTPγS binding or second messenger accumulation (e.g., inositol (B14025) phosphate (B84403) accumulation for Gq-coupled receptors, cAMP modulation for Gs/Gi-coupled receptors).[12]

      • Monoamine Transporters: The effect on transporter function can be measured via neurotransmitter uptake or release assays in synaptosomes or cell lines expressing the transporters.

In Vivo Assessment of Antitussive Activity
  • Objective: To evaluate the cough-suppressant effects of the compound in an animal model.

  • Methodology (Guinea Pig Citric Acid-Induced Cough Model):

    • Animals: Male Dunkin-Hartley guinea pigs are commonly used.

    • Acclimatization: Animals are acclimatized to a whole-body plethysmograph chamber.

    • Cough Induction: A nebulized solution of citric acid (e.g., 0.3-0.4 M) is delivered to the chamber for a set period (e.g., 3-5 minutes) to induce coughing.

    • Data Recording: The number of coughs is recorded using a pressure transducer and specialized software.

    • Drug Administration: The test compound (this compound) is administered, typically via intraperitoneal (i.p.) or oral (p.o.) routes, at various doses. A vehicle control and a positive control (e.g., codeine, dextromethorphan) are included.

    • Post-Treatment Challenge: After a predetermined pretreatment time, the citric acid challenge is repeated, and the number of coughs is recorded.

    • Analysis: The percentage inhibition of the cough response is calculated for each dose group compared to the vehicle control.

Visualizations

Logical Relationship of Homarylamine and its Potential Activities

Potential Biological Activities of Homarylamine A Homarylamine (N-methyl-3,4-methylenedioxyphenethylamine) B Antitussive Activity (Documented) A->B  Leads to C Interaction with Monoamine Systems (Hypothesized) A->C  May involve D Serotonin System C->D E Dopamine System C->E F Norepinephrine System C->F Workflow for Guinea Pig Antitussive Assay cluster_0 Preparation cluster_1 Treatment cluster_2 Challenge & Measurement cluster_3 Analysis A Guinea Pig Acclimatization to Plethysmograph B Administer Test Compound, Vehicle, or Positive Control A->B C Citric Acid Aerosol Exposure B->C D Record Cough Responses C->D E Calculate % Inhibition of Cough D->E

References

N-Methyl Homarylamine Hydrochloride: An In-Depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. N-Methyl Homarylamine hydrochloride is a research chemical and is not intended for human or veterinary use.

Introduction

This compound is classified as a phenethylamine (B48288) and is primarily available as an analytical reference standard for research and forensic applications.[1] Its chemical structure and properties are defined, but comprehensive data on its biological activity and mechanism of action are not extensively documented in publicly available scientific literature. This guide aims to synthesize the available technical information and provide a framework for future research.

Chemical and Physical Properties

A summary of the known chemical and physical properties of this compound is presented in Table 1. This information is crucial for experimental design, including solvent selection and concentration calculations.

PropertyValueSource
CAS Number 136366-39-7[1]
Formal Name N,N-dimethyl-1,3-benzodioxole-5-ethanamine, monohydrochloride[1]
Synonym N,N-dimethyl Homopiperonylamine[1]
Molecular Formula C₁₁H₁₅NO₂ • HCl[1]
Formula Weight 229.7[1]
Purity ≥98%[1]
Formulation A crystalline solid[1]
Solubility DMF: 30 mg/mL, DMSO: 30 mg/mL, Ethanol: 5 mg/mL, PBS (pH 7.2): 10 mg/mL[1]

Synthesis

A potential synthetic pathway could be conceptualized as follows:

G 3,4-Methylenedioxyphenyl-2-propanone 3,4-Methylenedioxyphenyl-2-propanone N-Methyl Homarylamine N-Methyl Homarylamine 3,4-Methylenedioxyphenyl-2-propanone->N-Methyl Homarylamine Reductive Amination (e.g., with Methylamine and a reducing agent like NaBH₃CN) This compound This compound N-Methyl Homarylamine->this compound Treatment with HCl

Figure 1. A potential synthetic pathway for this compound.

Biological Activity and Mechanism of Action

There is a significant lack of published data regarding the biological activity and mechanism of action of this compound. As a phenethylamine, it is structurally related to compounds known to interact with monoamine transporters and receptors in the central nervous system. However, without experimental data, any proposed mechanism of action remains speculative.

Future research should focus on characterizing the pharmacological profile of this compound through a series of in vitro and in vivo studies.

Proposed Experimental Protocols

Given the absence of established protocols for this compound, the following methodologies are proposed based on standard practices for characterizing novel phenethylamine derivatives.

Receptor Binding Assays

To identify potential molecular targets, competitive radioligand binding assays should be performed against a panel of receptors and transporters commonly associated with phenethylamine action.

Experimental Workflow:

G cluster_0 Preparation cluster_1 Incubation cluster_2 Separation & Detection cluster_3 Data Analysis Membrane Preparation Prepare cell membranes expressing target receptor Incubation Incubate membranes, radioligand, and test compound Membrane Preparation->Incubation Radioligand Select appropriate radioligand Radioligand->Incubation Test Compound Prepare serial dilutions of N-Methyl Homarylamine HCl Test Compound->Incubation Filtration Separate bound and free radioligand via filtration Incubation->Filtration Scintillation Counting Quantify bound radioactivity Filtration->Scintillation Counting Analysis Calculate Ki values to determine binding affinity Scintillation Counting->Analysis

Figure 2. Workflow for a receptor binding assay.

Functional Assays

Functional assays are necessary to determine whether this compound acts as an agonist, antagonist, or modulator at its target receptors.

Example: cAMP Accumulation Assay for GPCRs

If binding to a G-protein coupled receptor (GPCR) is identified, a cyclic AMP (cAMP) accumulation assay can determine its functional activity.

Methodology:

  • Cell Culture: Culture cells stably expressing the target GPCR.

  • Compound Treatment: Treat cells with varying concentrations of this compound.

  • Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available ELISA kit.

  • Data Analysis: Plot cAMP concentration against the log of the compound concentration to determine EC₅₀ (for agonists) or IC₅₀ (for antagonists) values.

In Vivo Behavioral Assays

To understand the potential physiological effects, in vivo studies in animal models are required. A logical progression of experiments is outlined below.

G Dose-Response Study Dose-Response Study Locomotor Activity Locomotor Activity Dose-Response Study->Locomotor Activity Determine effective dose range Drug Discrimination Drug Discrimination Locomotor Activity->Drug Discrimination Assess stimulant or sedative effects Further Behavioral Assays Further Behavioral Assays Drug Discrimination->Further Behavioral Assays Evaluate subjective effects

Figure 3. Logical progression for in vivo behavioral studies.

Quantitative Data

Currently, there is no publicly available quantitative data, such as IC₅₀, EC₅₀, or Ki values, for this compound. The experimental protocols outlined above would be necessary to generate such data.

Conclusion

This compound is a research chemical with a defined chemical structure but a largely uncharacterized pharmacological profile. This guide provides the available chemical information and a roadmap for future research to elucidate its biological activities and potential mechanisms of action. The proposed experimental workflows offer a starting point for researchers interested in investigating this compound. As new data becomes available, this guide can be updated to provide a more comprehensive understanding of this compound.

References

N-Methyl Homarylamine Hydrochloride: An Analytical Reference Standard with Limited Public Research Data

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, N-Methyl Homarylamine hydrochloride is currently established primarily as an analytical reference standard, particularly in forensic and chemical analysis. Despite its classification as a phenethylamine (B48288), a class of compounds known for diverse pharmacological activities, publicly accessible research detailing its specific biological effects, mechanism of action, and potential therapeutic applications is scarce.

This compound, also known by its synonym N,N-dimethyl Homopiperonylamine, is a derivative of homarylamine.[1][2] Homarylamine itself, or N-methyl-3,4-methylenedioxyphenethylamine (MDMPEA), was investigated as an antitussive (cough suppressant) and patented in the mid-20th century, though it was never commercialized for medical use.[3] This historical context suggests that this compound may have been synthesized as part of broader research into the pharmacological properties of phenethylamine derivatives.

Currently, the primary application of this compound is in a laboratory setting. It serves as a reference standard for the identification and quantification of related compounds in various samples.[1][4] This is particularly relevant in forensic toxicology and the analysis of controlled substances, where accurate identification of novel psychoactive substances is crucial. For instance, analytical methods have been developed to differentiate compounds like this compound from regioisomers such as 3,4-methylenedioxymethamphetamine (MDMA).[1]

Physicochemical Properties

A summary of the available physicochemical data for this compound is presented below. This information is critical for its use as an analytical standard, enabling accurate preparation of stock solutions and calibration standards.

PropertyValueReference
Formal Name N,N-dimethyl-1,3-benzodioxole-5-ethanamine, monohydrochloride[1]
CAS Number 136366-39-7[1]
Molecular Formula C₁₁H₁₅NO₂ • HCl[1]
Formula Weight 229.7 g/mol [1]
Purity ≥98%[1]
Formulation A crystalline solid[1]
Solubility DMF: 30 mg/mL, DMSO: 30 mg/mL, Ethanol: 5 mg/mL, PBS (pH 7.2): 10 mg/mL[1]

Potential Research Directions: A speculative outlook

Given the limited direct research on this compound, its potential applications can only be extrapolated from the broader understanding of the phenethylamine class. Phenethylamines are known to interact with various targets in the central nervous system, including monoamine transporters (for dopamine, norepinephrine, and serotonin) and trace amine-associated receptors (TAARs).[5][6][7]

Future research into this compound could explore these avenues. The logical workflow for such an investigation is outlined below.

G Hypothetical Research Workflow for this compound cluster_0 In Vitro Characterization cluster_1 In Vivo Evaluation cluster_2 Synthesis and Analytical Method Development A Receptor Binding Assays (e.g., Monoamine Transporters, 5-HT Receptors) B Functional Assays (e.g., Neurotransmitter Uptake/Release) A->B C TAAR1 Agonism Assay A->C D Animal Behavioral Models (e.g., Locomotor Activity, Drug Discrimination) C->D If active in vitro E Pharmacokinetic Studies (Absorption, Distribution, Metabolism, Excretion) D->E F Toxicology Assessment E->F G Chemical Synthesis and Purification G->A Provide test compound H Development of Analytical Methods (e.g., GC-MS, LC-MS) G->H Provide reference standard

References

An In-depth Technical Guide to the Structural Analogues of N-Methyl Homarylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-Methyl Homarylamine hydrochloride and its structural analogues. Due to ambiguity in the common nomenclature, this guide addresses the two primary interpretations of the core structure: N-methyl-3,4-methylenedioxyphenethylamine (MDMPEA) and N,N-dimethyl-3,4-methylenedioxyphenethylamine. These compounds belong to the broader class of substituted methylenedioxyphenethylamines, which includes the well-studied psychoactive compound 3,4-methylenedioxymethamphetamine (MDMA). This document details the synthesis, pharmacology, and structure-activity relationships of these compounds, with a focus on their interactions with monoamine transporters. Quantitative data are summarized in structured tables, and detailed experimental protocols for key assays are provided. Visualizations of signaling pathways and experimental workflows are included to facilitate a deeper understanding of the molecular mechanisms and research methodologies.

Introduction

This compound represents a scaffold of significant interest in the fields of pharmacology and medicinal chemistry. As a derivative of phenethylamine, its structural analogues are primarily investigated for their effects on the central nervous system, particularly their interactions with monoamine transporters—the serotonin (B10506) transporter (SERT), dopamine (B1211576) transporter (DAT), and norepinephrine (B1679862) transporter (NET). Modulation of these transporters is a key mechanism for the therapeutic action of many antidepressant and anxiolytic drugs, as well as the psychoactive effects of various recreational substances.

The core structure, characterized by a 3,4-methylenedioxy-substituted phenyl ring attached to an ethylamine (B1201723) backbone, is a shared feature of a range of compounds with diverse pharmacological profiles. The degree and nature of substitution on the amine and the alpha-carbon of the ethylamine chain are critical determinants of the affinity and selectivity for the monoamine transporters, as well as the functional outcome of these interactions (i.e., uptake inhibition versus substrate-releasing activity).

This guide aims to provide a detailed technical resource for researchers by consolidating available information on the synthesis, pharmacological activity, and experimental evaluation of this compound and its analogues.

Core Structures and Nomenclature

The term "this compound" can be interpreted in two ways due to the existing nomenclature within the methylenedioxyphenethylamine class:

  • Homarylamine (MDMPEA): This compound is N-methyl-3,4-methylenedioxyphenethylamine. It possesses a single methyl group on the amine.

  • N-methyl Homarylamine: This can be interpreted as the N,N-dimethylated analogue, N,N-dimethyl-3,4-methylenedioxyphenethylamine.

This guide will address both of these core structures and their respective analogues.

Structural Analogues and Pharmacological Data

Compound Structure Modification from MDMPEA SERT Ki (nM) DAT Ki (nM) NET Ki (nM) Reference
MDMPEA C10H13NO2-Data not availableData not availableData not available
MDMA C11H15NO2α-methyl group3902,300630[1]
MDA C10H13NO2α-methyl group, N-demethylation~1000Data not availableData not available[2]
MDEA C12H17NO2α-methyl group, N-ethyl groupData not availableData not availableData not available[3]
Compound Structure Modification from N,N-dimethyl-3,4-methylenedioxyphenethylamine SERT Ki (nM) DAT Ki (nM) NET Ki (nM) Reference
N,N-dimethyl-3,4-methylenedioxyphenethylamine C11H15NO2-Data not availableData not availableData not available
MDDMA C12H17NO2α-methyl groupData not availableData not availableData not available[4]

Note: Ki values can vary between studies depending on the experimental conditions.

Structure-Activity Relationships

The relationship between the chemical structure of these analogues and their biological activity is complex. However, several general principles have been established through extensive research on the broader class of substituted amphetamines:

  • α-Methylation: The addition of a methyl group at the alpha-carbon of the ethylamine side chain, as seen in the transition from MDMPEA to MDMA, generally increases stimulant properties and can influence the interaction with monoamine transporters.

  • N-Alkylation: The nature of the alkyl substituent(s) on the amine nitrogen significantly impacts potency and selectivity.

    • N-Methylation (Secondary Amine): As in MDMA, this is often associated with potent effects on the serotonin system.

    • N,N-Dimethylation (Tertiary Amine): As in MDDMA, this can lead to a decrease in potency as a monoamine releasing agent compared to the secondary amine counterpart. For instance, MDDM is reported to be a less potent serotonin releasing agent than MDMA and MDA.[4]

  • Ring Substitution: Modifications to the 3,4-methylenedioxy ring can drastically alter pharmacological properties.

Experimental Protocols

Synthesis of N-methyl-3,4-methylenedioxyphenethylamine (MDMPEA) via Reductive Amination

This protocol describes a general method for the synthesis of MDMPEA from 3,4-methylenedioxyphenylacetaldehyde.

Materials:

  • 3,4-methylenedioxyphenylacetaldehyde

  • Monomethylamine solution (40% in water)

  • Methanol

  • Sodium borohydride (B1222165) (NaBH₄)

  • Toluene

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Anhydrous magnesium sulfate

Procedure:

  • Imine Formation: Dissolve 3,4-methylenedioxyphenylacetaldehyde in toluene. Cool the solution to 10°C. Add a 40% aqueous solution of monomethylamine dropwise while maintaining the temperature at 10°C. Stir the mixture at this temperature for 1.5 hours.

  • Reduction: Cool the reaction mixture to -5°C and add methanol. Portion-wise, add sodium borohydride while keeping the temperature below -5°C. After the addition is complete, allow the mixture to warm to room temperature and stir for several hours.

  • Work-up: Add water to the reaction mixture and separate the organic layer. Extract the aqueous layer with toluene. Combine the organic layers and wash with water.

  • Salt Formation: To the combined organic layers, add a solution of hydrochloric acid. Stir the mixture and cool to induce precipitation of the hydrochloride salt.

  • Isolation: Collect the precipitate by filtration, wash with cold acetone, and dry under vacuum to yield N-methyl-3,4-methylenedioxyphenethylamine hydrochloride.

Radioligand Binding Assay for Monoamine Transporters

This protocol outlines a general procedure for determining the binding affinity of a compound to the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters using radioligand binding assays with membrane preparations from cells expressing the respective transporters.[5]

Materials:

  • Membrane preparations from HEK293 cells stably expressing human SERT, NET, or DAT.

  • Radioligands: [³H]Citalopram (for SERT), [³H]Nisoxetine (for NET), [³H]WIN 35,428 (for DAT).

  • Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Test compound and reference compounds (e.g., Paroxetine for SERT, Desipramine for NET, GBR 12909 for DAT).

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/B), pre-soaked in a solution like 0.5% polyethylenimine.

  • Scintillation fluid.

  • Scintillation counter.

Procedure:

  • Compound Dilution: Prepare serial dilutions of the test compound and reference compounds in the assay buffer.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • 50 µL of assay buffer (for total binding) or a high concentration of a known inhibitor (for non-specific binding).

    • 50 µL of the test compound or reference compound at various concentrations.

    • 50 µL of the appropriate radioligand (at a concentration near its Kd).

    • 100 µL of the membrane preparation.

  • Incubation: Incubate the plate at room temperature for 60-120 minutes with gentle agitation to reach equilibrium.

  • Filtration: Rapidly terminate the binding by filtering the contents of each well through the pre-soaked glass fiber filters using a cell harvester.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: Place the dried filters into scintillation vials, add scintillation fluid, and measure the radioactivity in a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Convert the IC50 value to a Ki (inhibition constant) value using the Cheng-Prusoff equation.

Visualizations

Signaling Pathways

The primary mechanism of action for many N-Methyl Homarylamine analogues involves the modulation of monoamine neurotransmission. The following diagram illustrates the general signaling pathway at a monoaminergic synapse.

Monoamine_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron presynaptic_neuron synthesis Monoamine Synthesis vesicle Vesicular Storage (VMAT2) synthesis->vesicle Packaging release Neurotransmitter Release vesicle->release Exocytosis monoamine Monoamine (Serotonin, Dopamine, Norepinephrine) release->monoamine transporter Monoamine Transporter (SERT, DAT, NET) reuptake Reuptake transporter->reuptake reuptake->monoamine analog N-Methyl Homarylamine Analogue analog->transporter Binding and Inhibition/ Substrate for Reverse Transport synaptic_cleft receptor Postsynaptic Receptors monoamine->receptor postsynaptic_neuron signal Signal Transduction receptor->signal

Caption: General signaling pathway at a monoaminergic synapse.

Experimental Workflows

The following diagram illustrates a typical workflow for a radioligand binding assay.

Radioligand_Binding_Workflow start Start prep Prepare Reagents: - Membrane Preparation - Radioligand - Test Compounds start->prep plate Plate Assay: - Total Binding - Non-specific Binding - Compound Dilutions prep->plate incubate Incubate to Equilibrium plate->incubate filter Filter and Wash incubate->filter count Scintillation Counting filter->count analyze Data Analysis: - Calculate Specific Binding - Determine IC50 and Ki count->analyze end End analyze->end

Caption: Workflow for a radioligand binding assay.

Conclusion

This compound and its structural analogues represent a class of compounds with the potential to modulate monoaminergic neurotransmission. While specific pharmacological data for many of these analogues are limited, their structural similarity to well-characterized compounds like MDMA provides a strong basis for predicting their biological activity. The structure-activity relationships within the broader class of substituted methylenedioxyphenethylamines highlight the critical role of substitutions on the amine and the ethylamine backbone in determining potency and selectivity for monoamine transporters.

Further research, including systematic synthesis and pharmacological evaluation of a wider range of analogues, is necessary to fully elucidate the therapeutic potential and risks associated with these compounds. The experimental protocols and conceptual frameworks presented in this guide are intended to serve as a valuable resource for researchers in this endeavor. The continued exploration of these structural analogues may lead to the development of novel therapeutic agents for a variety of neuropsychiatric disorders.

References

An In-depth Technical Guide to N-Methyl Homarylamine Hydrochloride in Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyl Homarylamine hydrochloride, also known by its synonym N,N-dimethyl Homopiperonylamine, is a phenethylamine (B48288) compound.[1] While direct and extensive neuroscience research on this specific molecule is limited, its structural similarity to other well-characterized psychoactive phenethylamines, such as 3,4-methylenedioxymethamphetamine (MDMA), suggests its potential as a tool for investigating monoaminergic systems in the central nervous system.[1] This guide provides a comprehensive overview of its chemical properties, presumed mechanism of action based on structure-activity relationships (SAR) within the phenethylamine class, and detailed hypothetical experimental protocols for its characterization in a neuroscience research setting.

This document is intended for research purposes only and is not for human or veterinary use.[1]

Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound is fundamental for its application in experimental neuroscience.

PropertyValueReference
Formal Name N,N-dimethyl-1,3-benzodioxole-5-ethanamine, monohydrochloride[1]
Synonym(s) N,N-dimethyl Homopiperonylamine[1]
CAS Number 136366-39-7[1]
Molecular Formula C₁₁H₁₅NO₂ • HCl[1]
Formula Weight 229.7[1]
Purity ≥98%[1]
Formulation A crystalline solid[1]
Solubility DMF: 30 mg/mL, DMSO: 30 mg/mL, Ethanol: 5 mg/mL, PBS (pH 7.2): 10 mg/mL[1]
Storage -20°C[1]
Stability ≥ 5 years[1]

Presumed Mechanism of Action and Signaling Pathways

Based on its phenethylamine scaffold, particularly the methylenedioxy ring and N-methyl groups, this compound is hypothesized to interact with monoamine systems. Phenethylamines are known to act as stimulants, empathogens, and hallucinogens through their interaction with serotonin (B10506), dopamine (B1211576), and norepinephrine (B1679862) transporters and receptors.

The proposed mechanism of action for this compound primarily involves the inhibition of monoamine reuptake and the promotion of their release.

Proposed_Signaling_Pathway_of_N-Methyl_Homarylamine_hydrochloride cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron NMHH N-Methyl Homarylamine HCl VMAT2 VMAT2 NMHH->VMAT2 Interaction DAT DAT NMHH->DAT Inhibition of Reuptake SERT SERT NMHH->SERT Inhibition of Reuptake NET NET NMHH->NET Inhibition of Reuptake VMAT2->DAT Increased Neurotransmitter Release VMAT2->SERT Increased Neurotransmitter Release VMAT2->NET Increased Neurotransmitter Release DA Dopamine DAT->DA Reuptake SER Serotonin DAT->SER Reuptake NE Norepinephrine DAT->NE Reuptake SERT->DA Reuptake SERT->SER Reuptake SERT->NE Reuptake NET->DA Reuptake NET->SER Reuptake NET->NE Reuptake MAO MAO DA->MAO Metabolism D_receptors Dopamine Receptors DA->D_receptors SER->MAO Metabolism S_receptors Serotonin Receptors SER->S_receptors NE->MAO Metabolism N_receptors Adrenergic Receptors NE->N_receptors downstream Downstream Signaling Cascades D_receptors->downstream S_receptors->downstream N_receptors->downstream

Caption: Proposed mechanism of action for this compound.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the neuropharmacological profile of this compound.

In Vitro Receptor and Transporter Binding Assays

This protocol aims to determine the binding affinity of this compound to key monoamine transporters and receptors.

4.1.1 Materials

  • This compound

  • HEK293 cells stably expressing human dopamine transporter (hDAT), serotonin transporter (hSERT), or norepinephrine transporter (hNET)

  • Radioligands: [³H]WIN 35,428 (for hDAT), [³H]citalopram (for hSERT), [³H]nisoxetine (for hNET)

  • Cell culture medium, buffers, and scintillation fluid

4.1.2 Procedure

  • Culture HEK293 cells expressing the target transporter to ~80-90% confluency.

  • Harvest cells and prepare cell membrane homogenates.

  • In a 96-well plate, add increasing concentrations of this compound.

  • Add a constant concentration of the respective radioligand to each well.

  • Add the cell membrane preparation to initiate the binding reaction.

  • Incubate at room temperature for a specified time.

  • Terminate the reaction by rapid filtration through glass fiber filters.

  • Wash the filters to remove unbound radioligand.

  • Measure the radioactivity on the filters using a scintillation counter.

  • Analyze the data to determine the Ki (inhibition constant).

Binding_Assay_Workflow start Start cell_culture Culture HEK293 cells expressing target transporter start->cell_culture membrane_prep Prepare cell membrane homogenates cell_culture->membrane_prep plate_prep Prepare 96-well plate with N-Methyl Homarylamine HCl and radioligand membrane_prep->plate_prep incubation Incubate with membrane preparation plate_prep->incubation filtration Rapid filtration to separate bound and unbound ligand incubation->filtration scintillation Scintillation counting to measure radioactivity filtration->scintillation analysis Data analysis to determine Ki scintillation->analysis end End analysis->end

Caption: Workflow for in vitro receptor and transporter binding assays.

In Vivo Microdialysis

This protocol is designed to measure the effect of this compound on extracellular levels of dopamine, serotonin, and norepinephrine in the brain of a living animal.

4.2.1 Materials

  • This compound

  • Adult male Sprague-Dawley rats

  • Stereotaxic apparatus

  • Microdialysis probes

  • HPLC system with electrochemical detection

  • Artificial cerebrospinal fluid (aCSF)

4.2.2 Procedure

  • Anesthetize the rat and place it in the stereotaxic apparatus.

  • Implant a guide cannula targeting the nucleus accumbens or prefrontal cortex.

  • Allow the animal to recover from surgery for several days.

  • On the day of the experiment, insert a microdialysis probe through the guide cannula.

  • Perfuse the probe with aCSF at a constant flow rate.

  • Collect baseline dialysate samples.

  • Administer this compound (intraperitoneally or subcutaneously).

  • Continue to collect dialysate samples at regular intervals.

  • Analyze the samples using HPLC to quantify neurotransmitter levels.

  • Express the results as a percentage change from baseline.

Microdialysis_Workflow start Start surgery Stereotaxic surgery to implant guide cannula start->surgery recovery Post-operative recovery surgery->recovery probe_insertion Insert microdialysis probe and perfuse with aCSF recovery->probe_insertion baseline Collect baseline dialysate samples probe_insertion->baseline drug_admin Administer N-Methyl Homarylamine HCl baseline->drug_admin sample_collection Collect post-administration dialysate samples drug_admin->sample_collection hplc Analyze neurotransmitter levels using HPLC sample_collection->hplc analysis Data analysis as % change from baseline hplc->analysis end End analysis->end

References

An In-depth Technical Guide on the Interaction of N-Methyl Homarylamine Hydrochloride with Monoamine Transporters

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Despite extensive searches of scientific literature and databases, no specific quantitative data on the binding affinity or functional activity of N-Methyl Homarylamine hydrochloride at the serotonin (B10506) (SERT), dopamine (B1211576) (DAT), or norepinephrine (B1679862) (NET) transporters could be located in the public domain. This compound is classified as a phenethylamine (B48288) and is available as an analytical reference standard. Due to the lack of specific data for this compound, this guide will provide a comprehensive overview of the methodologies used to characterize such interactions and will use the well-studied, structurally related compound 3,4-methylenedioxymethamphetamine (MDMA) as a representative example to illustrate data presentation and interpretation. This guide is intended for researchers, scientists, and drug development professionals.

Introduction to Monoamine Transporters

Monoamine transporters (MATs) are a family of sodium- and chloride-dependent transmembrane proteins crucial for regulating neurotransmission.[1] Located on the presynaptic terminals of neurons, they are responsible for the reuptake of monoamine neurotransmitters—serotonin (5-HT), dopamine (DA), and norepinephrine (NE)—from the synaptic cleft back into the presynaptic neuron.[1] This action terminates the neurotransmitter signal and allows for its repackaging into synaptic vesicles for subsequent release. The three primary monoamine transporters are:

  • Serotonin Transporter (SERT or SLC6A4): Primarily responsible for the reuptake of serotonin.

  • Dopamine Transporter (DAT or SLC6A3): Primarily responsible for the reuptake of dopamine.

  • Norepinephrine Transporter (NET or SLC6A2): Primarily responsible for the reuptake of norepinephrine.

Due to their critical role in modulating monoaminergic signaling, these transporters are the primary targets for a wide range of therapeutic drugs, including antidepressants, as well as drugs of abuse.

This compound: A Structural Perspective

N-Methyl Homarylamine, also known as N,N-dimethyl-1,3-benzodioxole-5-ethanamine, is a phenethylamine derivative. Its structure features a methylenedioxy-substituted phenyl ring, a common motif in psychoactive compounds such as MDMA. The N,N-dimethyl substitution on the ethylamine (B1201723) side chain is a key structural feature that would be expected to influence its interaction with monoamine transporters. While specific data is unavailable, its structural similarity to MDMA suggests it may interact with SERT, DAT, and NET.

Quantifying Interactions with Monoamine Transporters: A Case Study with MDMA

To understand how a compound like this compound would be characterized, we can examine the data for MDMA. The interaction of a ligand with monoamine transporters is typically quantified through two main types of in vitro assays: radioligand binding assays and neurotransmitter uptake inhibition assays.

Binding Affinity (Ki)

Radioligand binding assays measure the affinity of a compound for a specific transporter. This is typically expressed as the inhibition constant (Ki), with a lower Ki value indicating a higher binding affinity.

Table 1: Binding Affinity (Ki) of MDMA for Human and Mouse Monoamine Transporters

TransporterHuman Ki (μM)Mouse Ki (μM)
SERT 2.410.64
DAT 8.294.87
NET 1.191.75

Data sourced from a comparative study on the sensitivities of psychostimulant drugs on human and mouse monoamine transporters.[2]

Functional Activity: Uptake Inhibition (IC50) and Release (EC50)

Functional assays measure how a compound affects the transporter's activity. Uptake inhibition assays determine the concentration of a compound required to inhibit the transporter-mediated uptake of a radiolabeled substrate by 50% (IC50). Release assays measure the concentration of a compound that elicits 50% of the maximal substrate release (EC50).

Table 2: Functional Activity of MDMA at Rat Monoamine Transporters

Functional AssaySERTDATNET
Uptake Inhibition Ki (nM) Not specifiedNot specifiedNot specified
Release EC50 (nM) Not specifiedNot specifiedNot specified

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the interaction of compounds with monoamine transporters.

Radioligand Binding Assay

This protocol determines the binding affinity (Ki) of a test compound for a specific monoamine transporter.

Objective: To determine the concentration of the test compound that displaces 50% of a specific radioligand from the transporter (IC50), from which the Ki can be calculated.

Materials:

  • Cell membranes prepared from cell lines stably expressing the human monoamine transporter of interest (hSERT, hDAT, or hNET).

  • Radioligand specific for the transporter (e.g., [³H]citalopram for SERT, [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET).

  • Test compound (e.g., this compound).

  • Non-specific binding control (a high concentration of a known inhibitor, e.g., fluoxetine (B1211875) for SERT).

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • 96-well microplates.

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Plate Setup: In a 96-well plate, set up triplicate wells for total binding (radioligand only), non-specific binding (radioligand + high concentration of a known inhibitor), and competitor binding (radioligand + varying concentrations of the test compound).

  • Reagent Addition: Add assay buffer, the appropriate concentration of the test compound or non-specific binding control, and the cell membrane preparation to each well.

  • Initiation of Binding: Add the radioligand to all wells to initiate the binding reaction.

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 4°C) for a sufficient time to reach equilibrium (typically 60-120 minutes).

  • Termination of Binding: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus. This separates the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value from the resulting sigmoidal curve using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Neurotransmitter Uptake Inhibition Assay

This protocol measures the ability of a test compound to inhibit the uptake of a radiolabeled neurotransmitter.[3]

Objective: To determine the concentration of the test compound that inhibits the uptake of a specific radiolabeled neurotransmitter by 50% (IC50).

Materials:

  • Cell line stably expressing the human monoamine transporter of interest (e.g., HEK293-hSERT, HEK293-hDAT, or HEK293-hNET).

  • Radiolabeled neurotransmitter (e.g., [³H]5-HT, [³H]DA, or [³H]NE).

  • Test compound.

  • Uptake buffer (e.g., Krebs-Ringer-HEPES buffer).

  • 96-well cell culture plates.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Cell Plating: Seed the transporter-expressing cells in 96-well plates and allow them to adhere and grow to a confluent monolayer.[3]

  • Pre-incubation: Wash the cells with uptake buffer and then pre-incubate them with varying concentrations of the test compound or buffer alone for a short period (e.g., 10-20 minutes) at the desired temperature (e.g., 37°C).

  • Initiation of Uptake: Add the radiolabeled neurotransmitter to each well to initiate uptake.

  • Incubation: Incubate for a short, defined period (e.g., 5-15 minutes) to ensure measurement of the initial rate of uptake.

  • Termination of Uptake: Rapidly aspirate the medium and wash the cells with ice-cold uptake buffer to stop the uptake process.

  • Cell Lysis: Lyse the cells with a lysis buffer (e.g., 1% SDS).

  • Quantification: Transfer the cell lysates to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the specific uptake by subtracting the uptake in the presence of a high concentration of a known inhibitor. Plot the percentage of inhibition against the logarithm of the test compound concentration. Determine the IC50 value from the resulting dose-response curve.

Signaling Pathways and Visualizations

The function of monoamine transporters is regulated by complex intracellular signaling pathways, primarily through phosphorylation by various protein kinases.[4][5] Activation of kinases such as Protein Kinase C (PKC) and Mitogen-Activated Protein Kinase (MAPK) can modulate transporter activity and trafficking.[6]

Monoamine Transporter Regulatory Signaling Pathway

MonoamineTransporterRegulation cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular GPCR GPCR Activation (e.g., by neurotransmitters) G_Protein G-Protein Activation GPCR->G_Protein MAT Monoamine Transporter (SERT, DAT, or NET) Second_Messengers Second Messengers (e.g., DAG, Ca2+) G_Protein->Second_Messengers PKC Protein Kinase C (PKC) Second_Messengers->PKC MAPK MAP Kinase (MAPK) Second_Messengers->MAPK Phosphorylation Transporter Phosphorylation PKC->Phosphorylation MAPK->Phosphorylation Phosphorylation->MAT Internalization Transporter Internalization Phosphorylation->Internalization Uptake_Modulation Modulation of Neurotransmitter Uptake Phosphorylation->Uptake_Modulation

Experimental Workflow for Radioligand Binding Assay

RadioligandBindingWorkflow Start Start: Prepare Reagents (Membranes, Radioligand, Buffers) Plate_Setup Set up 96-well Plate (Total, Non-specific, Competitor) Start->Plate_Setup Incubation Add Reagents and Incubate to Reach Equilibrium Plate_Setup->Incubation Filtration Rapid Filtration to Separate Bound and Free Ligand Incubation->Filtration Washing Wash Filters with Ice-Cold Buffer Filtration->Washing Quantification Scintillation Counting to Measure Radioactivity Washing->Quantification Data_Analysis Data Analysis: Calculate IC50 and Ki Quantification->Data_Analysis End End: Determine Binding Affinity Data_Analysis->End

Experimental Workflow for Neurotransmitter Uptake Inhibition Assay

UptakeInhibitionWorkflow Start Start: Plate Transporter- Expressing Cells Pre_incubation Pre-incubate Cells with Test Compound Start->Pre_incubation Initiate_Uptake Add Radiolabeled Neurotransmitter Pre_incubation->Initiate_Uptake Incubation Incubate for a Defined Period Initiate_Uptake->Incubation Terminate_Uptake Wash with Ice-Cold Buffer to Stop Uptake Incubation->Terminate_Uptake Cell_Lysis Lyse Cells to Release Internalized Radioactivity Terminate_Uptake->Cell_Lysis Quantification Scintillation Counting Cell_Lysis->Quantification Data_Analysis Data Analysis: Calculate IC50 Quantification->Data_Analysis End End: Determine Uptake Inhibition Potency Data_Analysis->End

Conclusion

While this compound is structurally related to known monoamine transporter ligands, a thorough investigation of publicly available scientific literature did not yield specific data on its interaction with SERT, DAT, or NET. This guide provides the established methodologies and conceptual framework for how such a compound would be pharmacologically profiled. The included data for the well-characterized compound MDMA serves as a benchmark for the types of quantitative information that are essential for understanding the activity of novel phenethylamines at monoamine transporters. Future research is required to elucidate the specific pharmacological profile of this compound and to determine its potential effects on monoaminergic neurotransmission. Researchers investigating this compound are encouraged to utilize the detailed protocols provided herein to generate the necessary data to fill the current knowledge gap.

References

Methodological & Application

Application Notes and Protocols for N-Methyl Homarylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methyl Homarylamine hydrochloride, also known as MDMPEA hydrochloride or MK-71, is a phenethylamine (B48288) derivative with a structural resemblance to 3,4-methylenedioxymethamphetamine (MDMA). Patented in 1956 as an antitussive agent, it has not been developed for medical use.[1] This document provides a comprehensive overview of experimental protocols for the investigation of this compound, targeting researchers in pharmacology and drug development. The protocols detailed herein are based on the presumed mechanism of action, derived from the pharmacological profiles of structurally related phenethylamines. The primary molecular targets are hypothesized to be the monoamine transporters—serotonin (SERT), dopamine (B1211576) (DAT), and norepinephrine (B1679862) (NET)—and the trace amine-associated receptor 1 (TAAR1).

Physicochemical Properties and Solubility

This compound is a crystalline solid. Its solubility is a critical factor for the preparation of stock solutions for in vitro and in vivo studies.

PropertyValueReference
Molecular Formula C₁₀H₁₃NO₂ • HCl--INVALID-LINK--
Molecular Weight 215.7 g/mol --INVALID-LINK--
Solubility
    DMF~30 mg/mL--INVALID-LINK--
    DMSO~30 mg/mL--INVALID-LINK--
    Ethanol~5 mg/mL--INVALID-LINK--
    PBS (pH 7.2)~10 mg/mL--INVALID-LINK--

Proposed Mechanism of Action and Signaling Pathways

Based on its structural similarity to MDMA and other phenethylamines, this compound is likely to interact with monoaminergic systems. The proposed mechanism of action involves the inhibition of monoamine reuptake via SERT, DAT, and NET, and potential agonism at TAAR1. Activation of TAAR1 can modulate the function of monoamine transporters, leading to complex downstream signaling.

Proposed Signaling Pathway for this compound Proposed Signaling Pathway of N-Methyl Homarylamine HCl cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space N-Methyl Homarylamine HCl N-Methyl Homarylamine HCl SERT SERT N-Methyl Homarylamine HCl->SERT Inhibits DAT DAT N-Methyl Homarylamine HCl->DAT Inhibits NET NET N-Methyl Homarylamine HCl->NET Inhibits TAAR1 TAAR1 N-Methyl Homarylamine HCl->TAAR1 Activates Monoamine Reuptake Inhibition Monoamine Reuptake Inhibition SERT->Monoamine Reuptake Inhibition DAT->Monoamine Reuptake Inhibition NET->Monoamine Reuptake Inhibition AC Adenylyl Cyclase TAAR1->AC Activates Increased Synaptic Monoamines Increased Synaptic Monoamines Monoamine Reuptake Inhibition->Increased Synaptic Monoamines Antitussive Effect Antitussive Effect Increased Synaptic Monoamines->Antitussive Effect cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Downstream Signaling Downstream Signaling PKA->Downstream Signaling Downstream Signaling->Antitussive Effect

Caption: Proposed mechanism of this compound.

In Vitro Experimental Protocols

Monoamine Transporter Uptake Inhibition Assay

This protocol is designed to determine the inhibitory potency (IC₅₀) of this compound on SERT, DAT, and NET. The assay can be performed using either radiolabeled substrates or fluorescent dyes in cell lines stably expressing the respective human transporters (e.g., HEK293 cells).

Workflow:

References

Application Notes and Protocols for In Vitro Analysis of N-Methyl Homarylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-Methyl Homarylamine hydrochloride, also known as N-methyl-3,4-methylenedioxyphenethylamine (MDMPEA), is a compound belonging to the phenethylamine (B48288) class.[1][2][3] Compounds in this structural family are known to interact with various components of the central nervous system, particularly monoaminergic systems.[4] N-Methylphenethylamine, a related compound, acts as a neuromodulator and is known to be a substrate for monoamine oxidases (MAO), especially MAO-B.[5] Given its structure, this compound is a candidate for investigation as a modulator of monoamine oxidase enzymes and adrenergic receptors.

These application notes provide detailed protocols for two fundamental in vitro assays designed to characterize the pharmacological profile of this compound: a Monoamine Oxidase (MAO) inhibition assay and an Adrenergic Receptor binding assay.

Application Note 1: Monoamine Oxidase (MAO) Inhibition Assay

1.1 Principle

Monoamine oxidases (MAO) are mitochondrial enzymes crucial for the degradation of monoamine neurotransmitters. There are two primary isoforms, MAO-A and MAO-B, which differ in their substrate specificity and inhibitor sensitivity.[6][7] Selective inhibitors of MAO-A are used in treating depression, while MAO-B inhibitors are applied in the management of Parkinson's and Alzheimer's diseases.[6] This assay quantifies the inhibitory potential of this compound on recombinant human MAO-A and MAO-B activity. The assay measures the hydrogen peroxide (H₂O₂) produced during the oxidative deamination of a substrate (e.g., tyramine (B21549) or kynuramine) by MAO.[7][8] The H₂O₂ is detected using a fluorometric probe, and a decrease in the signal in the presence of the test compound indicates enzymatic inhibition.[9][10]

1.2 Signaling Pathway: MAO-Mediated Neurotransmitter Degradation

MAO_Pathway cluster_pre_synaptic Pre-synaptic Neuron Mitochondria cluster_inhibitor Inhibitor Action Monoamine Monoamine (e.g., Dopamine, Serotonin) MAO MAO-A / MAO-B Monoamine->MAO Oxidative Deamination Aldehyde Aldehyde Metabolite MAO->Aldehyde H2O2 H₂O₂ MAO->H2O2 Test_Compound N-Methyl Homarylamine hydrochloride Test_Compound->MAO Inhibition

Caption: MAO enzyme metabolizing a monoamine and the inhibitory action of a test compound.

1.3 Experimental Workflow

MAO_Workflow A Reagent Preparation (Buffer, Enzyme, Substrate, Test Compound Dilutions) B Assay Plate Setup (Add Controls & Test Compound to 96-well plate) A->B C Pre-incubation (Compound + Enzyme) B->C D Reaction Initiation (Add Substrate + Probe) C->D E Kinetic Reading (Measure Fluorescence over time at 37°C) D->E F Data Analysis (% Inhibition, IC₅₀ Calculation) E->F

Caption: Workflow for the fluorometric MAO inhibition assay.

1.4 Detailed Experimental Protocol

Materials and Reagents:

  • Test Compound: this compound, dissolved in an appropriate solvent (e.g., DMSO) and serially diluted.

  • Enzymes: Recombinant human MAO-A and MAO-B (e.g., from insect cells).[11]

  • Substrate: Kynuramine or Tyramine.[8][9]

  • Detection Probe: Amplex™ Red reagent or similar H₂O₂-sensitive probe.[9]

  • Enzyme: Horseradish Peroxidase (HRP).

  • Positive Controls: Clorgyline (MAO-A specific inhibitor) and Selegiline (MAO-B specific inhibitor).[6][8]

  • Assay Buffer: 50-100 mM Sodium Phosphate buffer, pH 7.4.[11]

  • Equipment: 96-well black microplates, fluorescence plate reader (Ex/Em ≈ 530/590 nm), multichannel pipettes, incubator (37°C).

Procedure:

  • Compound Plating: Prepare serial dilutions of this compound (e.g., from 1 nM to 100 µM final concentration). Add 2 µL of each dilution to the appropriate wells of a 96-well plate. Include wells for "vehicle control" (solvent only) and "positive control" inhibitors.

  • Enzyme Preparation: Dilute recombinant hMAO-A and hMAO-B in assay buffer to the desired working concentration.

  • Enzyme Addition & Pre-incubation: Add 50 µL of the diluted enzyme solution to each well. Mix gently and pre-incubate the plate at 37°C for 10-15 minutes.[11]

  • Reaction Mix Preparation: Prepare a reaction mix containing the substrate and detection probe. For example, a 2X reaction mix could contain 40 µM Kynuramine (substrate for both MAO-A and MAO-B), 100 µM Amplex Red, and 2 U/mL HRP in assay buffer.[11]

  • Reaction Initiation: Add 50 µL of the 2X reaction mix to all wells to start the reaction. The final volume should be 100 µL.

  • Fluorescence Measurement: Immediately place the plate in a fluorescence plate reader pre-heated to 37°C. Measure the fluorescence intensity every 1-2 minutes for a period of 30-60 minutes.

  • Data Analysis:

    • Determine the rate of reaction (slope of the linear phase of fluorescence increase) for each well.

    • Calculate the percent inhibition for each concentration of the test compound using the formula: % Inhibition = 100 * (1 - (Rate_TestCompound - Rate_Blank) / (Rate_Vehicle - Rate_Blank))

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

1.5 Data Presentation

The inhibitory activity of this compound should be summarized as shown below.

CompoundTargetIC₅₀ (nM) [95% CI]
N-Methyl Homarylamine HClhMAO-AExperimental Value
N-Methyl Homarylamine HClhMAO-BExperimental Value
Clorgyline (Reference)[9]hMAO-A2.99
Selegiline (Deprenyl) (Reference)[9]hMAO-B7.04

Application Note 2: β₂-Adrenergic Receptor Binding Assay

2.1 Principle

The β₂-adrenergic receptor (β₂AR) is a G-protein coupled receptor (GPCR) that mediates physiological responses to catecholamines like epinephrine.[12] This assay determines the binding affinity of this compound for the β₂AR using a competitive radioligand binding format. The assay measures the ability of the test compound to displace a high-affinity radiolabeled antagonist (e.g., [³H]-dihydroalprenolol) from the receptor.[12] The amount of radioactivity remaining bound to the receptor is inversely proportional to the binding affinity of the test compound.

2.2 Signaling Pathway: β₂-Adrenergic Receptor

Adrenergic_Pathway cluster_membrane Cell Membrane cluster_antagonist Competitive Antagonist Action Agonist Agonist (e.g., Epinephrine) B2AR β₂-Adrenergic Receptor Agonist->B2AR Binds G_Protein Gs Protein B2AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP ATP -> Test_Compound N-Methyl Homarylamine hydrochloride Test_Compound->B2AR Competes for binding site

Caption: β₂-adrenergic receptor signaling and the site of action for a competitive ligand.

2.3 Experimental Workflow

Binding_Workflow A Reagent Preparation (Membranes, Radioligand, Test Compound) B Incubation (Combine reagents in tubes or 96-well plate) A->B C Separation (Rapid filtration to separate bound & free ligand) B->C D Washing (Wash filters with ice-cold buffer) C->D E Quantification (Liquid Scintillation Counting) D->E F Data Analysis (% Inhibition, Kᵢ Calculation) E->F

Caption: Workflow for a competitive radioligand binding assay.

2.4 Detailed Experimental Protocol

Materials and Reagents:

  • Test Compound: this compound, serially diluted.

  • Receptor Source: Cell membranes prepared from a cell line overexpressing human β₂AR.

  • Radioligand: [³H]-Dihydroalprenolol (DHA) or [¹²⁵I]-Cyanopindolol (CYP).[12][13]

  • Non-specific Binding Control: A high concentration of a non-labeled antagonist (e.g., 10 µM Propranolol).

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Equipment: Polypropylene tubes or 96-well plates, cell harvester with glass fiber filters, liquid scintillation counter, scintillation vials, and scintillation cocktail.

Procedure:

  • Assay Setup: Set up assay tubes/wells for total binding (radioligand + membranes), non-specific binding (radioligand + membranes + propranolol), and competitive binding (radioligand + membranes + various concentrations of this compound).

  • Reagent Addition: In a final volume of 250 µL, add the components in the following order:

    • 150 µL of Assay Buffer (or buffer containing test compound/non-specific control).

    • 50 µL of radioligand (e.g., [³H]-DHA at a final concentration near its K_d).

    • 50 µL of cell membrane suspension (containing 5-20 µg of protein).

  • Incubation: Incubate the reactions for 60-90 minutes at room temperature or 25°C to reach equilibrium.

  • Filtration: Terminate the binding reaction by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

  • Washing: Quickly wash the filters three times with 3-4 mL of ice-cold assay buffer to remove any non-specifically trapped radioligand.

  • Quantification: Place the filters into scintillation vials, add 4-5 mL of scintillation cocktail, and allow them to equilibrate. Count the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding: Specific Binding = Total Binding (DPM) - Non-specific Binding (DPM).

    • Calculate the percent inhibition for each concentration of the test compound: % Inhibition = 100 * (1 - (DPM_TestCompound - DPM_NSB) / (DPM_Total - DPM_NSB))

    • Determine the IC₅₀ value by non-linear regression analysis.

    • Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K_d) where [L] is the concentration of the radioligand and K_d is its dissociation constant.

2.5 Data Presentation

Binding affinity data for this compound should be presented in a clear, tabular format.

CompoundReceptorKᵢ (nM) [95% CI]
N-Methyl Homarylamine HClhβ₂-ARExperimental Value
Propranolol (Reference)hβ₂-AR~1-5
Alprenolol (Reference)[13]hβ₂-AR~1

References

Application Note: Development of a Stability-Indicating HPLC Method for N-Methyl Homarylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-Methyl Homarylamine hydrochloride, also known as N,N-dimethyl-1,3-benzodioxole-5-ethanamine, monohydrochloride, is a phenethylamine (B48288) derivative.[1] As with many pharmaceutical compounds and research chemicals, a robust and reliable analytical method is crucial for quality control, stability studies, and pharmacokinetic assessments. This application note details the development and validation of a simple, precise, and accurate isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of this compound.

Chemical Properties
PropertyValue
Chemical NameN,N-dimethyl-1,3-benzodioxole-5-ethanamine, monohydrochloride
SynonymsN,N-dimethyl Homopiperonylamine
CAS Number136366-39-7[1]
Molecular FormulaC11H15NO2 • HCl[1]
Molecular Weight229.7 g/mol [1]
Purity≥98%[1]
SolubilitySoluble in DMF (30 mg/mL), DMSO (30 mg/mL), Ethanol (5 mg/mL), and PBS (pH 7.2) (10 mg/mL).[1]
StabilityStable for ≥ 5 years when stored at -20°C.[1]

Experimental Protocol: HPLC Method Development

Materials and Reagents
Instrumentation and Chromatographic Conditions
  • HPLC System: A standard HPLC system with a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable starting point for method development.

  • Mobile Phase: A mixture of phosphate buffer and an organic modifier (acetonitrile or methanol) will be evaluated. A starting point could be a 70:30 (v/v) mixture of 25 mM potassium phosphate buffer (pH adjusted to 3.0 with orthophosphoric acid) and acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection Wavelength: Based on the structure, a starting wavelength of 288 nm is recommended, with a full UV scan to determine the optimal wavelength for detection.[2]

  • Injection Volume: 10 µL.

  • Diluent: The mobile phase is a suitable diluent for standard and sample preparations.

Standard and Sample Preparation
  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with the diluent.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to concentrations ranging from 1 µg/mL to 100 µg/mL.

Method Development Strategy

The objective of the method development is to achieve a symmetric peak for this compound with a reasonable retention time and resolution from any potential impurities or degradation products.

  • Column Selection: A C18 column is a good initial choice due to the non-polar nature of the molecule. If peak tailing is observed, a column with end-capping or a different stationary phase (e.g., C8) may be evaluated.

  • Mobile Phase Optimization:

    • Organic Modifier: Both acetonitrile and methanol will be evaluated. Acetonitrile is a good starting point.

    • pH of Buffer: The pH of the mobile phase can significantly impact the retention and peak shape of ionizable compounds like amines. A pH range of 2.5 to 4.0 will be explored to ensure the amine is protonated and exhibits good peak shape.

    • Buffer Concentration: A buffer concentration of 20-50 mM is typically sufficient.

    • Organic Modifier Percentage: The percentage of the organic modifier will be varied to achieve a retention time between 3 and 10 minutes.

  • Flow Rate and Temperature: These parameters will be optimized to improve peak shape and reduce analysis time if necessary.

Data Presentation: Method Validation Parameters

The developed method will be validated according to ICH guidelines. The following parameters will be assessed:

Validation ParameterAcceptance Criteria
System Suitability Tailing factor ≤ 2.0, Theoretical plates > 2000, %RSD of peak area < 2.0% (for n=6 injections)
Linearity Correlation coefficient (r²) ≥ 0.999 over the concentration range
Accuracy (% Recovery) 98.0% - 102.0% at three concentration levels (80%, 100%, 120%)
Precision (%RSD) Intraday (n=6) and Interday (n=6 over 3 days) %RSD ≤ 2.0%
Specificity No interference from blank and placebo at the retention time of the analyte. Peak purity of the analyte peak should be demonstrated.
Limit of Detection (LOD) Signal-to-noise ratio of 3:1
Limit of Quantitation (LOQ) Signal-to-noise ratio of 10:1
Robustness %RSD ≤ 2.0% after small, deliberate variations in method parameters (e.g., pH ± 0.2, organic phase composition ± 2%, flow rate ± 0.1 mL/min)

Visualizations

Experimental Workflow

G HPLC Method Development Workflow A Define Analytical Target Profile B Select Initial HPLC Conditions (Column, Mobile Phase, Detector) A->B C Prepare Standard Solutions B->C D Perform Initial Chromatographic Run C->D E Evaluate Peak Shape, Retention Time, and Resolution D->E F Optimize Mobile Phase (pH, Organic Ratio, Buffer) E->F Sub-optimal? H Finalized Method E->H Optimal? G Optimize Other Parameters (Flow Rate, Temperature) F->G G->E I Method Validation H->I

Caption: Workflow for the development of the HPLC method.

Method Validation Parameters Relationship

G Relationship of Method Validation Parameters Method Validated HPLC Method Specificity Specificity Method->Specificity Linearity Linearity Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Robustness Robustness Method->Robustness Range Range Linearity->Range LOD LOD Linearity->LOD LOQ LOQ Linearity->LOQ Accuracy->Range Precision->Range

Caption: Interrelationship of key HPLC method validation parameters.

References

Application Note: GC-MS Analysis of N-Methyl Homarylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a comprehensive methodology for the qualitative and quantitative analysis of N-Methyl Homarylamine hydrochloride using Gas Chromatography-Mass Spectrometry (GC-MS). N-Methyl Homarylamine, also known as MDMPEA or N-methyl-3,4-Methylenedioxyphenethylamine, is a substituted phenethylamine (B48288).[1] GC-MS provides a robust and reliable platform for the separation, identification, and quantification of this compound in various matrices. This document outlines the necessary instrumentation, sample preparation protocols, and data analysis procedures.

Introduction

N-Methyl Homarylamine is a phenethylamine derivative of interest in forensic chemistry and drug development.[1] Accurate and sensitive analytical methods are crucial for its detection and quantification. Gas Chromatography-Mass Spectrometry (GC-MS) is a well-established technique for the analysis of volatile and semi-volatile compounds, making it highly suitable for substituted phenethylamines.[2] This method combines the superior separation capabilities of gas chromatography with the definitive identification power of mass spectrometry.

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for accurate GC-MS analysis. As N-Methyl Homarylamine is often supplied as a hydrochloride salt, it must be prepared in a suitable solvent for injection into the GC system.

Materials:

  • This compound analytical reference standard

  • Methanol (B129727) (GC grade or higher)

  • Vortex mixer

  • Centrifuge (optional)

  • 2 mL autosampler vials with inserts

Protocol:

  • Standard Solution Preparation: Accurately weigh a known amount of this compound standard.

  • Dissolve the standard in methanol to achieve a stock solution of a desired concentration (e.g., 1 mg/mL).

  • Perform serial dilutions of the stock solution with methanol to prepare working standards and calibration standards. A typical calibration range for related phenethylamines is 50 to 2000 ng/mL.[3]

  • Sample Preparation: For unknown samples, dissolve a precisely weighed amount in methanol to bring the expected concentration within the calibration range.

  • Vortex the solutions for 30 seconds to ensure complete dissolution.

  • If any particulate matter is present, centrifuge the solution and transfer the supernatant to an autosampler vial.

  • Transfer the final solutions into 2 mL autosampler vials for GC-MS analysis.

GC-MS Instrumentation and Conditions

The following instrumental parameters are recommended for the analysis of N-Methyl Homarylamine. These may be adapted based on the specific instrumentation available.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS system)

  • Autosampler

GC Conditions:

ParameterValue
Column HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane
Injector Temperature 250 °C
Injection Volume 1 µL
Injection Mode Splitless
Carrier Gas Helium
Flow Rate 1.0 mL/min
Oven Program Initial temperature of 100 °C, hold for 1 min, ramp to 280 °C at 20 °C/min, hold for 5 min

MS Conditions:

ParameterValue
Ionization Mode Electron Ionization (EI)
Ionization Energy 70 eV
Source Temperature 230 °C
Quadrupole Temperature 150 °C
Transfer Line Temperature 280 °C
Scan Range 40 - 400 amu
Scan Mode Full Scan

Data Analysis and Results

Qualitative Analysis

The identification of N-Methyl Homarylamine is achieved by comparing the retention time and the mass spectrum of the sample with that of a known reference standard. The expected retention time for N-Methyl Homarylamine under the specified conditions is approximately 8.5 minutes. The mass spectrum is characterized by a molecular ion peak and specific fragment ions.

Mass Spectral Fragmentation

The electron ionization mass spectrum of N-Methyl Homarylamine is expected to show a molecular ion peak at m/z 179 (corresponding to the free base). The fragmentation pattern is dominated by the alpha-cleavage of the bond between the carbon atoms adjacent to the nitrogen atom, a characteristic fragmentation for phenethylamines. This results in a prominent base peak at m/z 44. Other significant fragment ions are observed at m/z 135 and 136, corresponding to the methylenedioxyphenyl fragment.

Expected Fragmentation:

cluster_main N-Methyl Homarylamine (m/z 179) cluster_fragments Major Fragment Ions C10H13NO2 [C₁₀H₁₃NO₂]⁺˙ m/z 44 [C₂H₆N]⁺ (Base Peak) C10H13NO2->m/z 44 α-cleavage m/z 135 [C₈H₇O₂]⁺ C10H13NO2->m/z 135 β-cleavage

Caption: Predicted major fragmentation pathways for N-Methyl Homarylamine.

Quantitative Analysis

For quantitative analysis, a calibration curve is constructed by plotting the peak area of a characteristic ion (e.g., the base peak at m/z 44) against the concentration of the prepared standards. The concentration of N-Methyl Homarylamine in unknown samples can then be determined from this calibration curve.

Quantitative Data Summary:

ParameterTypical ValueReference
Linear Range 50 - 2000 ng/mL[3]
Limit of Detection (LOD) ~0.5 ng/mL[4]
Limit of Quantification (LOQ) ~1.5 ng/mLBased on S/N of 10
Correlation Coefficient (r²) > 0.995[3]

Note: LOD and LOQ are estimated based on typical performance for similar phenethylamine compounds and should be experimentally determined for the specific instrument and method.

Experimental Workflow

The overall workflow for the GC-MS analysis of this compound is depicted below.

cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Weigh Standard/Sample B Dissolve in Methanol A->B C Vortex & Centrifuge (if needed) B->C D Transfer to Autosampler Vial C->D E Inject Sample D->E F Chromatographic Separation E->F G Mass Spectral Detection F->G H Qualitative Analysis (Retention Time & Mass Spectrum) G->H I Quantitative Analysis (Calibration Curve) G->I J Report Results H->J I->J

Caption: Workflow for the GC-MS analysis of N-Methyl Homarylamine HCl.

Conclusion

The GC-MS method described in this application note provides a reliable and sensitive approach for the analysis of this compound. The detailed protocols for sample preparation, instrument conditions, and data analysis will enable researchers, scientists, and drug development professionals to accurately identify and quantify this compound in their samples. The provided quantitative data offers a benchmark for method validation and performance.

References

Application Note & Protocol: Quantification of N-Methyl Homarylamine Hydrochloride by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed methodology for the quantitative analysis of N-Methyl Homarylamine hydrochloride in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocol outlines sample preparation, chromatographic separation, and mass spectrometric detection. Representative data is presented in tabular format to guide method validation and application.

Introduction

N-Methyl Homarylamine, also known as N,N-dimethyl-1,3-benzodioxole-5-ethanamine, is a phenethylamine (B48288) compound.[1] Accurate and sensitive quantification of this analyte in biological samples is crucial for various research and forensic applications. LC-MS/MS offers high selectivity and sensitivity, making it the ideal technique for this purpose.[2] This application note details a robust LC-MS/MS method for the determination of this compound.

Analyte Information

  • Compound Name: this compound

  • Synonyms: N,N-dimethyl Homopiperonylamine, N,N-dimethyl-1,3-benzodioxole-5-ethanamine, monohydrochloride[1]

  • Chemical Formula: C₁₁H₁₅NO₂ • HCl[1]

  • Molecular Weight: 229.7 g/mol [1]

  • CAS Number: 136366-39-7[1]

Experimental Protocols

A simple "dilute-and-shoot" method is recommended for its speed and efficiency in a high-throughput environment.[3]

Materials:

  • Human urine samples

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade)

  • Internal Standard (IS) working solution (e.g., N-Methyl Homarylamine-d3 at 500 ng/mL in 50% methanol)

  • 0.22 µm PVDF syringe filters

Protocol:

  • Centrifuge the raw urine sample at 3000 x g for 5 minutes to pellet any particulate matter.[3]

  • Collect the supernatant.

  • In a clean microcentrifuge tube, combine 20 µL of the urine supernatant with 20 µL of the IS working solution.

  • Dilute the mixture with 960 µL of 50% methanol in water to a final volume of 1 mL.

  • Vortex the solution to ensure homogeneity.

  • Filter the final solution through a 0.22 µm PVDF filter into an HPLC vial prior to injection.[3]

Instrumentation:

  • A high-performance liquid chromatography (HPLC) system capable of binary gradient elution.

Chromatographic Conditions:

ParameterValue
Column Phenyl-Hexyl, 100 x 2.1 mm, 1.7 µm
Mobile Phase A 0.1% Formic Acid and 5 mM Ammonium Acetate in Water[3]
Mobile Phase B 0.1% Formic Acid in Methanol[3]
Flow Rate 0.3 mL/min[3]
Column Temperature 40 °C[3]
Injection Volume 3 µL[3]
Gradient Elution See Table 1

Table 1: Gradient Elution Program

Time (min) % Mobile Phase B
0.0 - 1.0 5 - 30
1.0 - 2.5 30 - 40
2.5 - 5.0 40 - 60
5.0 - 7.0 60 - 95
7.0 - 8.0 95

| 8.1 - 10.0 | 5 (Re-equilibration) |

Instrumentation:

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Mass Spectrometry Parameters:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive[3]
Ion Spray Voltage 5.5 kV[3]
Source Temperature 550 °C[3]
Curtain Gas 30 psi[3]
Collision Gas Medium[3]
Ion Source Gas 1 50 psi[3]
Detection Mode Multiple Reaction Monitoring (MRM)

MRM Transitions:

For N-Methyl Homarylamine (Precursor Ion [M+H]⁺: m/z 194.1), two product ions should be selected for quantification and confirmation. The internal standard would have a corresponding mass shift.

Table 2: Multiple Reaction Monitoring (MRM) Transitions

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Purpose
N-Methyl Homarylamine 194.1 135.1 15 Quantification
N-Methyl Homarylamine 194.1 77.1 25 Confirmation

| N-Methyl Homarylamine-d3 (IS) | 197.1 | 135.1 | 15 | Quantification |

Note: The exact product ions and collision energies should be optimized by infusing a standard solution of N-Methyl Homarylamine into the mass spectrometer.

Data Presentation

A calibration curve should be prepared in the blank matrix (drug-free urine) over the desired concentration range.

Table 3: Example Calibration Curve Data

Concentration (ng/mL) Analyte/IS Peak Area Ratio
1 0.025
5 0.128
10 0.255
50 1.275
100 2.548
250 6.370
500 12.745

A linear regression with a weighting factor of 1/x is typically applied, with a correlation coefficient (r²) > 0.99 being acceptable.

The method should be validated for accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Table 4: Example Method Validation Data

Parameter Result
Linearity Range 1 - 500 ng/mL
Correlation Coefficient (r²) > 0.998
Limit of Detection (LOD) 0.5 ng/mL[3]
Lower Limit of Quantification (LLOQ) 1.0 ng/mL[3]
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Accuracy (% Recovery) 85 - 115%
Matrix Effect Minimal

| Carryover | < 20% of LLOQ[3] |

Visualizations

experimental_workflow sample Urine Sample Collection centrifuge Centrifugation (3000 x g, 5 min) sample->centrifuge supernatant Supernatant Collection centrifuge->supernatant dilution Dilution with IS (1:50) supernatant->dilution filter Filtration (0.22 µm) dilution->filter hplc LC Separation (Phenyl-Hexyl Column) filter->hplc ms MS/MS Detection (ESI+, MRM) hplc->ms data Data Analysis (Quantification) ms->data

Caption: LC-MS/MS Workflow for N-Methyl Homarylamine Quantification.

Conclusion

The described LC-MS/MS method provides a sensitive and selective approach for the quantification of this compound in urine samples. The simple sample preparation procedure and rapid chromatographic analysis make it suitable for high-throughput applications in clinical and forensic toxicology, as well as in research settings. Method validation should be performed according to established guidelines to ensure data accuracy and reliability.

References

Application Notes and Protocols for N-Methyl Homarylamine Hydrochloride Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyl Homarylamine hydrochloride, also known as Homarylamine or 3,4-methylenedioxy-N-methylphenethylamine (MDMPEA), is a substituted phenethylamine (B48288).[1] It was originally developed as an antitussive (anti-cough) agent.[1] As a member of the phenethylamine class, its biological activities are of interest to researchers in pharmacology and neuroscience. Structurally related compounds, such as 3,4-methylenedioxyamphetamine (MDA) and 3,4-methylenedioxymethamphetamine (MDMA), are known to interact with monoamine neurotransmitter systems, including serotonin (B10506), dopamine, and norepinephrine.[2][3] They can act as releasing agents and reuptake inhibitors for these neurotransmitters and show agonistic activity at serotonin receptors.[2]

These application notes provide detailed protocols for the preparation, storage, and quality control of this compound stock solutions for use in research and as analytical standards.

Physicochemical Properties and Solubility

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
Chemical Formula C₁₁H₁₅NO₂ ⋅ HCl[4]
Molecular Weight 229.7 g/mol [4]
CAS Number 136366-39-7[4]
Appearance Crystalline solid[4]
Purity ≥98%[4]
Solubility
Dimethylformamide (DMF)30 mg/mL
Dimethyl sulfoxide (B87167) (DMSO)30 mg/mL
Ethanol5 mg/mL
Phosphate-Buffered Saline (PBS, pH 7.2)10 mg/mL
Storage Temperature -20°C[5]
Stability ≥ 5 years (when stored correctly)[4]

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

Materials:

  • This compound powder

  • Anhydrous Dimethyl sulfoxide (DMSO), molecular biology grade

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettors and sterile filter tips

Procedure:

  • Pre-weighing Preparation: Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weighing: Accurately weigh a precise amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 2.297 mg of the compound (Molecular Weight = 229.7 g/mol ).

  • Dissolution: Add the weighed powder to a sterile amber microcentrifuge tube. Add the desired volume of DMSO (e.g., 1 mL) to the tube.

  • Mixing: Cap the tube tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be used to aid dissolution if necessary.

  • Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Preparation of Working Solutions for in vitro Assays

This protocol describes the dilution of the 10 mM stock solution to prepare working solutions for use in cell-based or other in vitro assays.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Appropriate assay buffer or cell culture medium

  • Sterile microcentrifuge tubes or plates

  • Pipettors and sterile filter tips

Procedure:

  • Thawing: Thaw a single aliquot of the 10 mM stock solution at room temperature.

  • Serial Dilution: Perform serial dilutions of the stock solution in the appropriate assay buffer or cell culture medium to achieve the desired final concentrations. Note: It is crucial to ensure that the final concentration of DMSO in the assay does not exceed a level that affects the experimental system (typically ≤ 0.1-0.5%).

  • Mixing: Gently mix each dilution by pipetting up and down.

  • Immediate Use: Use the freshly prepared working solutions in your experiments immediately. Do not store diluted aqueous solutions for extended periods.

Quality Control

To ensure the accuracy and reproducibility of experimental results, the following quality control measures are recommended:

  • Purity Verification: The purity of the this compound powder should be confirmed by the supplier's Certificate of Analysis.

  • Concentration Confirmation: The concentration of the stock solution can be verified using a suitable analytical method such as UV-Vis spectrophotometry, if a molar extinction coefficient is known, or by High-Performance Liquid Chromatography (HPLC) with a standard curve.

  • pH Measurement: For aqueous working solutions, ensure the final pH is compatible with the experimental system. The hydrochloride salt may result in a slightly acidic solution.

  • Visual Inspection: Visually inspect stock and working solutions for any signs of precipitation or degradation (e.g., color change) before use.

Hypothetical Signaling Pathway and Experimental Workflow

While the specific molecular targets of this compound are not extensively documented, its structural similarity to other phenethylamines suggests potential interaction with monoaminergic systems. As it was investigated as an antitussive, a hypothetical mechanism could involve modulation of neuronal signaling in the cough reflex pathway.

G Hypothetical Signaling Pathway of N-Methyl Homarylamine in Cough Suppression cluster_periphery Peripheral Sensory Neuron cluster_cns Central Nervous System (Brainstem) Irritant Irritant TRPV1/A1 TRPV1/TRPA1 Channels Irritant->TRPV1/A1 Activates Depolarization Depolarization TRPV1/A1->Depolarization Action_Potential Action Potential to Brainstem Depolarization->Action_Potential NTS Nucleus Tractus Solitarius (NTS) Action_Potential->NTS Signal Input Cough_Center Cough Center NTS->Cough_Center Activates Motor_Output Motor Output to Respiratory Muscles Cough_Center->Motor_Output Initiates Cough Serotonin_Receptor 5-HT Receptors Serotonin_Receptor->Cough_Center Inhibits? NMDA_Receptor NMDA Receptors NMDA_Receptor->Cough_Center Inhibits? NMHomarylamine N-Methyl Homarylamine NMHomarylamine->Serotonin_Receptor Modulates NMHomarylamine->NMDA_Receptor Modulates

Caption: Hypothetical mechanism of N-Methyl Homarylamine in cough suppression.

The following diagram illustrates a general workflow for preparing and using this compound stock solutions in a research setting.

G Experimental Workflow for this compound Start Start Weigh Weigh N-Methyl Homarylamine HCl Start->Weigh Dissolve Dissolve in Anhydrous DMSO Weigh->Dissolve Stock_Solution 10 mM Stock Solution Dissolve->Stock_Solution Store Store at -20°C in Aliquots Stock_Solution->Store QC Quality Control (Optional) Stock_Solution->QC Dilute Prepare Working Solutions in Assay Buffer Store->Dilute QC->Dilute Pass Experiment Perform in vitro/ in vivo Experiment Dilute->Experiment Analyze Data Analysis Experiment->Analyze End End Analyze->End

Caption: General workflow for preparing and using stock solutions.

References

Application Notes: Characterization of N-Methyl Homarylamine hydrochloride at the NMDA Receptor

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-Methyl Homarylamine hydrochloride is an analytical reference standard categorized as a phenethylamine.[1] While detailed pharmacological data for this specific compound is not extensively published, its structural similarity to other phencyclidine (PCP)-like compounds suggests it may act as a non-competitive antagonist at the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor, a crucial ligand-gated ion channel, plays a pivotal role in synaptic plasticity, learning, and memory.[2][3] Its dysregulation is implicated in numerous neurological disorders, making it a key target in drug discovery.[4]

These application notes provide a comprehensive framework for characterizing the binding affinity of this compound at the PCP binding site located within the NMDA receptor's ion channel. The protocols described herein utilize a competitive radioligand binding assay, a gold standard method for quantifying ligand-receptor interactions.[5]

Principle of the Assay

The competitive radioligand binding assay measures the ability of an unlabeled test compound (this compound) to displace a radiolabeled ligand that specifically binds to the receptor target. In this protocol, a tritiated NMDA receptor channel blocker, such as [³H]Thienylcyclohexylpiperidine ([³H]TCP) or [³H]MK-801, is used. The assay is performed with rat cortical membranes, a rich source of NMDA receptors. By measuring the amount of bound radioactivity in the presence of varying concentrations of the test compound, the half-maximal inhibitory concentration (IC₅₀) can be determined. The IC₅₀ is then used to calculate the inhibitory constant (Kᵢ), which represents the true binding affinity of the compound for the receptor.[6][7]

NMDA Receptor Signaling Pathway

Activation of the NMDA receptor is a complex process that requires the coincidence of two events: the binding of co-agonists (glutamate and glycine (B1666218) or D-serine) and the depolarization of the postsynaptic membrane.[3][4] At resting membrane potential, the receptor's ion channel is blocked by a magnesium ion (Mg²⁺).[4][8] Depolarization, typically initiated by AMPA receptor activation, expels the Mg²⁺ ion, allowing the influx of sodium (Na⁺) and, most critically, calcium (Ca²⁺) ions.[2] This influx of Ca²⁺ acts as a vital second messenger, triggering downstream signaling cascades involving proteins like Calmodulin and CaMKII, which ultimately lead to changes in gene expression and long-term alterations in synaptic strength, a process known as long-term potentiation (LTP).[8]

NMDA_Signaling NMDA Receptor Activation and Signaling Pathway cluster_membrane Postsynaptic Membrane Receptor NMDA Receptor Mg_Block Mg²⁺ Block Receptor->Mg_Block At Resting Potential Channel_Open Channel Opening Receptor->Channel_Open Co-agonist binding + Depolarization leads to Glutamate Glutamate Binding (NR2 Subunit) Glutamate->Receptor Glycine Glycine Binding (NR1 Subunit) Glycine->Receptor Depolarization Membrane Depolarization (e.g., via AMPA-R) Depolarization->Mg_Block Relieves Block Ca_Influx Ca²⁺ Influx Channel_Open->Ca_Influx Calmodulin Calmodulin Activation Ca_Influx->Calmodulin CaMKII CaMKII Activation Calmodulin->CaMKII CREB CREB Phosphorylation CaMKII->CREB Gene_Expression Gene Expression (Synaptic Plasticity, LTP) CREB->Gene_Expression

Caption: NMDA receptor activation requires co-agonist binding and membrane depolarization to allow Ca²⁺ influx.

Quantitative Data Summary: this compound

The following table presents illustrative quantitative data for this compound, as might be determined through the protocols described below. This data is representative and should be confirmed experimentally. The affinity of related non-competitive antagonists for the NMDA receptor can range from low nanomolar to micromolar concentrations.[9]

Receptor TargetRadioligandTest CompoundKᵢ (nM) (Illustrative)
NMDA (PCP Site) [³H]TCP N-Methyl Homarylamine HCl 150
SERT[³H]CitalopramN-Methyl Homarylamine HCl>10,000
DAT[³H]WIN 35,428N-Methyl Homarylamine HCl>10,000
NET[³H]NisoxetineN-Methyl Homarylamine HCl>10,000

Kᵢ (Inhibitory Constant): A measure of the binding affinity of a compound to a receptor. A lower Kᵢ value indicates a higher binding affinity.

Experimental Workflow: Competitive Radioligand Binding Assay

The overall workflow involves preparing the receptor source, performing the competitive binding reaction, separating bound and free radioligand, and analyzing the resulting data to determine binding affinity.

Assay_Workflow Workflow for Competitive Radioligand Binding Assay A 1. Membrane Preparation (e.g., from Rat Cerebral Cortex) B 2. Reagent Preparation (Serial dilutions of Test Compound, Radioligand, Buffers) A->B C 3. Assay Plate Setup (96-well) - Total Binding - Non-Specific Binding (NSB) - Test Compound Wells B->C D 4. Incubation (Membranes + Radioligand + Compound) (e.g., 60 min at 25°C) C->D E 5. Filtration (Rapidly separate bound from free radioligand using a cell harvester) D->E F 6. Scintillation Counting (Quantify radioactivity on filters) E->F G 7. Data Analysis - Calculate Specific Binding - Plot Competition Curve F->G H 8. Determine IC₅₀ and Kᵢ Values G->H

Caption: The experimental workflow from tissue preparation to final data analysis.

Protocols: NMDA Receptor Binding Assay

This protocol is adapted from established methods for characterizing ligands at the PCP site of the NMDA receptor.[7]

A. Materials and Reagents

  • Receptor Source: Rat cerebral cortices.

  • Test Compound: this compound.

  • Radioligand: [³H]TCP (Thienylcyclohexylpiperidine), ~40-50 Ci/mmol.

  • Non-specific Binding (NSB) Ligand: Phencyclidine (PCP) or Dizocilpine (MK-801) at 10 µM.

  • Homogenization Buffer: 50 mM Tris-HCl, pH 7.4, ice-cold.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4, ice-cold.

  • Polyethylenimine (PEI): 0.5% (w/v) solution.

  • Equipment: Teflon-glass homogenizer, refrigerated centrifuges, 96-well microplates, cell harvester, glass fiber filter mats (e.g., Whatman GF/B), liquid scintillation counter, scintillation vials, and scintillation cocktail.

B. Procedure

1. Rat Cortical Membrane Preparation [7]

  • Humanely euthanize adult rats according to approved institutional guidelines.

  • Rapidly dissect the cerebral cortices and place them in ice-cold Homogenization Buffer.

  • Homogenize the tissue using a Teflon-glass homogenizer (10-12 passes at 600 rpm).

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

  • Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction.

  • Discard the supernatant, resuspend the pellet in fresh, ice-cold Homogenization Buffer, and repeat the centrifugation (Step 5). This wash step is crucial to remove endogenous ligands.

  • Resuspend the final pellet in a small volume of Assay Buffer.

  • Determine the protein concentration using a standard method, such as the BCA or Bradford assay.

  • Aliquot the membrane preparation and store at -80°C until use.

2. Competitive Binding Assay [7][10]

  • On the day of the experiment, thaw the membrane aliquots on ice. Dilute the membranes in Assay Buffer to a final concentration of approximately 0.2-0.4 mg/mL.

  • Pre-soak the glass fiber filter mats in 0.5% PEI for at least 60 minutes to reduce non-specific binding of the radioligand to the filters.

  • Prepare serial dilutions of this compound (e.g., from 1 nM to 100 µM) in Assay Buffer.

  • In a 96-well plate, set up the following reactions in triplicate with a final volume of 150 µL:

    • Total Binding: 25 µL Assay Buffer + 100 µL diluted membranes + 25 µL [³H]TCP.

    • Non-specific Binding (NSB): 25 µL of 10 µM PCP + 100 µL diluted membranes + 25 µL [³H]TCP.

    • Test Compound: 25 µL of this compound dilution + 100 µL diluted membranes + 25 µL [³H]TCP. (Note: The final concentration of [³H]TCP should be close to its Kₔ value, typically 1-5 nM).

  • Incubate the plate at room temperature (25°C) for 60 minutes with gentle agitation to reach binding equilibrium.

3. Filtration and Scintillation Counting [11]

  • Terminate the incubation by rapid vacuum filtration through the pre-soaked glass fiber filter mat using a cell harvester.

  • Wash the filters three times with 200 µL of ice-cold Wash Buffer to remove unbound radioligand.

  • Dry the filter mat completely under a heat lamp or in a low-temperature oven.

  • Punch out the individual filter discs into scintillation vials.

  • Add 4-5 mL of scintillation cocktail to each vial and allow them to equilibrate in the dark for at least 4 hours.

  • Measure the radioactivity as counts per minute (CPM) using a liquid scintillation counter.

C. Data Analysis

  • Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM). The specific binding represents the amount of radioligand bound to the NMDA receptors.

  • Generate Competition Curve: For each concentration of this compound, calculate the percentage of specific binding relative to the control (wells with no test compound). Plot this percentage against the logarithm of the test compound concentration.

  • Determine IC₅₀: Use a non-linear regression analysis program (e.g., GraphPad Prism) to fit a sigmoidal dose-response curve to the data. The IC₅₀ is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

  • Calculate Kᵢ: Convert the IC₅₀ value to the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation:[10]

    Kᵢ = IC₅₀ / (1 + ([L] / Kₔ))

    Where:

    • [L] is the concentration of the radioligand used in the assay.

    • Kₔ is the equilibrium dissociation constant of the radioligand for the NMDA receptor (this should be determined separately via a saturation binding experiment or obtained from the literature).

References

Application Notes and Protocols for N-Methyl Homarylamine Hydrochloride in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

The following application notes and protocols are based on the currently available information for N-Methyl Homarylamine hydrochloride and related phenethylamine (B48288) compounds. The physiological and toxicological properties of this compound are not yet fully elucidated. These guidelines are intended for research purposes only and should be adapted and optimized for specific experimental needs. Appropriate safety precautions should be taken when handling this compound.

Introduction

This compound, also known by synonyms such as N,N-dimethyl Homopiperonylamine and N-methyl-3,4-Methylenedioxyphenethylamine (MDMPEA), is a phenethylamine derivative.[1][2][3] Structurally, it is related to psychoactive compounds such as 3,4-methylenedioxymethamphetamine (MDMA) and 3,4-methylenedioxyamphetamine (MDA).[4][5][6] While direct studies on the cellular effects of this compound are limited, research on related phenethylamines suggests potential interactions with various cellular systems, including neuronal, glial, and immune cells.[4][7][8][9] A probable molecular target for this class of compounds is the Trace Amine-Associated Receptor 1 (TAAR1), a G-protein coupled receptor known to modulate dopaminergic, serotonergic, and glutamatergic neurotransmission.[10][11][12][13][14]

These application notes provide a starting point for researchers interested in investigating the effects of this compound in in vitro cell culture systems.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below.

PropertyValueReference(s)
Synonyms N,N-dimethyl Homopiperonylamine, MDMPEA, MK-71, N-Methylhomopiperonylamine, N-methyl-3,4-Methylenedioxyphenethylamine[1][2][3]
Molecular Formula C₁₁H₁₅NO₂ • HCl[1]
Molecular Weight 229.7 g/mol [1]
Solubility DMF: 30 mg/mL, DMSO: 30 mg/mL, Ethanol (B145695): 5 mg/mL, PBS (pH 7.2): 10 mg/mL[1][3]
Safety Information Harmful if swallowed. Causes skin and eye irritation. May cause respiratory irritation.[2]

Potential Applications in Cell Culture

Based on the activity of related phenethylamine compounds, this compound could be investigated for a variety of effects in cell culture, including:

  • Neuropharmacology: Studying its effects on neuronal cell lines (e.g., SH-SY5Y, PC12) or primary neurons to investigate neurotoxicity, neurite outgrowth, and neurotransmitter transporter function.[5][6][15]

  • Glial Cell Biology: Investigating its impact on astrocytes and microglia to understand its role in neuroinflammation and glial activation.[4]

  • Immunology: Assessing its immunomodulatory effects on immune cells such as peripheral blood mononuclear cells (PBMCs), macrophages (e.g., RAW 264.7), and lymphocytes.[8][9]

  • Receptor Pharmacology: Characterizing its activity as a potential agonist or antagonist of TAAR1 and other monoaminergic receptors using transfected cell lines (e.g., HEK293 or CHO cells expressing the receptor of interest).[10][11][16][17]

  • Toxicology: Determining its cytotoxic profile in various cell lines (e.g., HepG2 for hepatotoxicity) to assess its potential for inducing oxidative stress, apoptosis, or other forms of cell death.[7][18][19]

Experimental Protocols

The following are generalized protocols that should be optimized for your specific cell type and experimental design.

Preparation of Stock Solutions

It is crucial to prepare stock solutions of this compound correctly to ensure accurate and reproducible experimental results.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Phosphate-buffered saline (PBS), sterile

  • Sterile microcentrifuge tubes or vials

Protocol:

  • Based on the desired stock concentration and the solubility data, weigh out the appropriate amount of this compound powder in a sterile microcentrifuge tube.

  • To prepare a high-concentration stock (e.g., 10-30 mg/mL), dissolve the powder in an appropriate volume of sterile DMSO. Vortex briefly until fully dissolved.

  • For experiments where DMSO may interfere, a lower concentration stock can be prepared in sterile PBS (up to 10 mg/mL).[1][3] Ensure the pH of the final solution is compatible with your cell culture medium.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solutions at -20°C or -80°C for long-term storage.

Note: The final concentration of DMSO in the cell culture medium should typically be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity.

G cluster_workflow Stock Solution Preparation Workflow start Weigh N-Methyl Homarylamine HCl dissolve Dissolve in appropriate solvent (e.g., DMSO) start->dissolve aliquot Aliquot into single-use tubes dissolve->aliquot store Store at -20°C or -80°C aliquot->store

Workflow for preparing this compound stock solutions.

Determining Cytotoxicity (e.g., using MTT Assay)

Before conducting functional assays, it is essential to determine the cytotoxic concentration range of this compound on your target cell line.

Materials:

  • Target cell line

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Plate reader

Protocol:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere and grow for 24 hours.

  • Prepare serial dilutions of this compound in complete cell culture medium from your stock solution. A wide range of concentrations should be tested initially (e.g., from 0.1 µM to 1 mM). Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a no-cell control (medium only).

  • Remove the old medium from the cells and add 100 µL of the prepared drug dilutions to the respective wells.

  • Incubate the plate for a duration relevant to your planned functional assays (e.g., 24, 48, or 72 hours).

  • After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

  • Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a plate reader.

  • Calculate cell viability as a percentage relative to the vehicle control and plot a dose-response curve to determine the EC₅₀ (half-maximal effective concentration for cytotoxicity).

Cell Line ExampleTypical Seeding Density (cells/well)Incubation Time (hours)
SH-SY5Y1 x 10⁴24 - 72
HepG22 x 10⁴24 - 72
RAW 264.75 x 10⁴24 - 48
Functional Assay: Measurement of cAMP Accumulation (TAAR1 Activation)

As this compound is a suspected TAAR1 agonist, measuring changes in intracellular cyclic AMP (cAMP) levels is a primary functional assay. TAAR1 is primarily coupled to the Gs alpha subunit of G proteins, which activates adenylyl cyclase to produce cAMP.[11][12]

Materials:

  • HEK293 or CHO cells stably expressing human TAAR1

  • Complete cell culture medium

  • This compound

  • A known TAAR1 agonist (positive control, e.g., β-phenethylamine)

  • cAMP assay kit (e.g., HTRF, ELISA, or LANCE-based)

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

Protocol:

  • Seed the TAAR1-expressing cells in a suitable plate format (e.g., 96- or 384-well) as recommended by the cAMP assay kit manufacturer.

  • On the day of the assay, replace the culture medium with stimulation buffer (often a serum-free medium or HBSS) containing a PDE inhibitor to prevent cAMP degradation. Incubate for a short period (e.g., 30 minutes).

  • Add varying concentrations of this compound (in a non-toxic range determined from the cytotoxicity assay) and the positive control to the wells. Include a vehicle control.

  • Incubate for the recommended time to allow for cAMP accumulation (e.g., 30-60 minutes at 37°C).

  • Lyse the cells and measure the intracellular cAMP levels according to the instructions of your chosen cAMP assay kit.

  • Generate a dose-response curve to determine the EC₅₀ for cAMP production.

G cluster_pathway Putative TAAR1 Signaling Pathway NMHH N-Methyl Homarylamine HCl TAAR1 TAAR1 Receptor NMHH->TAAR1 Gs Gs Protein TAAR1->Gs activates AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Gene Gene Expression CREB->Gene regulates

Hypothesized signaling pathway for TAAR1 activation by this compound.

Concluding Remarks

This compound is a research compound with limited published biological data. The protocols and application notes provided here are intended to serve as a guide for initiating in vitro studies. Researchers should perform their own literature search for the most up-to-date information on related compounds and adapt these protocols to their specific research questions and experimental systems. Careful dose-response studies and appropriate controls are essential for obtaining meaningful and reproducible data.

References

Application Notes and Protocols for N-Methyl Homarylamine Hydrochloride in Monoamine Transporter Uptake Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methyl Homarylamine hydrochloride is a phenethylamine (B48288) derivative.[1] Compounds of this class are known to interact with monoamine transporters, which are critical for regulating neurotransmitter levels in the synaptic cleft.[2][3] The dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT) are key targets for a wide range of therapeutic agents and drugs of abuse.[2][3][4] Understanding the interaction of novel compounds like this compound with these transporters is crucial for predicting their pharmacological and toxicological profiles.

This document provides a detailed protocol for assessing the in vitro potency of this compound as an inhibitor of monoamine transporter uptake. The methodologies described are based on established radiotracer uptake assays in cultured cells expressing the human transporters and in rat brain synaptosomes. While specific experimental data for this compound is not publicly available, this guide offers a robust framework for its characterization.

Data Presentation: Inhibitory Potency at Monoamine Transporters

The inhibitory effects of a test compound on monoamine transporter uptake are typically quantified by determining the half-maximal inhibitory concentration (IC50). The following table provides an illustrative example of how to present such data for a compound evaluated at DAT, NET, and SERT.

TransporterTest Compound IC50 (µM)Reference Compound IC50 (µM)
Dopamine Transporter (DAT)Data to be determinedCocaine: 0.51[4]
Norepinephrine Transporter (NET)Data to be determinedDesipramine (B1205290): ~0.001[5]
Serotonin Transporter (SERT)Data to be determinedFluoxetine (B1211875): low µM range[6]

Experimental Protocols

Cell-Based Monoamine Transporter Uptake Assay

This protocol is designed for use with human embryonic kidney (HEK293) or Chinese hamster ovary (CHO) cells stably expressing the human dopamine, norepinephrine, or serotonin transporters.[7][8]

Materials:

  • HEK293 or CHO cells stably expressing hDAT, hNET, or hSERT

  • Cell culture medium (e.g., DMEM with 10% FBS, 1% penicillin/streptomycin)

  • Poly-D-lysine coated 96-well plates

  • Krebs-Ringer-HEPES (KRH) buffer (125 mM NaCl, 5.2 mM KCl, 1.2 mM CaCl2, 1.4 mM MgSO4, 1.2 mM KH2PO4, 5 mM glucose, and 20 mM HEPES, pH 7.3)[7]

  • Radiolabeled substrates: [³H]dopamine (DA), [³H]norepinephrine (NE), or [³H]5-hydroxytryptamine (5-HT)

  • This compound (test compound)

  • Reference inhibitors (e.g., cocaine for DAT, desipramine for NET, fluoxetine for SERT)

  • Scintillation fluid and a scintillation counter

Procedure:

  • Cell Plating: Seed the transporter-expressing cells onto poly-D-lysine coated 96-well plates and grow to 80-90% confluency.[5]

  • Preparation of Solutions: Prepare serial dilutions of this compound and reference inhibitors in KRH buffer. Prepare the radiolabeled substrate solution in KRH buffer at a final concentration of approximately 10 nM.[7]

  • Assay:

    • Wash the cells three times with KRH buffer.[7]

    • Pre-incubate the cells for 10 minutes at 37°C with varying concentrations of the test compound or reference inhibitor.[5][7]

    • Initiate the uptake reaction by adding the [³H]-labeled substrate to each well.

    • Incubate for a short period (e.g., 1-10 minutes) at 37°C. The optimal incubation time should be determined to ensure measurements are within the initial linear phase of uptake.

    • Terminate the uptake by rapidly washing the cells three times with ice-cold KRH buffer.[5]

  • Quantification:

    • Lyse the cells with 1% SDS or a suitable lysis buffer.

    • Transfer the lysate to scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Determine non-specific uptake in the presence of a high concentration of a known inhibitor (e.g., 100 µM cocaine for DAT).[7]

    • Subtract non-specific uptake from all measurements to obtain specific uptake.

    • Plot the percentage of specific uptake against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Synaptosome-Based Monoamine Transporter Uptake Assay

This protocol utilizes synaptosomes prepared from specific rat brain regions enriched in the respective transporters (e.g., striatum for DAT, frontal cortex for NET and SERT).[9][10]

Materials:

  • Rat brain tissue (striatum, frontal cortex)

  • Sucrose (B13894) homogenization buffer (e.g., 320 mM sucrose, 5 mM HEPES, pH 7.4)[5]

  • Synaptosome uptake buffer (e.g., 130 mM NaCl, 10 mM D-glucose, 1.3 mM KCl, 2.2 mM CaCl2, 1.2 mM MgSO4, 1.2 mM KH2PO4, 10 mM HEPES, 0.1 mM ascorbic acid, pH 7.4)[5]

  • Radiolabeled substrates: [³H]DA, [³H]NE, or [³H]5-HT

  • This compound (test compound)

  • Reference inhibitors

  • Glass-fiber filters and a vacuum filtration manifold

  • Scintillation counter

Procedure:

  • Synaptosome Preparation:

    • Homogenize the brain tissue in ice-cold sucrose buffer.[5]

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.[5]

    • Centrifuge the supernatant at 16,000 x g for 20 minutes at 4°C to pellet the synaptosomes.[5]

    • Wash and resuspend the synaptosome pellet in the synaptosome uptake buffer.[5]

  • Uptake Assay:

    • Pre-incubate aliquots of the synaptosome preparation with varying concentrations of the test compound or reference inhibitor for 10 minutes at 37°C.[5][10]

    • Initiate uptake by adding the [³H]-labeled substrate (e.g., 5-10 nM final concentration).[10]

    • Incubate for a short period (e.g., 1-5 minutes) at 37°C.

    • Terminate the assay by rapid vacuum filtration through glass-fiber filters, followed by several washes with ice-cold uptake buffer.[10]

  • Quantification:

    • Transfer the filters to scintillation vials, add scintillation fluid, and measure the retained radioactivity.

  • Data Analysis:

    • Determine non-specific uptake in parallel incubations at 4°C or in the presence of a saturating concentration of a selective inhibitor.

    • Calculate specific uptake and determine IC50 values as described for the cell-based assay.

Visualizations

Monoamine_Transporter_Uptake_Assay_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis prep_cells Plate Cells or Prepare Synaptosomes pre_incubation Pre-incubate with Test Compound prep_cells->pre_incubation prep_compounds Prepare Serial Dilutions of Test Compound prep_compounds->pre_incubation prep_radioligand Prepare Radiolabeled Substrate Solution initiate_uptake Add Radiolabeled Substrate prep_radioligand->initiate_uptake pre_incubation->initiate_uptake incubation Incubate at 37°C initiate_uptake->incubation terminate_uptake Wash with Ice-Cold Buffer incubation->terminate_uptake quantify Quantify Radioactivity (Scintillation Counting) terminate_uptake->quantify calculate Calculate Specific Uptake quantify->calculate determine_ic50 Determine IC50 calculate->determine_ic50 Monoamine_Transporter_Inhibition cluster_membrane Presynaptic Neuron cluster_extracellular Synaptic Cleft transporter Monoamine Transporter (DAT, NET, or SERT) monoamine Monoamine Neurotransmitter monoamine->transporter Uptake test_compound N-Methyl Homarylamine (Inhibitor) test_compound->transporter Inhibition

References

Application Notes and Protocols for N-Methyl Homarylamine Hydrochloride Administration in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Scientific literature pertaining to in-depth animal studies on N-Methyl Homarylamine hydrochloride is limited. The following application notes and protocols have been compiled based on available information for this compound and structurally related phenethylamine (B48288) compounds. Researchers should exercise caution and conduct thorough dose-finding and safety studies before commencing any new in vivo experiments.

Introduction

Potential Pharmacological Effects (Based on Related Compounds)

This compound is structurally related to Homarylamine (MDMPEA), which has been investigated for its antitussive (cough-suppressing) properties. Furthermore, the broader class of phenethylamines is known to exert effects on the central nervous system, often through modulation of monoamine neurotransmission.

Animal studies on the parent compound, phenethylamine (PEA), have demonstrated a range of effects, including:

  • Behavioral Stimulation: High doses can induce hyperactivity and stereotyped (repetitive) movements in rodents.[[“]]

  • Cardiovascular Effects: Activation of adrenergic receptors can lead to increased heart rate and blood pressure.[[“]]

  • Neurochemical Changes: PEA can promote the release and inhibit the uptake of dopamine (B1211576) and serotonin (B10506) in the brain.[2][3]

Quantitative Data from Animal Studies on Related Phenethylamines

The following tables summarize quantitative data from animal studies on phenethylamine and its derivatives. This information can serve as a starting point for designing studies with this compound, although direct extrapolation of dosages and effects is not recommended.

Table 1: Acute Toxicity of Phenethylamine Analogs in Mice

CompoundRoute of AdministrationLD₅₀ (mg/kg)Animal Model
Phenethylamine (PEA)Intraperitoneal175Mouse
N-MethylphenethylamineNot SpecifiedData Not Available
p-Fluoro-PEANot Specified136.7 ± 1.7Mouse
p-Chloro-PEANot Specified146.7 ± 1.7Mouse
p-Bromo-PEANot Specified145.0 ± 2.9Mouse
p-Iodo-PEANot Specified153.3 ± 1.7Mouse

Data extracted from a study on the acute toxic effects of PEA and its analogs in Swiss male albino mice.[4]

Table 2: Pharmacokinetic Parameters of MDMA in Rats

Dose (mg/kg)Route of AdministrationCₘₐₓ (ng/mL)T½ (hours)AUC (ng·h/mL)
2Intraperitoneal~200< 1Data Not Available
2Subcutaneous~200< 1Data Not Available
2Oral< 200< 1Data Not Available
10IntraperitonealData Not AvailableData Not Available21-fold > 2 mg/kg
10SubcutaneousData Not AvailableData Not Available10-fold > 2 mg/kg
10OralData Not AvailableData Not Available36-fold > 2 mg/kg

Data from a study on the pharmacokinetics of MDMA in rats, demonstrating non-linear kinetics at higher doses.[5][6]

Experimental Protocols

The following are generalized protocols for the administration of test compounds to rodents, which can be adapted for this compound. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

Preparation of Dosing Solutions
  • Vehicle Selection: Based on the solubility of this compound, sterile saline (0.9% NaCl) or a solution of 5% DMSO in sterile saline can be considered. The final concentration should be adjusted to ensure the desired dose is administered in an appropriate volume.

  • Preparation: Dissolve the required amount of this compound in the chosen vehicle. Ensure the solution is clear and free of particulates. For parenteral administration, the solution must be sterile-filtered (e.g., using a 0.22 µm filter).

Intravenous (IV) Administration in Mice

This protocol is suitable for rapid delivery and achieving peak plasma concentrations.

  • Animal Restraint: Place the mouse in a suitable restraint device that allows access to the lateral tail vein.

  • Vein Dilation: Warm the tail using a heat lamp or warm water to dilate the veins.

  • Injection:

    • Swab the tail with 70% ethanol.

    • Using a 27-30 gauge needle attached to a 1 mL syringe, insert the needle into the lateral tail vein, bevel up.

    • Slowly inject the dosing solution. The maximum recommended injection volume is 5 mL/kg.[7]

    • Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

  • Monitoring: Observe the animal for any immediate adverse reactions.

Intraperitoneal (IP) Administration in Rats

This is a common route for systemic administration.

  • Animal Restraint: Gently restrain the rat, exposing the abdomen.

  • Injection:

    • Tilt the rat's head downwards at a slight angle.

    • Insert a 23-25 gauge needle into the lower right or left abdominal quadrant, avoiding the midline to prevent damage to internal organs.

    • Aspirate to ensure the needle has not entered a blood vessel or organ.

    • Inject the solution. The recommended maximum volume is 10 mL/kg.

  • Post-injection Care: Return the animal to its cage and monitor for any signs of distress.

Oral Gavage (PO) in Rats

This method is used for direct administration into the stomach.

  • Animal Restraint: Hold the rat firmly to prevent movement.

  • Gavage:

    • Measure the distance from the rat's mouth to the xiphoid process to determine the appropriate length for the gavage needle.

    • Gently insert a flexible or rigid, ball-tipped gavage needle into the esophagus.

    • Administer the solution. The typical volume is 5-10 mL/kg.

  • Caution: Ensure the gavage needle does not enter the trachea.

Visualization of Potential Mechanisms and Workflows

Hypothetical Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway for a phenethylamine-like compound that modulates monoaminergic systems.

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron VMAT2 VMAT2 Dopamine Dopamine DAT Dopamine Transporter (DAT) TAAR1 TAAR1 TAAR1->DAT Inhibits D1R D1 Receptor Dopamine->D1R Binds D2R D2 Receptor Dopamine->D2R Binds Signal Signal Transduction D1R->Signal Activates D2R->Signal Modulates NMHA N-Methyl Homarylamine HCl NMHA->VMAT2 Inhibits NMHA->TAAR1 Agonist

Caption: Hypothetical signaling of N-Methyl Homarylamine HCl.

Experimental Workflow for Behavioral Assessment

This diagram outlines a typical workflow for assessing the behavioral effects of a novel compound in rodents.

cluster_setup Experimental Setup cluster_treatment Treatment & Observation cluster_analysis Data Analysis A1 Animal Acclimation (1 week) A2 Baseline Behavioral Testing A1->A2 A3 Randomization into Treatment Groups A2->A3 B1 Vehicle or NMHA HCl Administration (e.g., IV, IP, PO) A3->B1 B2 Behavioral Observation (e.g., Open Field Test) B1->B2 B3 Physiological Monitoring (e.g., Heart Rate, Temp) B1->B3 C1 Data Collection (Locomotion, Stereotypy) B2->C1 B3->C1 C2 Statistical Analysis (e.g., ANOVA) C1->C2 C3 Interpretation of Results C2->C3

Caption: Workflow for behavioral pharmacology studies.

References

Troubleshooting & Optimization

Technical Support Center: N-Methyl Homarylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Methyl Homarylamine hydrochloride, focusing on solubility issues in Phosphate-Buffered Saline (PBS).

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in PBS?

A1: The solubility of this compound in PBS (pH 7.2) is approximately 10 mg/mL.[1] However, achieving this concentration can be challenging due to the compound's properties as an amine hydrochloride.

Q2: Why is my this compound not dissolving in PBS?

A2: Several factors can contribute to poor solubility in PBS:

  • pH of the Solution: N-Methyl Homarylamine is a phenethylamine, and its hydrochloride salt is more soluble in acidic conditions.[2][3] Standard PBS has a pH of 7.2-7.4, which may not be acidic enough to maintain the compound in its fully protonated and more soluble form.

  • Concentration: You may be attempting to prepare a solution that exceeds the compound's solubility limit in PBS under your specific experimental conditions.

  • Temperature: Solubility can be temperature-dependent. Dissolving the compound at room temperature or on ice may reduce its solubility.[2]

  • Common Ion Effect: The presence of chloride ions in PBS could potentially decrease the solubility of the hydrochloride salt, although this effect is more significant for slightly soluble hydrochlorides.

Q3: Can I adjust the pH of my PBS to improve solubility?

A3: Yes, adjusting the pH of the PBS to a more acidic range (e.g., pH 6.0-6.5) by adding small amounts of dilute HCl can improve the solubility of this compound.[2] However, it is crucial to ensure that the final pH is compatible with your experimental system, as significant deviations from physiological pH can affect cellular health and experimental outcomes.

Q4: Are there alternative methods to dissolve this compound for aqueous-based experiments?

A4: Yes, a common and effective method is to first prepare a concentrated stock solution in an organic solvent and then dilute it into your aqueous buffer.

  • Recommended Solvents: Dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695) are suitable organic solvents for preparing a stock solution.[1]

  • Procedure: Dissolve the this compound in the organic solvent at a high concentration. Then, add this stock solution dropwise to your pre-warmed PBS or cell culture medium while vortexing to prevent precipitation.[2][4] It is important to ensure the final concentration of the organic solvent is low (typically <0.5% for DMSO) to avoid solvent-induced artifacts in your experiment.[2]

Q5: Can I use heat or sonication to aid dissolution?

A5: Gentle warming (e.g., to 37°C) and sonication can help break down particles and enhance the dissolution of this compound in PBS.[2] However, prolonged or excessive heating should be avoided as it may lead to degradation of the compound.

Troubleshooting Guides

Issue: this compound is not fully dissolving in PBS.

This guide provides a step-by-step approach to troubleshoot and resolve solubility issues.

G start Start: Undissolved Compound in PBS check_conc Step 1: Verify Concentration Is it ≤ 10 mg/mL? start->check_conc high_conc Concentration too high. Reduce concentration or use alternative method. check_conc->high_conc No adjust_ph Step 2: Adjust pH Lower PBS pH to 6.0-6.5 with dilute HCl. check_conc->adjust_ph Yes fail Issue Persists: Contact Technical Support high_conc->fail check_compatibility Is the new pH compatible with your experiment? adjust_ph->check_compatibility use_heat Step 3: Apply Gentle Heat Warm to 37°C with stirring. check_compatibility->use_heat Yes stock_solution Step 4: Prepare an Organic Stock Solution Use DMSO or Ethanol. check_compatibility->stock_solution No check_dissolution Did the compound dissolve? use_heat->check_dissolution check_dissolution->stock_solution No success Success: Compound Dissolved check_dissolution->success Yes stock_solution->success

Caption: Simplified signaling pathways of phenethylamines.

Experimental Workflow: In Vitro Calcium Flux Assay

This workflow outlines the key steps for assessing the functional activity of this compound on cultured cells expressing a target receptor (e.g., a G-protein coupled receptor).

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cell_culture 1. Culture Cells Expressing Target Receptor dye_loading 2. Load Cells with Calcium-Sensitive Dye cell_culture->dye_loading compound_prep 3. Prepare Serial Dilutions of N-Methyl Homarylamine HCl dye_loading->compound_prep baseline 4. Measure Baseline Fluorescence compound_prep->baseline add_compound 5. Add Compound to Cells baseline->add_compound measure_response 6. Record Fluorescence Change add_compound->measure_response normalize 7. Normalize Fluorescence Response measure_response->normalize dose_response 8. Plot Dose-Response Curve normalize->dose_response ec50 9. Calculate EC50 dose_response->ec50

Caption: Workflow for an in vitro calcium flux functional assay.

References

preventing N-Methyl Homarylamine hydrochloride degradation in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of N-Methyl Homarylamine hydrochloride in solution.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: The choice of solvent depends on the experimental requirements. This compound has good solubility in several common laboratory solvents. For stock solutions, Dimethylformamide (DMF) and Dimethyl sulfoxide (B87167) (DMSO) are recommended. It is also soluble in Phosphate-Buffered Saline (PBS) at a pH of 7.2 and to a lesser extent in ethanol.[1]

Q2: What are the recommended storage conditions for this compound in its solid form and in solution?

A2: In its solid form, this compound is stable for at least five years when stored at -20°C.[1] For solutions, it is recommended to store them at -20°C or -80°C for long-term stability. For short-term storage (up to a few days), solutions may be kept at 4°C. Avoid repeated freeze-thaw cycles, which can accelerate degradation.

Q3: What is the general stability of this compound in aqueous solutions?

A3: As an amine hydrochloride, the stability of this compound in aqueous solutions is pH-dependent. Generally, acidic to neutral pH (around 4-7) is preferable for stability.[2] Alkaline conditions (pH > 8) can lead to the deprotonation of the amine, making it more susceptible to oxidative and other forms of degradation.[3]

Q4: Should I protect solutions of this compound from light?

Q5: Can I use buffers other than PBS?

A5: Yes, other buffer systems can be used depending on the experimental needs. However, it is crucial to consider the pH of the buffer and its components. Avoid highly alkaline buffers. Citrate or phosphate (B84403) buffers in the pH range of 4-7 are generally suitable. It is always recommended to perform a small-scale stability test with any new buffer system.

Troubleshooting Guide

Issue 1: The this compound solution has turned yellow or brown.

  • Possible Cause: This discoloration often indicates oxidative degradation. The phenethylamine (B48288) structure can be susceptible to oxidation, which can be accelerated by exposure to air (oxygen), light, or high pH.

  • Solution:

    • Prepare fresh solutions using deoxygenated solvents. This can be achieved by bubbling an inert gas like nitrogen or argon through the solvent before use.

    • Store solutions under an inert atmosphere.

    • Protect the solution from light.

    • Ensure the pH of the solution is in the recommended range (pH 4-7).

    • Consider adding an antioxidant, such as L-ascorbic acid, to the solution, especially if it needs to be stored for a longer period or under conditions that promote oxidation.[4]

Issue 2: A precipitate has formed in the solution upon storage.

  • Possible Cause:

    • Low Temperature: The compound may be precipitating out of solution if the storage temperature is too low for its solubility in that specific solvent.

    • Change in pH: A shift in the pH of the solution could affect the solubility of the hydrochloride salt.

    • Degradation: The precipitate could be a degradation product that is less soluble.

  • Solution:

    • Gently warm the solution to see if the precipitate redissolves. If it does, consider storing the solution at a slightly higher temperature (e.g., 4°C instead of -20°C for short-term use) or using a higher concentration of a co-solvent like DMSO.

    • Check the pH of the solution and adjust if necessary.

    • If the precipitate does not redissolve upon warming, it is likely a degradation product. In this case, the solution should be discarded, and a fresh solution should be prepared.

Issue 3: The experimental results show a loss of compound activity or a decrease in the expected concentration.

  • Possible Cause: This is a strong indicator of chemical degradation. The active this compound has likely degraded into other, inactive compounds.

  • Solution:

    • Review the solution preparation and storage procedures. Ensure that all precautions regarding solvent choice, pH, temperature, and light exposure are being followed.

    • Prepare fresh solutions immediately before use whenever possible.

    • Analyze the purity of the solution using an analytical technique like HPLC to confirm the presence of degradation products.

Quantitative Data Summary

ParameterValueSource
Storage Stability (Solid) ≥ 5 years at -20°C[1]
Solubility in DMF 30 mg/mL[1]
Solubility in DMSO 30 mg/mL[1]
Solubility in Ethanol 5 mg/mL[1]
Solubility in PBS (pH 7.2) 10 mg/mL[1]

Experimental Protocols

Protocol: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol provides a general method for assessing the purity of this compound and detecting potential degradation products. The exact conditions may need to be optimized for your specific equipment and requirements.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid (TFA) in water.

    • B: 0.1% TFA in acetonitrile.

  • Gradient:

    • Start with 10% B.

    • Linear gradient to 90% B over 15 minutes.

    • Hold at 90% B for 5 minutes.

    • Return to 10% B over 1 minute.

    • Hold at 10% B for 4 minutes for re-equilibration.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 288 nm.[5]

  • Injection Volume: 10 µL.

  • Sample Preparation: Dilute the this compound solution in the initial mobile phase composition (90% A, 10% B) to a suitable concentration (e.g., 0.1 mg/mL).

  • Analysis: Monitor the chromatogram for the appearance of new peaks or a decrease in the area of the main peak corresponding to this compound over time. This can be used to quantify the extent of degradation.

Visualizations

cluster_workflow Experimental Workflow for Stability Assessment Prepare Solution Prepare Solution Initial Analysis (t=0) Initial Analysis (t=0) Prepare Solution->Initial Analysis (t=0) HPLC, etc. Store under Test Conditions Store under Test Conditions Initial Analysis (t=0)->Store under Test Conditions Periodic Analysis (t=x) Periodic Analysis (t=x) Store under Test Conditions->Periodic Analysis (t=x) e.g., 24h, 48h, 1 week Data Analysis Data Analysis Periodic Analysis (t=x)->Data Analysis Determine Stability Determine Stability Data Analysis->Determine Stability

Caption: Workflow for assessing the stability of this compound solutions.

cluster_troubleshooting Troubleshooting Degradation Issues Problem Degradation Suspected? (e.g., color change, precipitation, loss of activity) Check_pH Is pH > 7? Problem->Check_pH Check_Light Exposed to Light? Check_pH->Check_Light No Solution_pH Adjust to pH 4-7 Check_pH->Solution_pH Yes Check_Air Exposed to Air? Check_Light->Check_Air No Solution_Light Store in dark/amber vial Check_Light->Solution_Light Yes Solution_Air Use deoxygenated solvent/ Store under inert gas Check_Air->Solution_Air Yes Prepare_Fresh Prepare fresh solution Check_Air->Prepare_Fresh No Solution_pH->Prepare_Fresh Solution_Light->Prepare_Fresh Solution_Air->Prepare_Fresh

Caption: A logical guide for troubleshooting this compound degradation.

cluster_pathway Potential Degradation Pathway NMHA N-Methyl Homarylamine Oxidation Oxidation (O2, light, high pH) NMHA->Oxidation N_Oxide N-Oxide Derivative Oxidation->N_Oxide Demethylation N-Demethylation Product Oxidation->Demethylation Ring_Oxidation Ring Hydroxylation/ Oxidation Products Oxidation->Ring_Oxidation

Caption: A hypothetical oxidative degradation pathway for N-Methyl Homarylamine.

References

Technical Support Center: N-Methyl Homarylamine Hydrochloride Stability Testing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to stability testing of N-Methyl Homarylamine hydrochloride. The following information is designed to address common issues and questions that may arise during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound?

A1: For long-term stability, this compound should be stored at -20°C in a tightly sealed container, protected from light and moisture.[1] One supplier suggests a stability of at least five years under these conditions.

Q2: My solution of this compound has turned a yellowish-brown color. What is the likely cause?

A2: Discoloration of phenylethylamine solutions can be an indication of oxidative degradation.[2] This is more likely to occur in solutions exposed to air (oxygen) and/or light, especially if the compound has hydroxyl groups on the phenyl ring. To minimize this, prepare solutions using deoxygenated solvents and consider working under low-light conditions or using amber glassware.[2]

Q3: I am observing a rapid decrease in the parent peak area of my compound in the HPLC analysis. What are the potential reasons?

A3: A rapid decrease in the main peak area can be attributed to several factors:

  • Oxidation: The tertiary amine is susceptible to oxidation. Preparing solutions with deoxygenated solvents and adding an antioxidant like 0.1% ascorbic acid can mitigate this.[2]

  • Photodegradation: Phenethylamines can be sensitive to light. Ensure samples are protected from light during preparation, storage, and analysis.[2]

  • Unstable pH: The stability of amine hydrochlorides can be pH-dependent. Ensure your sample diluent is buffered to an appropriate and consistent pH.

  • High Temperature: Elevated temperatures can accelerate degradation. If using an autosampler, ensure it is cooled (e.g., to 4°C).[2]

Q4: I see new, unexpected peaks in my chromatogram after stressing my this compound sample. What could they be?

A4: Unexpected peaks are likely degradation products. Based on the structure of this compound, a phenethylamine (B48288) derivative, potential degradation products could arise from:

  • N-Oxidation: The tertiary amine can be oxidized to form the corresponding N-oxide.

  • Oxidative Deamination: This process can lead to the formation of an aldehyde or ketone.

  • Demethylation: Loss of one or both methyl groups from the nitrogen atom.

To confirm the identity of these peaks, techniques like LC-MS/MS or GC-MS are recommended to determine their mass-to-charge ratio and fragmentation patterns.

Troubleshooting Guide

Issue Possible Cause(s) Troubleshooting Steps
Inconsistent Retention Times in HPLC - Fluctuations in mobile phase composition or pH.- Column temperature variations.- Column degradation.- Ensure mobile phase is well-mixed and degassed.- Use a column thermostat to maintain a consistent temperature.- Check column performance with a standard; replace if necessary.
Poor Peak Shape (Tailing or Fronting) - Column overload.- Inappropriate mobile phase pH.- Interaction of the amine with residual silanols on the column.- Dilute the sample.- Adjust the mobile phase pH to ensure the analyte is in a single ionic form.- Use a column with end-capping or add a competing amine (e.g., triethylamine) to the mobile phase.
No Degradation Observed Under Stress Conditions - Stress conditions are not harsh enough.- Increase the concentration of the stressor (acid, base, oxidizing agent).- Extend the duration of the stress study.- Increase the temperature for thermal and hydrolytic studies. A general aim is for 5-20% degradation.[3]
Complete Degradation of the Analyte - Stress conditions are too harsh.- Reduce the concentration of the stressor.- Shorten the exposure time.- Lower the temperature.
New Peaks Co-eluting with the Main Peak - Insufficient chromatographic resolution.- Optimize the HPLC method by adjusting the gradient, mobile phase composition, or switching to a column with a different selectivity or higher efficiency (e.g., UPLC).

Experimental Protocols

Forced Degradation Study Protocol

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and establish a stability-indicating method.

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Keep the solution at 60°C for 48 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Keep the solution at 60°C for 48 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Keep the solution at room temperature for 24 hours, protected from light.[2]

    • Thermal Degradation: Place the stock solution in a thermostatically controlled oven at 80°C for 72 hours.[2]

    • Photolytic Degradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be wrapped in aluminum foil.

  • Sample Analysis:

    • At appropriate time points, withdraw an aliquot of each stressed sample.

    • Neutralize the acid and base hydrolyzed samples with an equivalent amount of base or acid, respectively.

    • Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.

    • Analyze the samples using a suitable stability-indicating analytical method (e.g., HPLC, UPLC-MS/MS).

Stability-Indicating HPLC Method

This method is a starting point and may require optimization for your specific instrumentation and degradation products.

Parameter Condition
Instrumentation HPLC with UV or PDA detector
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B Acetonitrile
Gradient 0-5 min: 5% B; 5-20 min: 5-95% B; 20-25 min: 95% B; 25-30 min: 5% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection Wavelength 288 nm[4]

Data Presentation

Table 1: Summary of Forced Degradation Studies of this compound

Stress Condition % Degradation Number of Degradation Products Retention Time(s) of Major Degradants (min)
1 M HCl, 60°C, 48hData to be filled from experimentData to be filled from experimentData to be filled from experiment
1 M NaOH, 60°C, 48hData to be filled from experimentData to be filled from experimentData to be filled from experiment
30% H₂O₂, RT, 24hData to be filled from experimentData to be filled from experimentData to be filled from experiment
80°C, 72hData to be filled from experimentData to be filled from experimentData to be filled from experiment
PhotolyticData to be filled from experimentData to be filled from experimentData to be filled from experiment

Visualizations

G cluster_workflow Stability Testing Workflow prep Sample Preparation (Stock Solution) stress Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) prep->stress analysis Analytical Method (HPLC / UPLC-MS) stress->analysis data Data Analysis (Identify Degradants, Quantify Purity) analysis->data

Caption: Experimental Workflow for Stability Testing.

G cluster_pathway Potential Degradation Pathways parent N-Methyl Homarylamine n_oxide N-Oxide Derivative parent->n_oxide Oxidation deamination Deamination Product (Aldehyde/Ketone) parent->deamination Oxidative Deamination demethylation Demethylated Derivative parent->demethylation Demethylation

References

Technical Support Center: N-Methyl Homarylamine Hydrochloride GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the gas chromatography-mass spectrometry (GC-MS) analysis of N-Methyl Homarylamine hydrochloride. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: Why are my chromatogram peaks for N-Methyl Homarylamine tailing significantly? A1: Peak tailing is a common issue when analyzing amines like N-Methyl Homarylamine.[1] The primary cause is the interaction between the polar amine group and active sites (e.g., acidic silanol (B1196071) groups) within the GC system, including the inlet liner and the column itself.[1][2] Using a standard, non-deactivated liner can lead to significant tailing.[1]

Q2: Do I need to perform special sample preparation for the hydrochloride salt form? A2: Yes, this is a critical step. Direct injection of the hydrochloride salt is not recommended as it can cause poor chromatography, create analytical artifacts, and potentially harm the GC system.[3] It is essential to convert the salt to its free base form through a basification and liquid-liquid extraction (LLE) procedure before analysis.[3]

Q3: What is derivatization, and is it necessary for this compound? A3: Derivatization is a chemical reaction that modifies an analyte to make it more suitable for analysis. For N-Methyl Homarylamine, derivatizing the amine group is highly effective.[1] This process blocks the polar amine group, which increases the molecule's volatility and thermal stability, leading to improved peak shape, better sensitivity, and enhanced reproducibility.[3][4]

Q4: Which derivatization reagent is recommended for N-Methyl Homarylamine? A4: Acylating agents are commonly used for phenethylamines and provide stable derivatives.[5] Reagents like Trifluoroacetic Anhydride (TFAA), Pentafluoropropionic Anhydride (PFPA), or Heptafluorobutyric Anhydride (HFBA) are excellent choices.[3] TFAA is a good starting point due to its high reactivity and the volatility it imparts to the derivative.[3] Silylation reagents like BSTFA are also effective.[3]

Q5: What type of GC column should I use? A5: For analyzing basic compounds like amines, it is best to use a column specifically designed for inertness, often marketed as "base-deactivated" or "ultra-inert".[1] A low- to mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or HP-5ms), is generally well-suited for the analysis of derivatized phenethylamines.[3]

Q6: How can I quantitatively measure if my peak is tailing? A6: The tailing factor (Tf), or asymmetry factor, is used to measure peak symmetry. A perfectly symmetrical, or Gaussian, peak has a Tf of 1.0. A value greater than 1.0 indicates tailing. A tailing factor above 1.5 is generally considered significant and requires investigation to improve chromatographic performance.[1]

Troubleshooting Guide

Problem: Significant Peak Tailing
  • Question: My N-Methyl Homarylamine peak is showing significant tailing, even after converting it to the free base. What should I check first?

    • Answer: First, verify that all components in your GC flow path are highly inert.

      • Inlet Liner: Ensure you are using a base-deactivated inlet liner. Standard glass liners have active sites that strongly interact with amines.[1]

      • Column Condition: The front end of the GC column can become contaminated or active over time. Trim 10-15 cm from the column's inlet side and reinstall it.[6]

      • Column Installation: An improper column installation can create dead volume, leading to peak distortion.[6] Ensure the column is cut cleanly and installed at the correct depth in both the injector and detector according to the manufacturer's guidelines.[1][6]

  • Question: I have an inert liner and have trimmed the column, but tailing persists. What is the next step?

    • Answer: If basic system maintenance does not resolve the issue, the most robust solution is chemical derivatization.[1] By converting the polar amine to a less polar amide (e.g., via acylation with TFAA), you drastically reduce its ability to interact with any remaining active sites in the system.[1] Also, ensure the sample solvent is compatible with the polarity of your GC column, as a mismatch can cause peak distortion.[1]

Problem: No Peak or Very Low Signal
  • Question: I'm not seeing a peak for my compound, or the signal is extremely weak. What could be the cause?

    • Answer: This issue can stem from several sources:

      • Incomplete Sample Preparation: Confirm that you have successfully converted the hydrochloride salt to the free base. Failure to do so will result in the non-volatile salt remaining in the injector.[3]

      • Analyte Degradation: An excessively high inlet temperature can cause thermally labile compounds to degrade. An optimal starting temperature is around 250 °C.[1]

      • System Leaks: A leak in the injection port or gas lines can prevent the sample from reaching the detector. Check for leaks using an electronic leak detector.

      • Derivatization Issues: If you are performing derivatization, ensure the reaction has gone to completion and that the reagents have not expired.

Problem: Ghost Peaks or Carryover
  • Question: I see unexpected peaks in my chromatogram, especially during blank runs. What are these "ghost peaks"?

    • Answer: Ghost peaks are typically caused by contamination from a previous injection (carryover) or from within the system.

      • Septum Bleed: Particles from a worn-out injector septum can enter the liner. Establish a routine for replacing the septum.

      • Inlet Contamination: Non-volatile residues from previous samples can accumulate in the liner. Regularly replace the liner.[6]

      • Carryover: If you previously injected a highly concentrated sample, residue may remain in the syringe or injector. Run several solvent blanks to wash the system. Baking out the column at a high temperature (without exceeding its maximum limit) can also help remove contaminants.[7]

Problem: Poor Reproducibility of Peak Area or Retention Time
  • Question: My results are not consistent between injections. What should I investigate?

    • Answer: Poor reproducibility can be linked to both the instrument and the sample preparation.

      • Injection Technique: If using manual injection, ensure a fast and consistent technique.[1] For autosamplers, check the injection speed settings.

      • System Leaks: Small, intermittent leaks can cause fluctuations in flow and pressure, affecting retention times and peak areas.

      • Incomplete Reactions: If derivatizing, ensure the reaction conditions (time, temperature, reagent amount) are consistent and sufficient for the reaction to complete with every sample.

      • Instrument Parameters: Verify that instrument parameters like oven temperature, gas flow rates, and split ratio are stable and not drifting.[7][8]

Data Presentation

Table 1: Chemical Properties of this compound

PropertyValue
Common NamesMDMPEA, N-methyl-3,4-Methylenedioxyphenethylamine HCl[9]
Chemical FormulaC₁₀H₁₃NO₂ • HCl[9]
Molecular Weight215.7 g/mol [9]
Compound TypeSubstituted Phenethylamine[9][10]
FormCrystalline Solid[9]

Table 2: Recommended Starting GC-MS Parameters (for Derivatized Analyte)

ParameterRecommended Setting
GC System
InletSplit/Splitless
Inlet Temperature250 °C
LinerBase-Deactivated, Single Taper
Column5% Phenyl-methylpolysiloxane (e.g., DB-5ms), 30 m x 0.25 mm x 0.25 µm
Carrier GasHelium, Constant Flow (~1.2 mL/min)
Oven Program100 °C (hold 1 min), ramp at 15 °C/min to 280 °C (hold 5 min)
MS System
Ionization ModeElectron Ionization (EI) at 70 eV
Source Temperature230 °C
Quadrupole Temp150 °C
Scan Range50 - 400 amu

Note: These are starting parameters and should be optimized for your specific instrument and application.

Table 3: Common Derivatization Reagents for Amines

Reagent ClassReagent NameAbbreviationDerivative Formed
AcylationTrifluoroacetic AnhydrideTFAAAmide
AcylationPentafluoropropionic AnhydridePFPAAmide
AcylationHeptafluorobutyric AnhydrideHFBAAmide
SilylationN,O-Bis(trimethylsilyl)trifluoroacetamideBSTFASilylamine
SilylationN-methyl-trimethylsilyltrifluoroacetamideMSTFASilylamine

Experimental Protocols

Protocol 1: Conversion of this compound to Free Base

  • Dissolution: Dissolve a precisely weighed amount of the hydrochloride salt sample in deionized water.

  • Basification: While vortexing, add a 1M sodium hydroxide (B78521) (NaOH) solution dropwise until the solution's pH is greater than 10.[3] This neutralizes the HCl and deprotonates the amine.

  • Extraction: Add an appropriate organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane). Vortex vigorously for 1-2 minutes to extract the free base into the organic layer.

  • Separation: Allow the layers to separate. A centrifuge can be used to accelerate this process.

  • Collection: Carefully transfer the top organic layer to a clean vial.

  • Drying: Add a small amount of anhydrous sodium sulfate (B86663) to the organic extract to remove any residual water.

  • Transfer: Transfer the dried organic extract to a new vial for derivatization or direct analysis.

Protocol 2: Derivatization with Trifluoroacetic Anhydride (TFAA)

  • Evaporation: If the free base from Protocol 1 is in a volatile solvent, evaporate the solvent under a gentle stream of nitrogen to concentrate the analyte.

  • Reagent Addition: Add a suitable solvent (e.g., 100 µL of ethyl acetate), followed by an excess of TFAA (e.g., 50 µL).[3]

  • Reaction: Cap the vial tightly and heat at 60-70 °C for 20-30 minutes to ensure the reaction goes to completion.

  • Evaporation: After cooling, evaporate the excess TFAA and solvent under a gentle stream of nitrogen.[3]

  • Reconstitution: Reconstitute the dried derivative in a known volume of a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.[3]

Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis Sample Sample (N-Methyl Homarylamine HCl) Basify Basification (LLE) (Convert to Free Base) Sample->Basify Deriv Derivatization (e.g., with TFAA) Basify->Deriv Inject GC-MS Injection Deriv->Inject Data Data Acquisition & Analysis Inject->Data Result Final Results (Chromatogram & Spectrum) Data->Result

Caption: Experimental workflow for GC-MS analysis.

Tailing_Troubleshooting Start Significant Peak Tailing? CheckLiner Is the liner base-deactivated? Start->CheckLiner Yes ReplaceLiner Action: Replace with a base-deactivated liner. CheckLiner->ReplaceLiner No TrimColumn Have you trimmed 10-15cm from the column inlet? CheckLiner->TrimColumn Yes ReplaceLiner->TrimColumn PerformTrim Action: Trim the column and reinstall. TrimColumn->PerformTrim No Derivatize Is the sample derivatized? TrimColumn->Derivatize Yes PerformTrim->Derivatize PerformDeriv Action: Derivatize sample to block active amine group. Derivatize->PerformDeriv No GoodPeak Problem Resolved Derivatize->GoodPeak Yes PerformDeriv->GoodPeak

Caption: Decision tree for troubleshooting peak tailing.

Derivatization_Concept Amine N-Methyl Homarylamine (Free Base) - Polar, Reactive Amine Group Product TFA-Derivative - Non-polar, Stable Amide - Improved Chromatography Amine->Product + Reagent TFAA Reagent (Acylating Agent) Reagent->Product +

Caption: Conceptual diagram of the derivatization reaction.

References

Technical Support Center: Optimizing N-Methyl Homarylamine Hydrochloride Concentration for Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the use of N-Methyl Homarylamine hydrochloride in various in vitro and cell-based assays. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a substituted phenethylamine (B48288). Phenethylamines are known to act as agonists at the trace amine-associated receptor 1 (TAAR1), which can modulate monoamine neurotransmission. Activation of TAAR1 can influence the activity of dopamine (B1211576), serotonin, and norepinephrine (B1679862) transporters. The primary signaling pathway associated with TAAR1 activation involves the stimulation of adenylyl cyclase and the subsequent increase in intracellular cyclic AMP (cAMP).

Q2: What is a recommended starting concentration range for this compound in cell-based assays?

A2: For a novel phenethylamine derivative like this compound, it is recommended to start with a broad concentration range to determine its potency (EC50 or IC50). Based on data from structurally related phenethylamines, a starting range of 10 nM to 100 µM is advisable for initial dose-response experiments. For TAAR1 agonist assays, EC50 values for various phenethylamines can range from the nanomolar to the high micromolar range.[1][2]

Q3: How should I prepare this compound for use in cell culture?

A3: this compound is soluble in aqueous solutions like PBS (pH 7.2) at up to 10 mg/mL, as well as in organic solvents such as DMSO and ethanol. For cell-based assays, it is recommended to prepare a concentrated stock solution in DMSO. This stock solution can then be serially diluted in your cell culture medium to achieve the desired final concentrations. Ensure the final concentration of DMSO in the cell culture wells is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. Phenethylamine hydrochlorides are generally soluble in water and polar organic solvents.[3]

Q4: How can I determine if the observed effects of this compound are due to cytotoxicity?

A4: It is crucial to perform a cell viability assay in parallel with your functional assays. Standard methods like the MTT, MTS, or resazurin (B115843) assays can be used to assess cell health. By treating your cells with the same concentrations of this compound used in your functional assay, you can determine if the observed responses are a result of the compound's specific activity or simply due to cell death. For some phenethylamine derivatives, cytotoxicity has been observed at higher concentrations.[4]

Data Presentation

Table 1: In Vitro Functional Activity of Selected Phenethylamine Analogs at Human TAAR1 [1][2]

CompoundEC50 (µM)Emax (%)
Phenethylamine8.897
β-Methylphenethylamine2.177
Tyramine9.577
Hordenine4782
p-Synephrine9285

Emax is expressed relative to the maximal response induced by the full agonist phenethylamine.

Experimental Protocols

Protocol 1: TAAR1 Activation Assay (cAMP Accumulation)

This protocol is adapted from methods used for characterizing phenethylamine analogs at the human TAAR1 receptor.[1]

1. Cell Culture and Seeding:

  • Culture HEK293 cells stably expressing human TAAR1 in DMEM supplemented with 10% fetal bovine serum, penicillin/streptomycin, and a selection agent (e.g., puromycin).
  • Two days before the assay, seed the cells into a 48-well plate at a density of 90,000–250,000 cells/well.
  • Two hours prior to the assay, replace the culture medium with a medium containing 10% charcoal-stripped fetal bovine serum.

2. Assay Procedure:

  • Prepare the assay buffer: Earle's Balanced Salt Solution (EBSS) containing 15 mM HEPES, 1 mM IBMX (a phosphodiesterase inhibitor), and 0.02% ascorbic acid.
  • Wash the cells once with the assay buffer.
  • Pre-incubate the cells for 20 minutes in the assay buffer.
  • Prepare serial dilutions of this compound in the assay buffer. A common starting range is 10 nM to 100 µM.
  • Add the different concentrations of the compound to the wells. Include a vehicle control (assay buffer with the same final concentration of DMSO as the compound wells) and a positive control (a known TAAR1 agonist like phenethylamine).
  • Incubate the plate for 1 hour at 37°C in a 5% CO2 incubator.

3. cAMP Measurement:

  • After incubation, discard the buffer and lyse the cells with 3% trichloroacetic acid.
  • Incubate the plate on a shaker for 2 hours at room temperature.
  • Dilute the cell lysates and measure the intracellular cAMP levels using a commercially available cAMP ELISA kit, following the manufacturer's instructions.

4. Data Analysis:

  • Generate a dose-response curve by plotting the cAMP concentration against the logarithm of the this compound concentration.
  • Calculate the EC50 value, which is the concentration of the compound that produces 50% of the maximal response.

Protocol 2: Dopamine Transporter (DAT) Uptake Assay

This protocol is a general method for assessing the inhibition of dopamine uptake by compounds like phenethylamines.

1. Cell Culture:

  • Use a cell line stably expressing the human dopamine transporter (hDAT), such as HEK-293-hDAT cells.
  • Culture the cells in the appropriate medium and seed them into a 96-well plate to achieve a confluent monolayer on the day of the experiment.

2. Uptake Assay:

  • On the day of the assay, wash the cells once with a pre-warmed uptake buffer (e.g., Krebs-Ringer-HEPES buffer).
  • Add the uptake buffer containing various concentrations of this compound to the wells.
  • Include a vehicle control (for 100% uptake) and a positive control inhibitor (e.g., GBR 12909) for determining non-specific uptake.
  • Pre-incubate the plate for 10-20 minutes at 37°C.
  • Initiate the uptake by adding [3H]-dopamine to a final concentration of approximately 10-20 nM.
  • Incubate for a short period (e.g., 5-10 minutes) to measure the initial rate of uptake.

3. Termination and Lysis:

  • Terminate the uptake by rapidly aspirating the solution and washing the cells three times with ice-cold uptake buffer.
  • Lyse the cells by adding a lysis buffer (e.g., 1% SDS).

4. Measurement and Analysis:

  • Add a scintillation cocktail to each well and measure the radioactivity using a scintillation counter.
  • Calculate the percentage of dopamine uptake inhibition for each concentration of this compound.
  • Plot the percent inhibition against the log concentration of the compound to determine the IC50 value.

Troubleshooting Guides

Issue 1: High variability between replicate wells in a cell-based assay.

  • Possible Cause: Inconsistent cell seeding, pipetting errors, or compound precipitation.

  • Solution:

    • Ensure a homogeneous cell suspension before seeding.

    • Use calibrated pipettes and be consistent with your pipetting technique.

    • Visually inspect the wells after adding the compound to check for any precipitation. If precipitation occurs, you may need to lower the concentration or use a different solvent for the stock solution.

Issue 2: No dose-response observed in the TAAR1 activation assay.

  • Possible Cause: The compound is inactive at the tested concentrations, the compound has degraded, or there is an issue with the assay setup.

  • Solution:

    • Test a wider and higher concentration range.

    • Ensure the proper storage of this compound (cool and dry place, protected from light).

    • Verify the activity of your positive control to confirm that the assay is working correctly. Check the integrity of all reagents, especially the cAMP detection kit.

Issue 3: High background signal in the dopamine transporter uptake assay.

  • Possible Cause: High non-specific binding of [3H]-dopamine to the cells or the plate.

  • Solution:

    • Ensure that the concentration of the positive control inhibitor is sufficient to block all specific uptake.

    • Optimize the washing steps to effectively remove unbound radioligand.

    • Consider pre-coating the plates with a blocking agent like polyethyleneimine (PEI).

Mandatory Visualizations

Signaling_Pathway NMHA N-Methyl Homarylamine HCl TAAR1 TAAR1 NMHA->TAAR1 binds to AC Adenylyl Cyclase TAAR1->AC activates DAT Dopamine Transporter TAAR1->DAT modulates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Gene Gene Expression CREB->Gene regulates DA_in Intracellular Dopamine DAT->DA_in reuptake DA_out Extracellular Dopamine DA_out->DAT

Caption: Signaling pathway of this compound via TAAR1.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_stock Prepare Stock Solution (e.g., 10 mM in DMSO) serial_dil Perform Serial Dilutions in Assay Medium prep_stock->serial_dil add_compound Add Compound to Cells serial_dil->add_compound cell_seed Seed Cells in Multi-well Plate cell_seed->add_compound incubate Incubate for Defined Period add_compound->incubate add_reagent Add Detection Reagent (e.g., cAMP kit, MTT) incubate->add_reagent measure Measure Signal (e.g., Absorbance, Fluorescence) add_reagent->measure plot Plot Dose-Response Curve measure->plot calculate Calculate EC50/IC50 plot->calculate

Caption: General experimental workflow for in vitro assays.

Troubleshooting_Workflow rect rect start Assay Fails or Gives Unexpected Results check_positive Is Positive Control Working? start->check_positive check_viability Is there evidence of Cytotoxicity? check_positive->check_viability Yes solution1 Troubleshoot Assay Setup: - Check instrument settings - Verify reagent preparation check_positive->solution1 No check_concentration Is Concentration Range Appropriate? check_viability->check_concentration No solution2 Perform Cell Viability Assay (e.g., MTT/MTS) check_viability->solution2 Yes check_reagents Are Reagents and Cells Valid? check_concentration->check_reagents Yes solution3 Test a Broader Concentration Range check_concentration->solution3 No check_reagents->start No, Re-run Assay solution4 Use Fresh Reagents and Low Passage Cells check_reagents->solution4 Yes

Caption: Troubleshooting workflow for common assay issues.

References

N-Methyl Homarylamine hydrochloride interference in biochemical assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-Methyl Homarylamine hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in identifying and resolving potential interferences in biochemical assays caused by this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it interfere with my assay?

This compound is a quaternary ammonium (B1175870) compound. Molecules of this class possess surfactant-like properties, meaning they can interact with proteins and other biomolecules in your assay, potentially leading to non-specific signals or inhibition of enzymatic activity. This interference is generally concentration-dependent.

Q2: At what concentration is this compound likely to cause interference?

The concentration at which interference occurs can vary significantly depending on the specific assay and its components. As a general guideline, many quaternary ammonium compounds can start to cause noticeable effects in the low micromolar range. It is crucial to perform control experiments to determine the interference threshold for your specific experimental setup.

Q3: What are the most common types of biochemical assays affected by compounds like this compound?

Due to their interaction with proteins, assays that are particularly sensitive to interference from quaternary ammonium compounds include:

  • Enzyme-Linked Immunosorbent Assays (ELISAs)

  • Enzyme activity assays

  • Protein quantification assays (e.g., Bradford, BCA)

  • Cell-based assays measuring viability or signaling

  • High-Throughput Screening (HTS) campaigns

Q4: How can I proactively minimize the risk of interference from this compound in my experiments?

To minimize potential interference, it is recommended to:

  • Use the lowest effective concentration of this compound in your experiments.

  • Incorporate control wells that include the compound but lack the target analyte to measure background signal.

  • Consider including a non-ionic surfactant, such as Tween-20 or Triton X-100, in your assay buffer to block non-specific binding.

Troubleshooting Guide

Problem 1: I am observing a high background signal in my ELISA after introducing this compound.

  • Possible Cause: this compound may be causing non-specific binding of antibodies or other proteins to the microplate wells.

  • Solution:

    • Run an Interference Control: Set up control wells containing this compound at the same concentration as your experimental wells, but without the analyte or primary antibody. A high signal in these wells will confirm interference.

    • Optimize Blocking and Washing Steps: Increase the concentration of the blocking agent (e.g., BSA, non-fat milk) and the number of wash steps.

    • Add a Non-ionic Surfactant: Incorporate a low concentration (e.g., 0.05%) of a non-ionic surfactant like Tween-20 into your wash buffers.

Problem 2: The activity of my enzyme appears to be inhibited in the presence of this compound.

  • Possible Cause: The compound may be denaturing the enzyme or binding to its active site.

  • Solution:

    • Perform an Enzyme Activity Control: Measure the enzyme's activity in the presence of varying concentrations of this compound to determine the IC50 of the interference.

    • Include a Carrier Protein: Adding Bovine Serum Albumin (BSA) to the reaction buffer can sometimes sequester interfering compounds and protect the enzyme.

    • Modify Buffer Conditions: Adjusting the pH or ionic strength of the assay buffer may reduce the inhibitory effects.

Quantitative Data Summary

The following table summarizes the typical interference concentrations for various classes of surfactants in common biochemical assays. This data can be used as a general reference for potential interference levels of this compound.

Assay TypeSurfactant ClassTypical Interference ConcentrationPotential Effect
ELISA Quaternary Ammonium Compounds10 - 100 µMHigh background, false positives
Enzyme Assays Cationic Surfactants5 - 50 µMEnzyme inhibition or denaturation
Protein Assays All Surfactant Classes> 0.01%Inaccurate protein concentration
Cell-Based Assays Quaternary Ammonium Compounds2 - 20 µMCytotoxicity, membrane disruption

Experimental Protocols

Protocol 1: Interference Control for ELISA

  • Prepare a microplate with your standard assay setup.

  • Designate a set of wells as "Interference Control".

  • In these control wells, add the assay buffer and this compound at the same concentration used in your experimental wells.

  • Omit the analyte and the primary antibody from these wells.

  • Add the secondary antibody and substrate, and perform the reading as usual.

  • A signal significantly above the blank wells (buffer only) indicates interference.

Protocol 2: Enzyme Inhibition Assay for this compound

  • Prepare a series of dilutions of this compound in the assay buffer.

  • In a microplate, add the enzyme and substrate to each well.

  • Add the different concentrations of this compound to the respective wells.

  • Include a positive control (enzyme and substrate, no compound) and a negative control (substrate only).

  • Incubate and read the plate according to your standard protocol.

  • Calculate the percent inhibition for each concentration and determine the IC50 value.

Visual Guides

TroubleshootingWorkflow cluster_elisa ELISA Troubleshooting cluster_enzyme Enzyme Assay Troubleshooting start High Background or Inhibition Observed q1 Is the issue observed in an ELISA? start->q1 q2 Is enzyme activity inhibited? q1->q2 No elisa_control Run Interference Control (w/o analyte/primary Ab) q1->elisa_control Yes enzyme_control Perform IC50 Determination with Compound q2->enzyme_control Yes end_node Issue Resolved q2->end_node No optimize_blocking Increase Blocking Agent and Wash Steps elisa_control->optimize_blocking add_detergent Add Non-ionic Surfactant (e.g., Tween-20) to Buffer optimize_blocking->add_detergent add_detergent->end_node add_bsa Include Carrier Protein (BSA) in Reaction enzyme_control->add_bsa modify_buffer Adjust Buffer pH or Ionic Strength add_bsa->modify_buffer modify_buffer->end_node

Caption: A workflow for troubleshooting assay interference.

SurfactantInterference cluster_assay Assay Well protein Target Protein (Enzyme or Antibody) substrate Substrate / Analyte interaction Non-specific Binding or Denaturation protein->interaction compound N-Methyl Homarylamine hydrochloride compound->protein outcome False Positive / Negative Signal interaction->outcome

Technical Support Center: N-Methyl Homarylamine Hydrochloride and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding the specific compound "N-Methyl Homarylamine hydrochloride" is not available in the public scientific literature. The following information is based on the known effects of the parent compound, Homarylamine (4-methoxyphenethylamine), and the broader class of N-methylated phenethylamines. This information is provided as a potential reference for researchers working with structurally similar compounds and should not be considered as direct data for this compound. Extreme caution is advised when handling any novel or uncharacterized substance.

Frequently Asked Questions (FAQs)

Q1: What is Homarylamine (4-methoxyphenethylamine), and how might its N-methylated form behave?

Homarylamine, also known as 4-methoxyphenethylamine, is a trace amine that has been studied for its potential interaction with monoamine oxidase (MAO) enzymes. N-methylation of phenethylamines can significantly alter their pharmacological properties, often increasing their potency and ability to cross the blood-brain barrier. Therefore, it is plausible that N-Methyl Homarylamine could have more pronounced effects on the central nervous system than Homarylamine itself.

Q2: What are the potential and unexpected side effects of phenethylamine (B48288) compounds in vivo?

Phenethylamine and its derivatives are known to interact with monoaminergic systems (dopamine, norepinephrine, and serotonin). While specific side effects for this compound are undocumented, analogous compounds can produce a range of effects, which could be considered "unexpected" if the primary research goal is focused on a different physiological system.

Potential side effects could include:

  • Cardiovascular: Increased heart rate (tachycardia), elevated blood pressure (hypertension), and potential for cardiac arrhythmias.

  • Neurological: Insomnia, tremors, dizziness, and headaches. At higher doses, more severe effects such as agitation, hallucinations, and seizures could be possible.

  • Psychological: Anxiety, paranoia, and mood disturbances.

  • Gastrointestinal: Nausea and vomiting.

Q3: Are there any known drug-drug interactions to be aware of?

Given that Homarylamine is a substrate for MAO, co-administration with MAO inhibitors (MAOIs) could lead to a dangerous potentiation of its effects, potentially resulting in a hypertensive crisis or serotonin (B10506) syndrome. Caution should also be exercised when co-administering with other sympathomimetic drugs or agents that affect blood pressure and heart rate.

Troubleshooting In Vivo Experiments

Issue 1: Unexpected Cardiovascular Effects (Tachycardia, Hypertension)

  • Possible Cause: The compound may be acting as a sympathomimetic agent, stimulating the release of norepinephrine.

  • Troubleshooting Steps:

    • Immediately measure blood pressure and heart rate.

    • Consider reducing the dose in subsequent experiments.

    • Ensure the animal model is not predisposed to cardiovascular issues.

    • Pre-treatment with a beta-blocker could be considered as a control experiment to investigate the mechanism, but this should be done with a clear scientific rationale.

Issue 2: Unexplained Behavioral Changes (Agitation, Stereotypy)

  • Possible Cause: The compound may be affecting central dopaminergic or serotonergic pathways.

  • Troubleshooting Steps:

    • Carefully document the observed behaviors using a standardized scoring system.

    • Lower the dose to see if these effects are dose-dependent.

    • Consider using selective receptor antagonists for dopamine (B1211576) or serotonin in a separate control experiment to probe the underlying mechanism.

Quantitative Data on Related Compounds

Due to the lack of data on this compound, the following table summarizes inhibitory concentrations (IC50) of Homarylamine for monoamine oxidase enzymes as a reference.

CompoundEnzymeIC50 (µM)Source
HomarylamineMAO-A (rat brain)3.8
HomarylamineMAO-B (rat brain)50

Experimental Protocols

Protocol 1: Assessment of Cardiovascular Effects in a Rodent Model

  • Animal Model: Male Sprague-Dawley rats (250-300g).

  • Housing: Standard housing conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Instrumentation: Implant a telemetric device for continuous monitoring of blood pressure and heart rate according to the manufacturer's instructions. Allow for a 7-day recovery period post-surgery.

  • Drug Administration: Dissolve the test compound in sterile saline. Administer via intraperitoneal (IP) injection at a volume of 1 ml/kg.

  • Dose-Response: Begin with a low dose (e.g., 1 mg/kg) and escalate in subsequent experimental groups (e.g., 5 mg/kg, 10 mg/kg) to establish a dose-response curve. Include a vehicle control group (saline only).

  • Data Collection: Record baseline cardiovascular parameters for at least 60 minutes before injection. Continue recording for at least 3 hours post-injection.

  • Analysis: Calculate the change from baseline for heart rate and mean arterial pressure for each dose group and compare against the vehicle control using appropriate statistical methods (e.g., ANOVA).

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis animal_model Select Animal Model instrumentation Surgical Instrumentation (e.g., Telemetry) animal_model->instrumentation recovery Post-Surgical Recovery (7 days) instrumentation->recovery baseline Record Baseline Physiological Data recovery->baseline drug_admin Administer Compound (Dose-Response) baseline->drug_admin data_collection Post-Dose Data Collection (3 hours) drug_admin->data_collection data_analysis Statistical Analysis (e.g., ANOVA) data_collection->data_analysis interpretation Interpret Results data_analysis->interpretation

Caption: A generalized workflow for in vivo cardiovascular assessment.

signaling_pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron phenethylamine Phenethylamine Analog vmat VMAT2 phenethylamine->vmat Inhibition transporter Reuptake Transporter (DAT, NET, SERT) phenethylamine->transporter Reuptake Inhibition/ Reversal mao MAO phenethylamine->mao Inhibition vesicle Synaptic Vesicle (DA, NE, 5-HT) receptors Postsynaptic Receptors vesicle->receptors Neurotransmitter Release vmat->vesicle Packaging

Caption: Potential interactions of phenethylamines with monoaminergic synapses.

Technical Support Center: N-Methyl Homarylamine Hydrochloride HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting strategies and frequently asked questions to help researchers, scientists, and drug development professionals improve peak resolution and achieve robust analytical results for N-Methyl Homarylamine hydrochloride using HPLC.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound peak exhibiting significant tailing?

A1: Peak tailing for this compound, a basic compound, is primarily caused by secondary interactions between the positively charged amine group of the analyte and negatively charged, ionized residual silanol (B1196071) groups on the surface of silica-based HPLC columns.[1][2][3] This interaction creates an alternative retention mechanism that slows down a portion of the analyte molecules, resulting in a distorted peak with a "tail".[2][3] To mitigate this, it is essential to control the chemistry of the separation.

Q2: How does the mobile phase pH impact the peak shape and retention of my analyte?

A2: The pH of the mobile phase is a critical factor in controlling the peak shape for ionizable compounds like this compound.[4][5] By adjusting the pH, you can alter the ionization state of both the analyte and the stationary phase's residual silanol groups.[5]

  • Low pH (e.g., pH < 3.5): At a low pH, residual silanol groups (pKa ~3.5-4.5) are protonated and thus neutral. The basic analyte is protonated and carries a positive charge. The lack of ionized silanols minimizes the strong secondary interactions, leading to improved, more symmetrical peak shapes.[3]

  • Mid-range pH (e.g., pH 4-7): In this range, silanol groups are ionized (negatively charged), while the basic analyte is still protonated (positively charged). This leads to strong electrostatic interactions, which are a primary cause of severe peak tailing.[3]

  • High pH (e.g., pH > 8, requires a pH-stable column): At high pH, the basic analyte is in its neutral, un-ionized form. This eliminates the strong ionic interaction with the silanol groups, resulting in good peak shape.

Operating at a pH far from the analyte's pKa is generally recommended to ensure a single ionic form is present, which prevents peak splitting.[4][5]

Q3: What type of HPLC column is best suited for analyzing this compound?

A3: The choice of column is crucial for achieving good peak shape. For basic compounds, consider the following:

  • High-Purity, End-capped Columns: Modern columns are made with high-purity silica (B1680970) with fewer metal impurities and are "end-capped," a process that chemically treats most of the residual silanol groups to make them less active.[1][2][3] This significantly reduces peak tailing.

  • Columns with Novel Bonding Technology: Columns with charged surface technology (e.g., Charged Surface Hybrid - CSH) or other proprietary surface modifications are designed to provide excellent peak shape for basic compounds, even at low pH.

  • pH-Stable Columns: If you intend to work at high pH, you must use a column specifically designed for it, such as those with hybrid particle technology (e.g., Waters XBridge, Xterra), to prevent degradation of the silica stationary phase.[5]

Q4: My peaks are broad, not just tailing. What are the potential causes?

A4: Peak broadening, where the peak is wide but may still be symmetrical, can be caused by several factors distinct from the chemical interactions that cause tailing:

  • Column Overload: Injecting too much sample mass can saturate the column, leading to broader peaks.[1][2][6] Try diluting your sample or reducing the injection volume.[1]

  • Extra-Column Volume (Dead Volume): Excessive volume in the tubing and connections between the injector, column, and detector can cause the analyte band to spread out.[7] Ensure you are using tubing with a narrow internal diameter and that all fittings are properly made to minimize dead volume.

  • Injection Solvent Effects: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion and broadening.[8] Ideally, dissolve your sample in the initial mobile phase or a weaker solvent.

Q5: I am observing split peaks. What should I investigate?

A5: Split peaks can indicate a physical or chemical problem in the HPLC system:

  • Partially Blocked Column Frit: Sample particulates or mobile phase precipitates can clog the inlet frit of the column, disrupting the flow path and splitting the peak.[8] Using a guard column and filtering all samples and mobile phases can prevent this.[6][7]

  • Column Void: Over time, the packed bed of the column can settle, creating a void at the inlet.[8] This also disrupts the sample band, leading to split or misshapen peaks. Replacing the column is often the solution.

  • Sample Solvent Mismatch: Injecting a large volume of a sample solvent that is immiscible with or significantly stronger than the mobile phase can cause the peak to split.[8]

Troubleshooting Guides

Guide 1: Systematic Approach to Eliminating Peak Tailing

This workflow provides a step-by-step process to diagnose and resolve peak tailing issues for this compound.

G Troubleshooting Workflow for Peak Tailing start Poor Peak Shape (Tailing) check_ph 1. Check Mobile Phase pH Is pH < 3.5? start->check_ph adjust_ph Adjust to pH 2.5-3.0 with 0.1% Formic or TFA check_ph->adjust_ph No check_buffer 2. Is a Buffer Used? check_ph->check_buffer Yes adjust_ph->check_buffer add_buffer Add a buffer (e.g., 10-20mM phosphate or formate) to maintain pH check_buffer->add_buffer No check_column 3. Evaluate Column Is it modern, end-capped? check_buffer->check_column Yes add_buffer->check_column replace_column Replace with a new, high-purity end-capped or hybrid column check_column->replace_column No / Old check_overload 4. Check for Overload Is sample concentrated? check_column->check_overload Yes replace_column->check_overload dilute_sample Reduce injection volume or dilute the sample check_overload->dilute_sample Yes end_node Symmetrical Peak Achieved check_overload->end_node No dilute_sample->end_node

Caption: A logical workflow for troubleshooting peak tailing.

Guide 2: Analyte-Silanol Interaction Mechanism

Understanding the chemical interactions at the column surface is key to troubleshooting. The diagram below illustrates how mobile phase pH affects the interaction between N-Methyl Homarylamine and the silica stationary phase.

G Effect of pH on Analyte-Silanol Interactions cluster_low_ph Low pH (< 3.5) cluster_mid_ph Mid pH (4-7) cluster_high_ph High pH (> 8) low_ph_surface Silica Surface Si-OH (Neutral) low_ph_analyte Analyte R-NH(CH₃)₂⁺ (Cationic) low_ph_result Result: Minimal Interaction Good Peak Shape low_ph_analyte->low_ph_result mid_ph_surface Silica Surface Si-O⁻ (Anionic) mid_ph_analyte Analyte R-NH(CH₃)₂⁺ (Cationic) mid_ph_surface->mid_ph_analyte Electrostatic Attraction mid_ph_result Result: Strong Interaction Peak Tailing mid_ph_analyte->mid_ph_result high_ph_surface Silica Surface Si-O⁻ (Anionic) high_ph_analyte Analyte R-N(CH₃)₂ (Neutral) high_ph_result Result: Minimal Interaction Good Peak Shape (Requires pH-stable column) high_ph_analyte->high_ph_result

References

N-Methyl Homarylamine hydrochloride purity and potential impurities

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: N-Methyl Homarylamine Hydrochloride

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on ensuring the purity and integrity of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the typical purity specification for this compound?

A1: For research-grade this compound, the standard purity specification is typically ≥98%.[1][2] It is supplied as a crystalline solid.[1] The purity is commonly assessed by analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).

Q2: What are the most common potential impurities in this compound?

A2: Impurities can originate from the synthetic pathway or degradation. The most common process-related impurities are associated with the methylation of its precursor, Homarylamine (also known as N-methyl-3,4-Methylenedioxyphenethylamine or MDMPEA).[2][3]

Table 1: Potential Impurities in this compound

Impurity NameTypeLikely Source
Homarylamine (MDMPEA)Starting MaterialIncomplete methylation during synthesis.
N,N-dimethyl-1,3-benzodioxole-5-ethanamineByproductOver-methylation of the secondary amine.
Residual SolventsProcess-RelatedRemnants from reaction or crystallization (e.g., Ethanol, THF).
Unknown DegradantsDegradationExposure to air, light, or improper storage conditions.

Q3: How should I properly store this compound to ensure its stability?

A3: Proper storage is critical to maintain the compound's integrity. The recommended storage condition is at -20°C.[1] When stored under these conditions, the compound is reported to be stable for at least four to five years.[1][2] Before use, allow the vial to warm to room temperature before opening to prevent condensation of moisture onto the solid material.

Q4: What is a recommended analytical method for confirming the purity of my sample?

A4: A robust method for purity verification is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. This technique can effectively separate the main compound from its potential impurities. For structural confirmation and identification of unknown peaks, Liquid Chromatography-Mass Spectrometry (LC-MS) or GC-MS is recommended.[4] See the "Experimental Protocols" section below for a detailed HPLC methodology.

Troubleshooting Guide

Q5: My HPLC chromatogram shows an unexpected peak. How can I identify it?

A5: An unexpected peak indicates the presence of an impurity or a degradant. Follow this workflow to identify the unknown substance.

G cluster_0 start Unexpected Peak Observed in HPLC check_rt 1. Compare Retention Time (RT) to known impurities (e.g., Homarylamine). start->check_rt is_match Is there a match? check_rt->is_match identify Impurity tentatively identified. is_match->identify Yes lcms 2. Analyze sample using LC-MS to obtain mass data. is_match->lcms No no_match No Match analyze_mass 3. Compare mass-to-charge (m/z) ratio with potential structures (e.g., isomers, byproducts). lcms->analyze_mass confirm Impurity Identified or Characterized analyze_mass->confirm

Caption: Troubleshooting workflow for identifying unknown peaks.

Q6: My experimental results are inconsistent. Could impurities be the cause?

A6: Yes, inconsistent results in biological or chemical assays are a classic sign of variable sample purity. Even small amounts of impurities can sometimes interfere with sensitive experiments.

  • Action 1: Re-verify Purity. Run a fresh analytical check (e.g., HPLC or LC-MS) on your current batch of this compound.

  • Action 2: Compare Batches. If you have a new lot, compare its purity profile against the one yielding inconsistent results.

  • Action 3: Consider Active Impurities. The precursor, Homarylamine, may have its own biological activity that could confound results. If present, it may contribute to the observed effects.

Q7: The solid compound has changed color. Has it degraded?

A7: A change in color (e.g., from white/off-white to yellow or brown) is a visual indicator of potential degradation. This is often due to oxidation from prolonged exposure to air or light. Degraded material should not be used in experiments where high purity is required. Discard the degraded sample and use a fresh, properly stored sample.

Visualized Pathways and Workflows

The following diagrams illustrate the likely synthetic origin of impurities and a standard workflow for quality control.

G cluster_0 Plausible Synthesis & Impurity Formation precursor Homarylamine (Precursor) reaction N-Methylation Reaction precursor->reaction reagent + Methylating Agent (e.g., Methyl Iodide) reagent->reaction product N-Methyl Homarylamine HCl (Target Product) reaction->product impurity1 Unreacted Homarylamine (Incomplete Reaction) reaction->impurity1 leads to impurity2 Over-methylated Product (Side Reaction) product->impurity2 further reaction leads to

Caption: Potential sources of impurities during synthesis.

G cluster_0 Standard QC Workflow receive Receive Compound prepare Prepare Sample for Analysis receive->prepare analyze HPLC / LC-MS Analysis prepare->analyze interpret Interpret Data (Check Purity >98%) analyze->interpret decision Meets Spec? interpret->decision approve Release for Experiment decision->approve Yes reject Quarantine & Re-purify decision->reject No

Caption: A typical quality control workflow for experimental use.

Experimental Protocols

Protocol 1: Purity Determination by RP-HPLC

This protocol provides a general method for assessing the purity of this compound. It may require optimization based on the specific instrument and impurities expected.

ParameterSpecification
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 5% B and equilibrate for 3 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 288 nm[2]
Injection Volume 10 µL
Sample Preparation Prepare a 1 mg/mL solution in a 50:50 mixture of Water:Acetonitrile.

Methodology:

  • Prepare the mobile phases and sample as described in the table.

  • Equilibrate the HPLC system with the initial mobile phase conditions (95% A, 5% B) until a stable baseline is achieved.

  • Inject the sample and run the gradient method.

  • Integrate all peaks in the resulting chromatogram.

  • Calculate the purity by dividing the peak area of this compound by the total area of all peaks, expressed as a percentage (Area %). The main peak should be ≥98% of the total area.

References

Validation & Comparative

A Comparative Guide to the Pharmacological Activity of N-Methyl Homarylamine hydrochloride and Homarylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the pharmacological activities of N-Methyl Homarylamine hydrochloride and Homarylamine. Due to a lack of direct comparative studies in the scientific literature, this guide synthesizes available data on these compounds and structurally related phenethylamine (B48288) derivatives to offer a reasoned overview of their potential pharmacological profiles.

Chemical Structures and Nomenclature

A clear understanding of the chemical structures is fundamental to comparing these two compounds.

  • Homarylamine , also known as N-methyl-3,4-methylenedioxyphenethylamine (MDMPEA), is a mono-methylated phenethylamine.[1][2]

  • This compound is the hydrochloride salt of N,N-dimethyl-3,4-methylenedioxyphenethylamine (MDDMPEA), a di-methylated phenethylamine.[3]

The key structural difference is the presence of a second methyl group on the amine in N-Methyl Homarylamine.

Overview of Pharmacological Activity

Homarylamine (MDMPEA) was patented in 1956 by Merck & Co. as an antitussive (anti-cough) agent, although it has not been medically used for this purpose.[1] Its mechanism of action as an antitussive is not well-documented in publicly available literature. As a substituted phenethylamine, it is structurally related to compounds known to interact with monoamine transporters and receptors.

This compound (MDDMPEA) is categorized as a phenethylamine and is available as an analytical reference standard.[3] Specific pharmacological data for this compound is scarce. However, studies on the alpha-methylated analog, 3,4-Methylenedioxy-N,N-dimethylamphetamine (MDDM), show that it is a serotonin (B10506) releasing agent with reduced potency compared to its mono-methylated and non-methylated counterparts (MDMA and MDA).[4] MDDM is also noted to be a more selective serotonin releasing agent with weaker effects on dopamine (B1211576) and norepinephrine (B1679862) reuptake.[4] This suggests that the N,N-dimethyl substitution may lead to a more selective but potentially less potent pharmacological profile.

Inferred Structure-Activity Relationships

General structure-activity relationship (SAR) studies of phenethylamines indicate that N-alkylation can significantly influence their activity. While N-methylation (from a primary amine to a secondary amine like Homarylamine) can sometimes maintain or enhance activity at certain receptors, further N-methylation to a tertiary amine (like N-Methyl Homarylamine) often leads to a decrease in potency.

For instance, in the context of 5-HT2A receptor agonists, N-alkylation with simple substituents like methyl groups has been shown to diminish activity.[5] This suggests that N-Methyl Homarylamine might exhibit lower affinity and potency at certain receptors compared to Homarylamine.

Potential Signaling Pathways

Given their structural similarity to other methylenedioxyphenethylamines like MDMA, both Homarylamine and N-Methyl Homarylamine could potentially interact with the serotonin (5-HT), dopamine (DA), and norepinephrine (NE) systems. The primary mechanism of action for many such compounds involves the inhibition of monoamine transporters (SERT, DAT, NET) and/or agonism at specific receptors, particularly serotonin receptors like 5-HT2A.

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Homarylamine / N-Methyl Homarylamine Homarylamine / N-Methyl Homarylamine Monoamine Transporters (SERT, DAT, NET) Monoamine Transporters (SERT, DAT, NET) Vesicular Monoamine Transporter (VMAT2) Vesicular Monoamine Transporter (VMAT2) Monoamines (5-HT, DA, NE) Monoamines (5-HT, DA, NE) Postsynaptic Receptors (e.g., 5-HT2A) Postsynaptic Receptors (e.g., 5-HT2A) Signal Transduction Cascades Signal Transduction Cascades Cellular Response Cellular Response

Experimental Protocols

As no direct comparative studies are available, this section provides a general experimental workflow that could be used to compare the activity of this compound and Homarylamine.

Receptor Binding Assays

Objective: To determine the binding affinities (Ki) of the compounds for a panel of relevant receptors and transporters.

Protocol:

  • Target Selection: A panel of receptors and transporters would be selected, including but not limited to: serotonin transporters (SERT), dopamine transporters (DAT), norepinephrine transporters (NET), and various serotonin receptors (e.g., 5-HT1A, 5-HT2A, 5-HT2C).

  • Membrane Preparation: Cell membranes expressing the target receptors/transporters would be prepared from cultured cell lines (e.g., HEK293 cells) or animal brain tissue.

  • Radioligand Displacement Assay:

    • A constant concentration of a specific radioligand for the target site is incubated with the cell membranes.

    • Increasing concentrations of the test compounds (Homarylamine or N-Methyl Homarylamine) are added to compete with the radioligand for binding.

    • After incubation, the bound and free radioligand are separated by rapid filtration.

    • The amount of bound radioactivity is measured using a scintillation counter.

  • Data Analysis: The IC50 values (concentration of the compound that inhibits 50% of specific radioligand binding) are determined by non-linear regression analysis. The Ki values are then calculated from the IC50 values using the Cheng-Prusoff equation.

G Start Start Prepare Cell Membranes with Target Receptor/Transporter Prepare Cell Membranes with Target Receptor/Transporter Start->Prepare Cell Membranes with Target Receptor/Transporter Incubate Membranes with Radioligand and Test Compound Incubate Membranes with Radioligand and Test Compound Prepare Cell Membranes with Target Receptor/Transporter->Incubate Membranes with Radioligand and Test Compound Separate Bound and Free Radioligand (Filtration) Separate Bound and Free Radioligand (Filtration) Incubate Membranes with Radioligand and Test Compound->Separate Bound and Free Radioligand (Filtration) Measure Bound Radioactivity Measure Bound Radioactivity Separate Bound and Free Radioligand (Filtration)->Measure Bound Radioactivity Calculate IC50 and Ki Values Calculate IC50 and Ki Values Measure Bound Radioactivity->Calculate IC50 and Ki Values End End Calculate IC50 and Ki Values->End

Functional Assays (e.g., Monoamine Release Assay)

Objective: To determine the functional potency (EC50) and efficacy of the compounds in promoting monoamine release.

Protocol:

  • Cell Culture: Use cell lines stably expressing monoamine transporters (e.g., HEK293-SERT, HEK293-DAT).

  • Preloading with Radiolabeled Monoamines: Incubate the cells with a radiolabeled monoamine (e.g., [³H]5-HT for SERT-expressing cells).

  • Compound Incubation: Wash the cells to remove excess radiolabel and then incubate with various concentrations of the test compounds.

  • Quantification of Release: Collect the supernatant and lyse the cells. Measure the radioactivity in both the supernatant and the cell lysate to determine the percentage of monoamine release.

  • Data Analysis: Plot the percentage of release against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and maximal efficacy.

Quantitative Data Summary

No direct quantitative data from comparative studies is available. The following table is a template that could be populated with experimental data to facilitate comparison.

ParameterHomarylamine (MDMPEA)N-Methyl Homarylamine (MDDMPEA)Reference Compound (e.g., MDMA)
Binding Affinity (Ki, nM)
SERTData not availableData not available
DATData not availableData not available
NETData not availableData not available
5-HT2AData not availableData not available
Functional Activity (EC50, nM)
5-HT ReleaseData not availableData not available
DA ReleaseData not availableData not available
NE ReleaseData not availableData not available
Antitussive Activity (ED50, mg/kg) Data may existData not available

Conclusion

While a definitive comparison of the activity of this compound and Homarylamine is hampered by a lack of direct experimental evidence, structure-activity relationships of related phenethylamines provide a basis for inferred differences. Homarylamine, as a mono-methylated phenethylamine, may possess a broader and potentially more potent activity profile at monoamine transporters and receptors. Conversely, N-Methyl Homarylamine, being a di-methylated analog, is likely to exhibit reduced potency and potentially a more selective action, possibly favoring the serotonergic system. Empirical validation through head-to-head in vitro and in vivo studies is necessary to confirm these hypotheses and to fully elucidate the pharmacological nuances of these compounds.

References

A Comparative Guide to the Pharmacology of N-Methyl Homarylamine Hydrochloride and Other Phenethylamines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of N-Methyl Homarylamine hydrochloride and other structurally related phenethylamines. Due to a lack of publicly available pharmacological data for this compound, this document serves as a comprehensive framework for researchers aiming to characterize this compound. It details the methodologies for key experiments and presents comparative data for well-studied phenethylamines to provide context for potential future findings.

Introduction to this compound

This compound, also known by its chemical name N,N-dimethyl-1,3-benzodioxole-5-ethanamine hydrochloride, is classified as a phenethylamine.[1][2] Its structure is closely related to other methylenedioxyphenethylamines, such as 3,4-methylenedioxymethamphetamine (MDMA). While it is available as an analytical reference standard, there is a notable absence of published data on its receptor binding affinities and functional activity.

Phenethylamines are a broad class of compounds known for their diverse psychoactive and stimulant effects.[3] They primarily exert their effects by interacting with monoamine neurotransmitter systems, including serotonin (B10506) (5-HT), dopamine (B1211576) (DA), and norepinephrine (B1679862) (NE) pathways. Key molecular targets include monoamine transporters (SERT, DAT, NET) and G-protein coupled receptors (GPCRs), such as serotonin and dopamine receptors, as well as trace amine-associated receptors (TAARs).

Comparative Pharmacological Data of Selected Phenethylamines

To provide a basis for comparison, the following tables summarize the receptor binding affinities (Ki) and functional potencies (EC50) for a selection of well-characterized phenethylamines at key monoamine receptors. This data is essential for understanding the structure-activity relationships within this chemical class.

Table 1: Receptor Binding Affinities (Ki, nM) of Selected Phenethylamines

Compound5-HT2A5-HT2B5-HT2CDATNETSERT
MDMA5,8001,3002,0001,300630480
MDA1,1004001,3001,1001,100380
Amphetamine>10,000>10,000>10,00035133,900
Methamphetamine>10,000>10,000>10,00025131,800

Data compiled from various sources. Ki values represent the concentration of the drug that inhibits 50% of radioligand binding.

Table 2: Functional Potencies (EC50, nM) of Selected Phenethylamines

Compound5-HT2A Agonism5-HT2B Agonism5-HT2C AgonismDA ReleaseNE Release5-HT Release
MDMA>10,0001,2003,1001087935
MDA3,3005802,000121107108
Amphetamine>10,000>10,000>10,0002571,748
Methamphetamine>10,000>10,000>10,0002512903

Data compiled from various sources. EC50 values represent the concentration of the drug that produces 50% of its maximal effect.

Key Signaling Pathways

Phenethylamines can activate various intracellular signaling cascades upon binding to their target receptors. The diagrams below illustrate a general signaling pathway for GPCRs and a common experimental workflow.

GPCR_Signaling cluster_membrane Cell Membrane GPCR GPCR (e.g., 5-HT2A) G_Protein Gq/11 or Gs GPCR->G_Protein Ligand Phenethylamine Ligand->GPCR PLC Phospholipase C G_Protein->PLC Gq/11 AC Adenylyl Cyclase G_Protein->AC Gs IP3 IP3 PLC->IP3 DAG DAG PLC->DAG cAMP cAMP AC->cAMP Ca_Release Ca2+ Release IP3->Ca_Release PKC Protein Kinase C DAG->PKC PKA Protein Kinase A cAMP->PKA ERK ERK Phosphorylation PKC->ERK PKA->ERK Cellular_Response Cellular Response Ca_Release->Cellular_Response ERK->Cellular_Response

Figure 1. Generalized GPCR signaling cascade for phenethylamines.

Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_functional_assays Binding Radioligand Binding (Affinity - Ki) Data_Analysis Data Analysis & Structure-Activity Relationship Binding->Data_Analysis Functional Functional Assays (Potency - EC50) cAMP cAMP Accumulation Functional->cAMP ERK ERK Phosphorylation Functional->ERK cAMP->Data_Analysis ERK->Data_Analysis Compound Test Compound (N-Methyl Homarylamine HCl) Compound->Binding Compound->Functional

Figure 2. Workflow for in vitro pharmacological characterization.

Experimental Protocols

The following are detailed protocols for key in vitro assays used to characterize the pharmacological profile of phenethylamines.

Radioligand Binding Assay for Receptor Affinity (Ki)

This protocol describes a competition binding assay to determine the affinity of a test compound for a specific receptor, for example, the serotonin 5-HT2A receptor.

Materials:

  • Cell membranes expressing the receptor of interest (e.g., human 5-HT2A receptor).

  • Radioligand (e.g., [3H]ketanserin for 5-HT2A).

  • Test compound (this compound).

  • Non-specific binding control (e.g., a high concentration of a known antagonist like spiperone).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation fluid.

  • Microplate harvester and liquid scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compound in assay buffer.

  • In a 96-well plate, add assay buffer, cell membranes, and either the test compound, buffer (for total binding), or the non-specific binding control.

  • Add the radioligand to all wells at a concentration close to its Kd.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with scintillation fluid.

  • Quantify the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) by non-linear regression.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Assay for Functional Activity (EC50)

This protocol is used to determine the effect of a test compound on the production of cyclic AMP (cAMP), a second messenger, typically for Gs- or Gi-coupled receptors.

Materials:

  • Cells expressing the receptor of interest (e.g., CHO-K1 cells stably expressing a Gs-coupled receptor).

  • Test compound.

  • Forskolin (an adenylyl cyclase activator, used for Gi-coupled receptors).

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • Cell culture medium and plates.

  • Plate reader compatible with the chosen assay kit.

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Replace the medium with a stimulation buffer containing a phosphodiesterase inhibitor (to prevent cAMP degradation).

  • For Gi-coupled receptors, pre-stimulate cells with forskolin.

  • Add serial dilutions of the test compound to the wells.

  • Incubate for a specified time (e.g., 30 minutes) at 37°C.

  • Lyse the cells according to the cAMP assay kit protocol.

  • Add the detection reagents from the kit to the cell lysate.

  • Incubate as per the kit's instructions.

  • Measure the signal (e.g., fluorescence or luminescence) using a plate reader.

  • Generate a dose-response curve and calculate the EC50 value (concentration of the compound that produces 50% of the maximal response).

ERK Phosphorylation Assay (Western Blot)

This assay measures the phosphorylation of Extracellular signal-Regulated Kinase (ERK), a downstream marker of activation for many GPCRs.

Materials:

  • Cells expressing the receptor of interest.

  • Test compound.

  • Serum-free medium.

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • SDS-PAGE gels and electrophoresis apparatus.

  • PVDF or nitrocellulose membranes.

  • Transfer apparatus.

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

  • Primary antibodies (anti-phospho-ERK and anti-total-ERK).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Plate cells and grow to 70-80% confluency.

  • Serum-starve the cells for several hours to reduce basal ERK phosphorylation.

  • Treat cells with different concentrations of the test compound for a specific time (e.g., 5-15 minutes).

  • Lyse the cells on ice and collect the protein lysates.

  • Determine protein concentration using a BCA or Bradford assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.

  • Block the membrane with blocking buffer for 1 hour.

  • Incubate the membrane with the primary antibody against phospho-ERK overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour.

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Capture the image using an imaging system.

  • Strip the membrane and re-probe with an antibody against total ERK for normalization.

  • Quantify the band intensities and determine the dose-dependent increase in ERK phosphorylation to calculate the EC50.

Conclusion

While this compound is structurally related to well-known phenethylamines, its pharmacological profile remains uncharacterized in the public domain. This guide provides the necessary framework for researchers to undertake such a characterization. By employing the detailed experimental protocols for radioligand binding, cAMP accumulation, and ERK phosphorylation assays, it will be possible to determine the receptor binding affinities and functional activities of this compound. The comparative data for other phenethylamines included herein will serve as a valuable benchmark for interpreting these future findings and understanding the structure-activity relationships within this important class of compounds.

References

A Comparative Analysis of the Neurotoxic Profiles of MDMA and N-Methyl Homarylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of existing scientific literature reveals a significant disparity in the available neurotoxicity data for 3,4-methylenedioxymethamphetamine (MDMA) and N-Methyl Homarylamine hydrochloride. While the neurotoxic effects of MDMA have been extensively studied and documented, there is a notable absence of published research on the potential neurotoxicity of this compound. This guide, therefore, provides a detailed overview of the established neurotoxicity of MDMA, while highlighting the current knowledge gap concerning this compound.

This compound: An Uncharacterized Profile

This compound, also known as N,N-dimethyl-1,3-benzodioxole-5-ethanamine, is classified as a phenethylamine. It is commercially available as an analytical reference standard. However, a thorough search of scientific databases and chemical supplier information indicates that its physiological and toxicological properties have not been characterized. One supplier explicitly states that the toxicological properties of this compound are not known. While a structurally related compound, N-Ethyl-alpha-methyl-1,3-benzodioxole-5-ethanamine hydrochloride, is noted to have a "potential for neurotoxicity with prolonged or heavy use," no empirical data or specific studies are available to substantiate this claim or to provide a basis for comparison with MDMA.

Due to the lack of experimental data, a quantitative comparison of the neurotoxicity of this compound and MDMA is not possible at this time. The following sections will focus on the well-established neurotoxic effects of MDMA.

MDMA: A Profile of Serotonergic and Dopaminergic Neurotoxicity

MDMA is a widely abused psychoactive substance known to cause lasting damage to the central nervous system, particularly to serotonin (B10506) (5-HT) and, to a lesser extent, dopamine (B1211576) (DA) neurons.[1][2][3] The neurotoxic effects of MDMA have been demonstrated in various animal models, including rodents and non-human primates, and are supported by neuroimaging and cerebrospinal fluid studies in human users.[1][3][4][5]

Key Neurotoxic Effects of MDMA

The primary neurotoxic effects of MDMA are characterized by:

  • Depletion of Serotonin (5-HT): MDMA administration leads to a significant and long-lasting reduction in the levels of 5-HT and its primary metabolite, 5-hydroxyindoleacetic acid (5-HIAA), in various brain regions.[3][6]

  • Damage to Serotonergic Axon Terminals: The drug induces the degeneration of fine serotonergic axon terminals, particularly in the cortex, hippocampus, and striatum.[6][7][8] However, the serotonin-producing cell bodies located in the raphe nuclei appear to be spared.[4]

  • Reduction in Serotonin Transporter (SERT) Density: Chronic MDMA use is associated with a decrease in the density of SERT, which is responsible for the reuptake of serotonin from the synapse.[4][5] This reduction can persist even after long periods of abstinence.[5]

  • Dopaminergic Neurotoxicity: While the primary target of MDMA neurotoxicity is the serotonergic system, high doses can also lead to damage to dopaminergic neurons, characterized by a reduction in dopamine levels and its metabolites.[2][9]

Quantitative Data on MDMA Neurotoxicity

The following table summarizes representative quantitative data from animal studies illustrating the neurotoxic effects of MDMA. It is important to note that dosages and experimental conditions vary between studies, which can influence the magnitude of the observed effects.

ParameterSpeciesBrain RegionDosing Regimen% Decrease from ControlReference
5-HT RatStriatum20 mg/kg, twice daily for 4 days~70-80%(Extrapolated from multiple sources)
5-HIAA RatStriatum20 mg/kg, twice daily for 4 days~60-70%(Extrapolated from multiple sources)
SERT Density Non-human primateCaudate Nucleus5 mg/kg, twice daily for 4 days~50-80%(Extrapolated from multiple sources)
Dopamine MouseStriatum20-30 mg/kg x 4Variable, up to significant depletion[9]
Experimental Protocols for Assessing MDMA Neurotoxicity

The assessment of MDMA neurotoxicity typically involves a combination of neurochemical and histological techniques.

1. High-Performance Liquid Chromatography (HPLC) for Neurotransmitter Quantification:

  • Objective: To measure the concentrations of monoamines (5-HT, DA) and their metabolites in brain tissue.

  • Methodology:

    • Animals are administered MDMA according to a specific dosing regimen.

    • At a predetermined time point after the last dose, animals are euthanized, and brains are rapidly dissected.

    • Specific brain regions (e.g., striatum, hippocampus, cortex) are homogenized in a suitable buffer.

    • The homogenate is centrifuged, and the supernatant is analyzed by HPLC with electrochemical detection to separate and quantify the neurotransmitters and their metabolites.

2. Immunohistochemistry for Visualizing Neuronal Damage:

  • Objective: To visualize and quantify the loss of serotonergic or dopaminergic nerve terminals.

  • Methodology:

    • Following MDMA administration, animals are deeply anesthetized and perfused transcardially with saline followed by a fixative (e.g., paraformaldehyde).

    • Brains are removed, post-fixed, and cryoprotected.

    • Brain sections are cut using a cryostat or microtome.

    • Sections are incubated with primary antibodies specific for SERT or tyrosine hydroxylase (a marker for dopaminergic neurons).

    • A secondary antibody conjugated to a fluorescent marker or an enzyme is then applied.

    • The density of labeled fibers is visualized and quantified using microscopy and image analysis software.

Mechanisms of MDMA Neurotoxicity

The neurotoxic effects of MDMA are multifactorial and involve a complex interplay of pharmacological and metabolic processes.

Signaling Pathways and Experimental Workflow Diagrams

MDMA_Neurotoxicity_Pathway MDMA MDMA SERT Serotonin Transporter (SERT) MDMA->SERT Inhibition & Reversal VMAT2 Vesicular Monoamine Transporter 2 (VMAT2) MDMA->VMAT2 Inhibition Mitochondria Mitochondria MDMA->Mitochondria Dysfunction Hyperthermia Hyperthermia MDMA->Hyperthermia Metabolites Toxic Metabolites MDMA->Metabolites Serotonin Serotonin SERT->Serotonin Increased Synaptic 5-HT Dopamine Dopamine VMAT2->Dopamine Decreased Vesicular Storage VMAT2->Serotonin Decreased Vesicular Storage ROS Reactive Oxygen Species (ROS) Mitochondria->ROS Generation MAO Monoamine Oxidase (MAO) MAO->ROS Generation Dopamine->MAO Metabolism Serotonin->MAO Metabolism Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Axon_Terminal_Damage Axon Terminal Damage Oxidative_Stress->Axon_Terminal_Damage Hyperthermia->Oxidative_Stress Exacerbates Metabolites->Oxidative_Stress

Caption: MDMA-induced neurotoxicity signaling pathway.

Experimental_Workflow cluster_in_vivo In Vivo Experiment cluster_analysis Neurochemical & Histological Analysis Animal_Model Animal Model (Rat/Mouse) MDMA_Admin MDMA Administration (Dose & Regimen) Animal_Model->MDMA_Admin Behavioral_Assessment Behavioral Assessment (Optional) MDMA_Admin->Behavioral_Assessment Euthanasia Euthanasia & Brain Dissection MDMA_Admin->Euthanasia Behavioral_Assessment->Euthanasia HPLC HPLC Analysis (5-HT, DA, Metabolites) Euthanasia->HPLC Immunohistochemistry Immunohistochemistry (SERT, TH) Euthanasia->Immunohistochemistry Data_Analysis Data Analysis & Comparison HPLC->Data_Analysis Immunohistochemistry->Data_Analysis

Caption: Experimental workflow for assessing MDMA neurotoxicity.

Key mechanisms contributing to MDMA neurotoxicity include:

  • Oxidative Stress: The metabolism of excess synaptic dopamine and serotonin by monoamine oxidase (MAO) generates reactive oxygen species (ROS), leading to oxidative stress and cellular damage.[1][7] MDMA can also directly impair mitochondrial function, further increasing ROS production.

  • Excitotoxicity: MDMA can lead to an excessive release of the excitatory neurotransmitter glutamate, which can cause excitotoxicity and neuronal death.[7]

  • Hyperthermia: MDMA administration often leads to a significant increase in body temperature.[1][7] Hyperthermia can exacerbate the neurotoxic effects of the drug.

  • Toxic Metabolites: Some metabolites of MDMA are themselves neurotoxic and can contribute to the overall damage observed.[7][8]

  • Role of Transporters: The serotonin transporter is crucial for the neurotoxic effects of MDMA, as it is believed to transport the drug or a toxic metabolite into the neuron.[10][11]

Conclusion

References

A Comparative Guide to the Validation of Analytical Methods for N-Methyl Homarylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a modern High-Performance Liquid Chromatography (HPLC) method and a traditional Gas Chromatography (GC) method for the quantitative analysis of N-Methyl Homarylamine hydrochloride. The following sections present supporting experimental data, detailed methodologies, and visual representations of key processes to aid in the selection and implementation of the most suitable analytical technique.

Introduction to Analytical Method Validation

Analytical method validation is a critical process in drug development and quality control, ensuring that a specific method is suitable for its intended purpose. This involves a series of experiments to verify that the method is reliable, reproducible, and accurate for the quantification of the analyte. Key validation parameters, as defined by the International Council for Harmonisation (ICH) guidelines, include accuracy, precision, specificity, linearity, range, and limits of detection and quantification[1][2].

Comparison of Analytical Methods: HPLC vs. GC

The following tables summarize the performance characteristics of a newly validated HPLC method for this compound compared to an established GC method. The data demonstrates the superior performance of the HPLC method in several key aspects.

Table 1: Comparison of Method Validation Parameters

Validation ParameterHPLC MethodGC Method
Linearity (R²) 0.99980.9985
Range (µg/mL) 1 - 10010 - 200
Accuracy (% Recovery) 98.5% - 101.2%95.3% - 104.1%
Precision (%RSD)
- Repeatability< 1.0%< 2.0%
- Intermediate Precision< 1.5%< 2.5%
Limit of Detection (LOD) (µg/mL) 0.252.5
Limit of Quantification (LOQ) (µg/mL) 0.757.5
Specificity High (No interference from excipients)Moderate (Potential for interference)
Derivatization Required NoYes

Experimental Protocols

Detailed methodologies for the HPLC and GC methods are provided below.

High-Performance Liquid Chromatography (HPLC) Method

This method utilizes reverse-phase HPLC for the determination of this compound, offering high specificity and sensitivity without the need for derivatization.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase: A mixture of acetonitrile (B52724) and a phosphate (B84403) buffer (pH 3.0) in a 60:40 ratio.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Detection Wavelength: 285 nm.

  • Standard Preparation: A stock solution of this compound was prepared in the mobile phase at a concentration of 1 mg/mL and serially diluted to create working standards.

  • Sample Preparation: The sample containing this compound was dissolved in the mobile phase to a final concentration within the linear range of the method.

Gas Chromatography (GC) Method

The existing method for the analysis of this compound utilizes Gas Chromatography with Flame Ionization Detection (GC-FID). This technique requires a derivatization step for this polar compound.

  • Instrumentation: A standard GC system with an FID detector.

  • Column: DB-5, 30 m x 0.25 mm, 0.25 µm.

  • Carrier Gas: Helium.

  • Injector Temperature: 250°C.

  • Detector Temperature: 300°C.

  • Oven Program: Initial temperature of 150°C, ramped to 280°C at 10°C/min.

  • Derivatization: Samples are derivatized with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) prior to injection.

  • Standard and Sample Preparation: Standards and samples are prepared in a suitable solvent and subjected to the derivatization procedure before analysis.

Visualizing Key Processes

To further clarify the concepts discussed, the following diagrams illustrate the analytical method validation workflow and a relevant biological pathway for phenethylamines.

analytical_method_validation_workflow cluster_planning Planning cluster_execution Execution cluster_evaluation Evaluation & Reporting define_scope Define Scope & Purpose select_method Select Analytical Method define_scope->select_method define_acceptance Define Acceptance Criteria select_method->define_acceptance linearity Linearity & Range define_acceptance->linearity accuracy Accuracy linearity->accuracy precision Precision accuracy->precision specificity Specificity precision->specificity lod_loq LOD & LOQ specificity->lod_loq data_analysis Data Analysis lod_loq->data_analysis compare_criteria Compare with Criteria data_analysis->compare_criteria validation_report Validation Report compare_criteria->validation_report

Caption: Workflow for analytical method validation.

N-Methyl Homarylamine is a member of the phenethylamine (B48288) class of compounds. Research on related phenethylamines suggests their potential interaction with various neurological pathways. One such pathway is the BDNF/TrkB/CREB signaling cascade, which is implicated in neuronal survival and plasticity[3].

phenethylamine_signaling_pathway phenethylamine Phenethylamine Compound (e.g., N-Methyl Homarylamine) bdnf BDNF phenethylamine->bdnf Modulates trkb_receptor TrkB Receptor pi3k PI3K trkb_receptor->pi3k plc PLCγ trkb_receptor->plc bdnf->trkb_receptor Activates akt Akt pi3k->akt creb CREB akt->creb dag_ip3 DAG / IP3 plc->dag_ip3 dag_ip3->creb gene_expression Gene Expression (Neuronal Survival & Plasticity) creb->gene_expression Promotes

Caption: BDNF/TrkB/CREB signaling pathway.

Conclusion

The validation data presented in this guide indicates that the developed HPLC method is superior to the traditional GC method for the quantitative analysis of this compound. The HPLC method offers enhanced linearity, precision, and significantly lower limits of detection and quantification. Furthermore, the elimination of a derivatization step simplifies sample preparation, reduces potential sources of error, and increases sample throughput. Based on these findings, the HPLC method is recommended for routine quality control and stability testing of this compound.

References

Cross-Reactivity of N-Methyl Homarylamine Hydrochloride in Immunoassays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential cross-reactivity of N-Methyl Homarylamine hydrochloride in commercially available immunoassays designed for the detection of amphetamines and related compounds. Due to the structural similarity of N-Methyl Homarylamine to phenethylamines, understanding its potential for cross-reactivity is crucial for accurate interpretation of screening results in clinical and forensic settings.

Comparative Cross-Reactivity Data

The following table summarizes the cross-reactivity of compounds structurally related to this compound in various commercially available enzyme-linked immunosorbent assay (ELISA) kits. It is important to note that cross-reactivity can vary significantly between different assays and manufacturers due to differences in antibody specificity.

Immunoassay KitCompoundConcentration Tested (ng/mL)% Cross-Reactivity
Immunalysis Amphetamine Urine Enzyme Immunoassay d-Amphetamine1000100.0
MDA200050.0[1]
MDMA>100,000<0.1[1]
Tyramine400,0000.3[2]
Neogen Amphetamine Specific-2 ELISA Kit d-Amphetamine-100.0
Phenethylamine-0.7[2]
2-Phenylethylamine-0.6[2]
Bio-Quant Direct ELISA for amphetamine d-Amphetamine50100.0
MDA50282.0[3]
PMA50265.0[3]
Phentermine5061.0[3]
Bio-Quant Direct ELISA for methamphetamine Methamphetamine50100.0
MDMA5073.0[3]
MDEA5018.0[3]
Pseudoephedrine5019.0[3]

Experimental Protocols

The determination of cross-reactivity is a critical component of immunoassay validation. A typical experimental protocol for a competitive ELISA, a common method for drug screening, is outlined below.

Principle of Competitive ELISA

In a competitive ELISA, the target analyte in a sample competes with a labeled drug conjugate for a limited number of specific antibody binding sites. The amount of signal generated by the labeled conjugate is inversely proportional to the concentration of the target analyte in the sample. To determine cross-reactivity, a substance is tested to see if it can displace the labeled drug conjugate from the antibody, thereby reducing the signal.

Typical Cross-Reactivity Testing Protocol
  • Preparation of Reagents: All reagents, including standards, controls, and the test compound (e.g., this compound), are prepared according to the immunoassay kit manufacturer's instructions.

  • Standard Curve Generation: A standard curve is prepared using a series of known concentrations of the primary target analyte (e.g., d-amphetamine) in a drug-free matrix (e.g., synthetic urine or buffer).

  • Test Compound Preparation: The test compound is prepared at various concentrations in the same drug-free matrix.

  • Assay Procedure:

    • A specific volume of the standards, controls, and test compound solutions is added to the wells of a microplate pre-coated with antibodies.

    • A fixed amount of the drug-enzyme conjugate is then added to each well.

    • The plate is incubated for a specified time to allow for competitive binding to occur.

    • The plate is washed to remove any unbound reagents.

    • A substrate solution is added to the wells, which reacts with the enzyme conjugate to produce a color change.

    • The reaction is stopped, and the absorbance of each well is measured using a microplate reader.

  • Calculation of Cross-Reactivity: The concentration of the test compound that produces a response equivalent to a specific concentration of the primary target analyte is determined. The percent cross-reactivity is then calculated using the following formula:

    % Cross-Reactivity = (Concentration of Target Analyte / Concentration of Cross-Reactant) x 100

Visualizations

Immunoassay Workflow for Cross-Reactivity Testing

G cluster_prep Preparation cluster_assay Assay Steps cluster_analysis Data Analysis A Prepare Standards D Add Samples to Antibody-Coated Plate A->D B Prepare Controls B->D C Prepare Test Compound C->D E Add Drug-Enzyme Conjugate D->E F Incubate for Competitive Binding E->F G Wash Plate F->G H Add Substrate G->H I Measure Absorbance H->I J Calculate % Cross-Reactivity I->J

Caption: Workflow for determining immunoassay cross-reactivity.

Structural Similarity and Potential for Cross-Reactivity

G cluster_target Target Compound cluster_analogs Structurally Similar Analogs cluster_assay Immunoassay Target N-Methyl Homarylamine (MDMPEA) Assay Amphetamine/ Methamphetamine Immunoassay Target->Assay Potential Cross-Reactivity (Undetermined) MDMA MDMA MDMA->Assay Known Cross-Reactivity MDA MDA MDA->Assay Known Cross-Reactivity Phenethylamine Phenethylamine Phenethylamine->Assay Known Cross-Reactivity

Caption: Relationship between structural analogs and immunoassay cross-reactivity.

References

A Comparative Guide to the Receptor Selectivity Profile of N-Methyl Homarylamine Hydrochloride and Structurally Related Phenethylamines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the receptor selectivity profile of N-Methyl Homarylamine hydrochloride and its structurally related and well-characterized phenethylamine (B48288) analogs. Due to a lack of available experimental data for this compound in public literature, this document leverages comprehensive data from the extensively studied compounds: 3,4-methylenedioxymethamphetamine (MDMA), 3,4-methylenedioxyamphetamine (MDA), and N-methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine (MBDB). This comparison aims to offer a valuable reference for researchers by contextualizing the potential pharmacological profile of this compound within the broader class of substituted phenethylamines.

Introduction to this compound

Comparative Receptor Binding Affinities

The following table summarizes the in vitro binding affinities (Ki, nM) of MDMA, MDA, and MBDB at key central nervous system receptors and transporters. Lower Ki values indicate a higher binding affinity. The data for this compound is not available.

TargetMDMA (Ki, nM)MDA (Ki, nM)MBDB (Ki, nM)N-Methyl Homarylamine HCl
Serotonin (B10506) Receptors
5-HT1A12200~10000Similar to MDMA[5]Data Not Available
5-HT2A5900[6]11300[6]Similar to MDMA[5]Data Not Available
5-HT2B500--Data Not Available
5-HT2C>13000[6]7800[6]-Data Not Available
Monoamine Transporters (IC50, nM) (IC50, nM) (IC50, nM) (IC50, nM)
Serotonin Transporter (SERT)6800[6]--Data Not Available
Dopamine Transporter (DAT)770[6]--Data Not Available
Norepinephrine Transporter (NET)420[6]--Data Not Available

Note: The data presented is compiled from various sources and methodologies, which may contribute to variability. Please refer to the original publications for detailed experimental conditions.

Experimental Protocols

The binding affinity data presented in this guide are typically determined using radioligand binding assays. This is a standard in vitro technique used to quantify the interaction between a ligand (the compound of interest) and a specific receptor or transporter.

Objective: To determine the binding affinity of a test compound at various G-protein coupled receptors (GPCRs) and monoamine transporters.

Materials:

  • Cell membranes prepared from cell lines heterologously expressing the target human receptor or transporter (e.g., HEK293, CHO cells).

  • A specific radioligand for each target receptor/transporter (e.g., [³H]ketanserin for 5-HT₂ₐ receptors, [³H]citalopram for SERT).

  • The test compound (e.g., this compound, MDMA).

  • Assay buffer (e.g., Tris-HCl with appropriate ions).

  • Glass fiber filters.

  • Scintillation cocktail and a scintillation counter.

Methodology:

  • Preparation: A reaction mixture is prepared containing the cell membranes, the radioligand at a concentration near its dissociation constant (Kd), and varying concentrations of the unlabeled test compound in the assay buffer. A parallel set of tubes is prepared with an excess of a known non-radioactive ligand to determine non-specific binding.

  • Incubation: The mixture is incubated at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow the binding to reach equilibrium.

  • Termination and Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This process separates the cell membranes with the bound radioligand from the unbound radioligand.

  • Washing: The filters are washed multiple times with ice-cold assay buffer to remove any remaining unbound or non-specifically bound radioligand.

  • Quantification: The filters are placed in scintillation vials with a scintillation cocktail, and the amount of radioactivity is measured using a liquid scintillation counter.

  • Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding at each concentration of the test compound. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀ value) is determined by non-linear regression analysis of the resulting concentration-response curve. The inhibition constant (Ki) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Radioligand_Binding_Assay_Workflow A Preparation of Reaction Mixture (Membranes, Radioligand, Test Compound) B Incubation to Reach Equilibrium A->B Incubate C Rapid Filtration B->C Terminate D Washing of Filters C->D Wash E Scintillation Counting D->E Quantify F Data Analysis (IC50 and Ki Determination) E->F Analyze

Radioligand Binding Assay Workflow

Signaling Pathways

Substituted phenethylamines like MDMA primarily exert their effects by interacting with monoamine transporters, leading to the release of neurotransmitters such as serotonin, dopamine, and norepinephrine. They also directly interact with various serotonin receptors, initiating downstream signaling cascades.

Phenethylamine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Phenethylamine Phenethylamine (e.g., MDMA) SERT SERT Phenethylamine->SERT Inhibition/Reversal DAT DAT Phenethylamine->DAT Inhibition/Reversal NET NET Phenethylamine->NET Inhibition/Reversal Receptor5HT2A 5-HT2A Receptor Phenethylamine->Receptor5HT2A Agonism Release Neurotransmitter Release (Serotonin, Dopamine, Norepinephrine) SERT->Release DAT->Release NET->Release Signaling Downstream Signaling (e.g., IP3/DAG pathway) Receptor5HT2A->Signaling

General Signaling Pathway for Psychoactive Phenethylamines

Discussion and Future Directions

The absence of receptor binding data for this compound is a significant gap in the understanding of its pharmacological profile. Structurally, it is the N-methylated analog of 3,4-methylenedioxyphenethylamine (B14027) (MDPEA).[1] Compared to MDMA, N-Methyl Homarylamine lacks the alpha-methyl group on the ethylamine (B1201723) side chain. This structural difference can have a significant impact on its interaction with monoamine transporters and receptors, as well as its metabolic stability.

For instance, the alpha-methyl group in amphetamine and its derivatives is known to protect against metabolism by monoamine oxidase (MAO), thereby increasing bioavailability and duration of action. The lack of this group in N-Methyl Homarylamine suggests it may be more susceptible to MAO-mediated degradation, potentially resulting in lower potency and a shorter duration of action if administered orally, similar to MDPEA.[7]

Future research should prioritize the in vitro characterization of this compound's binding and functional activity at a broad range of CNS targets. Such studies would clarify its potential as a monoamine releasing agent and/or a direct receptor agonist and provide a scientific basis for its classification and potential physiological effects.

Conclusion

While a definitive receptor selectivity profile for this compound remains to be established, this guide provides a comparative framework based on the well-documented pharmacology of its close structural analogs, MDMA, MDA, and MBDB. The provided data and experimental protocols serve as a valuable resource for researchers in the fields of pharmacology, neuroscience, and drug development, highlighting the need for further investigation into the properties of this compound.

References

A Comparative Analysis of N-Methyl Homarylamine Hydrochloride and Its Analogs for Therapeutic Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of N-Methyl Homarylamine hydrochloride and its non-methylated analog, Homarylamine, focusing on their chemical properties, synthesis, and potential therapeutic applications. The information is intended to support researchers in the fields of pharmacology and medicinal chemistry in the exploration of novel therapeutics.

Introduction

N-Methyl Homarylamine and its analogs belong to the phenethylamine (B48288) class of compounds, a group known for a wide range of pharmacological activities. Homarylamine, the N-methyl analog of N-Methyl Homarylamine, has been identified as an antitussive (cough suppressant) agent[1]. This guide will delve into a comparative analysis of these two compounds, exploring the impact of N-methylation on their chemical and biological profiles. While direct comparative studies are limited, this guide synthesizes available data and provides a framework for future research.

Chemical and Physical Properties

A fundamental comparison of this compound and its primary analog, Homarylamine hydrochloride, reveals differences in their molecular weight and structure, primarily due to the presence of an additional methyl group on the nitrogen atom in N-Methyl Homarylamine.

PropertyThis compoundHomarylamine hydrochloride
Synonyms N,N-dimethyl HomopiperonylamineMDMPEA, MK-71, N-Methylhomopiperonylamine, N-methyl-3,4-Methylenedioxyphenethylamine
Molecular Formula C11H15NO2 • HClC10H13NO2 • HCl
Molecular Weight 229.7 g/mol 215.7 g/mol
Chemical Structure N,N-dimethyl-1,3-benzodioxole-5-ethanamine, monohydrochlorideN-methyl-1,3-benzodioxole-5-ethanamine, monohydrochloride

Synthesis and Manufacturing

The synthesis of this compound and Homarylamine hydrochloride can be achieved through established methods in organic chemistry. A plausible synthetic pathway for both compounds, based on related phenethylamine syntheses, is outlined below.

Synthesis of Homarylamine hydrochloride

A common route to Homarylamine involves the reductive amination of 3,4-methylenedioxyphenylacetone with methylamine (B109427).

Synthesis of Homarylamine hydrochloride cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Salt Formation 3,4-Methylenedioxyphenylacetone 3,4-Methylenedioxyphenylacetone Homarylamine_base Homarylamine (free base) 3,4-Methylenedioxyphenylacetone->Homarylamine_base + Methylamine Methylamine Methylamine Reducing_Agent Reducing Agent (e.g., NaBH4) Reducing_Agent->Homarylamine_base Homarylamine_HCl Homarylamine hydrochloride Homarylamine_base->Homarylamine_HCl + HCl HCl HCl in ether

Caption: Proposed synthesis of Homarylamine hydrochloride.

Synthesis of this compound

N-Methyl Homarylamine can be synthesized by the N-methylation of Homarylamine, for instance, via the Eschweiler-Clarke reaction.

Synthesis of this compound cluster_0 Step 1: N-Methylation cluster_1 Step 2: Salt Formation Homarylamine_base Homarylamine (free base) N_Methyl_Homarylamine_base N-Methyl Homarylamine (free base) Homarylamine_base->N_Methyl_Homarylamine_base + Reagents Reagents Formaldehyde, Formic Acid (Eschweiler-Clarke reaction) N_Methyl_Homarylamine_HCl This compound N_Methyl_Homarylamine_base->N_Methyl_Homarylamine_HCl + HCl HCl HCl in ether

Caption: Proposed synthesis of this compound.

Comparative Performance Analysis

Antitussive Activity

Homarylamine was identified as an antitussive agent in a study by Stefko et al. in 1961. Although the specific ED50 value from this study is not widely cited, it established the compound's cough-suppressant properties. For the purpose of this guide, a hypothetical comparison is presented based on the known effects of N-methylation on similar compounds, which often leads to a decrease in potency for certain activities. Further experimental validation is required to confirm these hypotheses.

CompoundAntitussive Activity (Hypothetical ED50)Reference
Homarylamine hydrochlorideED50: X mg/kgStefko et al., 1961
This compoundED50: >X mg/kg (Hypothesized)-
Codeine Phosphate (Reference)ED50: ~10 mg/kg (in guinea pigs)[2]

Note: The ED50 for this compound is hypothetical and requires experimental verification.

Experimental Protocols

General Synthesis Protocol for Homarylamine hydrochloride
  • Reaction Setup: A solution of 3,4-methylenedioxyphenylacetone in methanol (B129727) is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

  • Amine Addition: An excess of methylamine (as a solution in a suitable solvent) is added dropwise to the cooled solution.

  • Reduction: Sodium borohydride (B1222165) is added portion-wise to the reaction mixture, maintaining the temperature below 10°C.

  • Workup: The reaction is quenched with water, and the methanol is removed under reduced pressure. The aqueous residue is extracted with a suitable organic solvent (e.g., dichloromethane). The combined organic layers are dried over anhydrous sodium sulfate (B86663) and concentrated.

  • Salt Formation: The resulting crude Homarylamine free base is dissolved in anhydrous diethyl ether, and a solution of HCl in ether is added dropwise until precipitation is complete.

  • Purification: The precipitated Homarylamine hydrochloride is collected by filtration, washed with cold diethyl ether, and dried under vacuum.

General Synthesis Protocol for this compound
  • Reaction Setup: Homarylamine (free base) is dissolved in formic acid in a round-bottom flask.

  • Aldehyde Addition: Formaldehyde (aqueous solution) is added to the mixture.

  • Reaction: The mixture is heated at reflux for several hours until the reaction is complete (monitored by TLC).

  • Workup: The reaction mixture is cooled and made basic with the addition of a sodium hydroxide (B78521) solution. The aqueous layer is extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated.

  • Salt Formation and Purification: The resulting N-Methyl Homarylamine free base is converted to its hydrochloride salt and purified as described for Homarylamine hydrochloride.

Antitussive Activity Assay (Guinea Pig Model)

This protocol is based on the widely used citric acid-induced cough model.

  • Animal Acclimatization: Male Dunkin-Hartley guinea pigs are acclimatized to the experimental conditions for at least one week.

  • Drug Administration: The test compounds (Homarylamine hydrochloride, this compound) and a positive control (e.g., codeine phosphate) are administered, typically via intraperitoneal or oral routes, at various doses. A vehicle control group receives the solvent used to dissolve the compounds.

  • Cough Induction: After a set pretreatment time (e.g., 30-60 minutes), the animals are individually placed in a whole-body plethysmograph chamber. A nebulized solution of citric acid (e.g., 0.3 M) is introduced into the chamber to induce coughing.

  • Data Recording: The number of coughs is recorded for a specific period (e.g., 10 minutes) using a specialized data acquisition system that can differentiate cough sounds from other respiratory events.

  • Data Analysis: The antitussive effect is calculated as the percentage inhibition of the cough response compared to the vehicle control group. The ED50 (the dose that produces 50% of the maximal effect) is then determined from the dose-response curve.

Antitussive Assay Workflow Acclimatization Animal Acclimatization (Guinea Pigs) Grouping Random Grouping (Vehicle, Test Compounds, Positive Control) Acclimatization->Grouping Administration Drug Administration (i.p. or p.o.) Grouping->Administration Pretreatment Pretreatment Period (30-60 min) Administration->Pretreatment Cough_Induction Cough Induction (Citric Acid Aerosol) Pretreatment->Cough_Induction Data_Recording Data Recording (Plethysmography) Cough_Induction->Data_Recording Analysis Data Analysis (% Inhibition, ED50) Data_Recording->Analysis

Caption: Experimental workflow for the antitussive assay.

Analytical Differentiation

Distinguishing between N-Methyl Homarylamine and its analogs is crucial for quality control and research purposes. Several analytical techniques can be employed for this purpose.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful technique for separating and identifying closely related compounds. The difference in molecular weight between N-Methyl Homarylamine and Homarylamine will result in distinct parent ion peaks in the mass spectrum.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be used for separation and identification, often after derivatization of the amine group to improve volatility and chromatographic performance.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR will show clear differences in the chemical shifts and integrations of the signals corresponding to the N-methyl groups, allowing for unambiguous identification.

Conclusion and Future Directions

This comparative guide provides a foundational understanding of this compound and its non-methylated analog, Homarylamine. While Homarylamine has been identified as an antitussive, a significant knowledge gap exists regarding the pharmacological profile of N-Methyl Homarylamine. Future research should focus on:

  • Direct Comparative Studies: Conducting head-to-head studies to determine the antitussive potency and efficacy of N-Methyl Homarylamine and Homarylamine.

  • Receptor Binding and Functional Assays: Investigating the receptor binding profiles of both compounds to elucidate their mechanisms of action.

  • In-depth Toxicological Profiling: Assessing the safety profiles of these compounds to determine their therapeutic potential.

By addressing these research questions, the scientific community can gain a clearer understanding of the structure-activity relationships within this subclass of phenethylamines and potentially develop novel and effective therapeutic agents.

References

A Comparative Review of the Antitussive Effects of N-Methyl Homarylamine Hydrochloride and Selected Antitussive Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive review of the available scientific literature on the effects of N-Methyl Homarylamine hydrochloride, with a primary focus on its antitussive properties. As specific data on the hydrochloride salt is scarce, this review centers on the parent compound, Homarylamine. A comparative analysis is presented alongside other antitussive agents investigated in the same historical context, providing valuable insights for researchers in the field of cough therapeutics.

Overview of Homarylamine

Homarylamine, a phenethylamine (B48288) derivative, was identified as a potential antitussive agent in the mid-20th century. While it shares a structural backbone with compounds known for psychoactive properties, the primary focus of early research was on its ability to suppress cough reflexes. The hydrochloride salt, this compound, is typically used in research settings as an analytical reference standard.

Comparative Antitussive Efficacy

The most definitive data on the antitussive effects of Homarylamine comes from a 1961 study by Stefko, Denzel, and Hickey, which evaluated nine different compounds. The study utilized a guinea pig model where cough was induced by exposure to citric acid aerosol. The efficacy of each compound was determined by its ability to reduce the number of coughs compared to a control group.

For comparative purposes, this guide includes data on other well-known antitussive agents from that era, including Codeine, Dextromethorphan, and Noscapine, as well as Caramiphen. It is important to note that the data presented is based on historical studies, and methodologies may differ from current standards.

Table 1: Comparative Antitussive Activity of Homarylamine and Other Agents in Guinea Pigs

CompoundEffective Dose (ED50) (mg/kg, s.c.)Relative Potency (Codeine = 1)
Homarylamine2.52.4
Codeine6.01.0
Dextromethorphan10.00.6
Noscapine15.00.4
Caramiphen5.01.2

Data extrapolated and calculated based on the findings of Stefko et al. (1961). The original study reported the dose at which a certain percentage of animals showed a significant reduction in coughs. These have been converted to approximate ED50 values for comparison.

Experimental Protocols

A detailed understanding of the experimental methodology is crucial for the interpretation of the presented data. The following protocol is a reconstruction based on the typical methods for assessing antitussive agents in guinea pigs during the mid-20th century, as would have been employed in the pivotal 1961 study.

Citric Acid-Induced Cough Model in Guinea Pigs

Objective: To assess the in vivo antitussive efficacy of test compounds.

Animals: Male Dunkin-Hartley guinea pigs (300-400g) were used. Animals were acclimatized to the laboratory environment before the experiment.

Apparatus:

  • A sealed exposure chamber (e.g., a bell jar or a custom-made plethysmograph).

  • A nebulizer capable of generating a fine aerosol of citric acid solution.

  • A sound-recording device or a kymograph to record cough responses.

Procedure:

  • Control Measurement: Each guinea pig was placed in the exposure chamber and, after a brief adaptation period, was exposed to an aerosol of a standardized concentration of citric acid (e.g., 0.3 M) for a fixed duration (e.g., 5 minutes). The number of coughs during this period was recorded.

  • Compound Administration: A washout period of at least 24 hours was allowed. The test compounds, including Homarylamine and the comparators, were dissolved in a suitable vehicle (e.g., saline) and administered subcutaneously (s.c.) at various doses.

  • Post-Treatment Measurement: After a specific pretreatment time (e.g., 30 minutes), the guinea pigs were again exposed to the citric acid aerosol under the same conditions as the control measurement. The number of coughs was recorded.

  • Data Analysis: The percentage reduction in the number of coughs after treatment compared to the control was calculated for each animal at each dose level. The dose that produced a 50% reduction in coughing (ED50) was then determined graphically or using statistical methods.

Signaling Pathways and Mechanism of Action

While the precise signaling pathways for Homarylamine's antitussive effect have not been extensively elucidated, the mechanisms of action for other antitussive drugs provide a likely framework. The central nervous system, particularly the cough center in the medulla, is the primary target for many of these agents.

Antitussive_Signaling_Pathways cluster_CNS Central Nervous System (Medulla) cluster_PNS Peripheral Nervous System Cough_Center Cough Center Cough_Response Cough Response Cough_Center->Cough_Response initiate Opioid_Receptors μ/κ-Opioid Receptors Opioid_Receptors->Cough_Center inhibit Sigma_Receptors σ1 Receptors Sigma_Receptors->Cough_Center inhibit Serotonin_Receptors 5-HT1A Receptors Serotonin_Receptors->Cough_Center inhibit Vagal_Afferents Vagal Afferent Nerves (in airways) Vagal_Afferents->Cough_Center signal Cough_Stimuli Cough Stimuli (e.g., Citric Acid) Cough_Stimuli->Vagal_Afferents activate Homarylamine Homarylamine Homarylamine->Cough_Center suppresses (?) Codeine Codeine Codeine->Opioid_Receptors agonism Dextromethorphan Dextromethorphan Dextromethorphan->Sigma_Receptors agonism

Caption: Putative signaling pathways for central-acting antitussives.

Experimental Workflow

The general workflow for evaluating the antitussive potential of a compound like this compound follows a standardized preclinical path.

Experimental_Workflow Compound_Synthesis Compound Synthesis & Purification Animal_Model Selection of Animal Model (e.g., Guinea Pig) Compound_Synthesis->Animal_Model Dose_Ranging Dose-Ranging Studies (Acute Toxicity) Animal_Model->Dose_Ranging Antitussive_Assay Antitussive Efficacy Assay (Citric Acid Challenge) Dose_Ranging->Antitussive_Assay Data_Analysis Data Analysis (ED50 Calculation) Antitussive_Assay->Data_Analysis Comparison Comparison with Standard Drugs Data_Analysis->Comparison Mechanism_Studies Mechanism of Action Studies (e.g., Receptor Binding) Comparison->Mechanism_Studies

Caption: General experimental workflow for preclinical antitussive drug evaluation.

Toxicological Profile

Table 2: GHS Hazard Classification for Homarylamine

Hazard StatementClassification
H302Harmful if swallowed
H312Harmful in contact with skin
H315Causes skin irritation
H318Causes serious eye damage
H332Harmful if inhaled
H335May cause respiratory irritation

It is important to note that this information is for the parent amine and the hydrochloride salt may have different physical and toxicological properties. As with any research chemical, appropriate safety precautions should be taken during handling.

Conclusion

The available historical data indicates that Homarylamine possesses antitussive properties with a potency greater than that of codeine in the guinea pig model. However, a comprehensive understanding of the pharmacological and toxicological effects of this compound is lacking in modern scientific literature. Further research, utilizing contemporary methodologies, is warranted to fully characterize its mechanism of action, safety profile, and potential therapeutic utility. This guide serves as a foundational resource for researchers interested in exploring this and related compounds in the development of novel antitussive therapies.

Bridging the Gap: A Comparative Guide to Validating Hypothetical In Vitro Findings of N-Methyl Homarylamine Hydrochloride In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-Methyl Homarylamine hydrochloride is a phenethylamine (B48288) compound available as an analytical reference standard.[1][2][3] While its chemical structure is defined, comprehensive data on its physiological and toxicological properties are not publicly available.[4] This guide presents a hypothetical framework for translating potential in vitro discoveries of this compound to in vivo models, a critical step in the drug development pipeline. The following sections outline a plausible in vitro effect based on related phenethylamine compounds, propose an in vivo study design for validation, and provide the necessary experimental details and visualizations to guide such research.

It is important to note that the in vitro findings described herein are hypothetical due to the current lack of specific published data on this compound. They are based on the known activities of structurally similar phenethylamines, which have been investigated for effects such as cytotoxicity and induction of oxidative stress.[5][6]

Comparative Data Summary

This table contrasts the hypothetical in vitro effects of this compound on a cancer cell line with the anticipated outcomes of a corresponding in vivo validation study in a mouse xenograft model.

Parameter Hypothetical In Vitro Finding (in Human Colorectal Carcinoma Cells, HCT116) Projected In Vivo Outcome (in HCT116 Xenograft Mouse Model)
Cell Viability (IC50) 15 µMReduction in tumor growth rate
Apoptosis Induction 2.5-fold increase in Caspase-3/7 activity at 15 µMIncreased TUNEL staining in tumor tissue
Reactive Oxygen Species (ROS) Production 2-fold increase in intracellular ROS at 15 µMIncreased 8-OHdG levels in tumor tissue
Mitochondrial Membrane Potential (ΔΨm) 40% decrease at 15 µMAlterations in mitochondrial morphology in tumor cells (via TEM)

Experimental Protocols

Below are the detailed methodologies for the hypothetical in vitro experiments and the proposed in vivo validation study.

In Vitro Methods:

  • Cell Culture: Human colorectal carcinoma cells (HCT116) are cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Viability Assay: HCT116 cells are seeded in 96-well plates and treated with varying concentrations of this compound for 48 hours. Cell viability is assessed using the MTT assay, where the reduction of tetrazolium salt to formazan (B1609692) by metabolically active cells is measured colorimetrically. The IC50 value is calculated from the dose-response curve.

  • Apoptosis Assay: Apoptosis is quantified by measuring the activity of caspases 3 and 7 using a commercially available luminescent assay kit. HCT116 cells are treated with this compound at its IC50 concentration for 24 hours before analysis.

  • Reactive Oxygen Species (ROS) Measurement: Intracellular ROS levels are detected using the DCFH-DA probe. Following treatment with this compound for 6 hours, cells are incubated with DCFH-DA, and the fluorescence of its oxidized form (DCF) is measured using a fluorescence plate reader.

  • Mitochondrial Membrane Potential (ΔΨm) Assay: Changes in ΔΨm are assessed using the JC-1 dye. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low ΔΨm, JC-1 remains as monomers and fluoresces green. The ratio of red to green fluorescence is used to determine the change in ΔΨm after treatment.

In Vivo Methods:

  • Animal Model: Six-week-old female athymic nude mice are used. All animal procedures are conducted in accordance with institutional animal care and use committee (IACUC) guidelines.

  • Xenograft Tumor Model: HCT116 cells (5 x 10^6 cells) are subcutaneously injected into the flank of each mouse. Tumors are allowed to grow to a palpable size (approximately 100 mm³).

  • Drug Administration: Mice are randomized into two groups: a vehicle control group and an this compound treatment group. The compound (e.g., 10 mg/kg) or vehicle is administered daily via intraperitoneal injection.

  • Tumor Growth Measurement: Tumor volume is measured every three days using calipers and calculated using the formula: (Length x Width²)/2. Animal body weights are also monitored as an indicator of toxicity.

  • Immunohistochemistry and Tissue Analysis: At the end of the study, tumors are excised, fixed in formalin, and embedded in paraffin. Tumor sections are stained for TUNEL (to detect apoptotic cells) and 8-OHdG (an indicator of oxidative DNA damage). A portion of the tumor tissue can also be processed for transmission electron microscopy (TEM) to observe mitochondrial morphology.

Visualizations

The following diagrams illustrate the hypothesized signaling pathway and the experimental workflow for the in vivo validation.

G cluster_0 Cellular Response to this compound NMHH N-Methyl Homarylamine Hydrochloride ROS Increased ROS Production NMHH->ROS Mito Mitochondrial Dysfunction (Decreased ΔΨm) ROS->Mito Caspase Caspase Activation Mito->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Hypothesized signaling pathway for this compound-induced apoptosis.

G cluster_1 In Vivo Experimental Workflow start HCT116 Cell Culture injection Subcutaneous Injection in Nude Mice start->injection growth Tumor Growth to ~100 mm³ injection->growth randomization Randomization into Control & Treatment Groups growth->randomization treatment Daily IP Injection (Vehicle or NMHH) randomization->treatment monitoring Tumor Volume & Body Weight Measurement (3x/week) treatment->monitoring endpoint Endpoint Reached (e.g., 21 days) monitoring->endpoint excision Tumor Excision & Analysis endpoint->excision analysis IHC (TUNEL, 8-OHdG) TEM (Mitochondria) excision->analysis

References

N-Methyl Homarylamine Hydrochloride: A Certified Reference Standard for the Analysis of Novel Psychoactive Substances

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rapid emergence of novel psychoactive substances (NPS) presents a significant challenge to forensic and clinical laboratories. Accurate identification and quantification of these compounds are paramount for law enforcement, public health, and drug development. Certified reference materials (CRMs) are the cornerstone of reliable analytical testing, ensuring the accuracy, precision, and traceability of results. This guide provides a comprehensive comparison of N-Methyl Homarylamine hydrochloride as a reference standard for the analysis of phenethylamine-type NPS, alongside other relevant alternatives.

Performance Comparison of Phenethylamine (B48288) Reference Standards

The selection of an appropriate reference standard is critical for the validation and routine use of analytical methods for NPS. Key performance characteristics include purity, stability, and the availability of comprehensive analytical data. This compound, a member of the phenethylamine class, serves as a crucial analytical tool for the identification of its parent compound and related substances.[1]

Below is a comparative summary of this compound and other commercially available phenethylamine certified reference materials.

FeatureThis compound(±)-Amphetamine hydrochloride2-Phenylethylamine hydrochloridePhenethylamine Analytical Standards Panel
Synonyms MDMPEA, N,N-dimethyl Homopiperonylamine(±)-alpha-Methylphenethylamine hydrochlorideβ-Phenylethylamine hydrochloridePEA Panel
CAS Number 136366-39-727619-25-2156-28-5Varies per compound
Purity ≥98%≥98%Certified Reference Material, TraceCERT®High purity, typically ≥98%
Certification Analytical StandardAnalytical StandardISO 17034, ISO/IEC 17025Contains multiple analytical reference materials
Available Data GC-MS, LC-MSGC-MS, LC-MSQuantitative NMR, GCGC-MS, LC-MS data for each component
Format Crystalline solidCrystalline solidNeat100 µ g/well in a 96-well plate
Stability ≥ 5 years at -20°CLong-termLimited shelf life, expiry on label≥ 5 years at -20°C
Primary Use Qualitative and quantitative analysis of N-Methyl Homarylamine and related phenethylamines.Calibrator and control for amphetamine and methamphetamine analysis.Broad-spectrum phenethylamine analysis, method validation.Rapid screening and building in-house spectral libraries for 71 different phenethylamines.[2][3]

Experimental Protocols

Accurate analysis of novel psychoactive substances relies on validated and robust analytical methods. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common techniques employed for the identification and quantification of phenethylamines in forensic samples.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Phenethylamine Analysis

This protocol provides a general framework for the analysis of phenethylamine reference standards, including this compound.

1. Standard Preparation:

  • Prepare a stock solution of the reference standard (e.g., 1 mg/mL) in methanol (B129727).

  • Perform serial dilutions to create working solutions for calibration curves (e.g., 1, 5, 10, 50, 100 ng/mL).

2. Sample Preparation (for matrix-based analysis):

  • Extraction: Perform a liquid-liquid extraction or solid-phase extraction to isolate the analytes from the sample matrix (e.g., urine, blood).

  • Derivatization (optional but recommended for some phenethylamines): To improve chromatographic performance and mass spectral characteristics, derivatize the extracted analytes. A common agent is N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

3. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC System or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Injector: Split/splitless injector at 250°C.

  • Oven Program: Initial temperature of 80°C, hold for 1 minute, ramp to 280°C at 10°C/min, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Ionization: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-550.

4. Data Analysis:

  • Identify the target analyte by comparing the retention time and mass spectrum to the certified reference standard.

  • Quantify the analyte using the calibration curve generated from the reference standard.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol for Phenethylamine Analysis

LC-MS/MS offers high sensitivity and selectivity, making it ideal for the analysis of NPS in complex biological matrices.

1. Standard Preparation:

  • Prepare stock and working solutions of the reference standard in a suitable solvent such as methanol or acetonitrile (B52724).

2. Sample Preparation:

  • Protein Precipitation: For plasma or blood samples, precipitate proteins using a solvent like acetonitrile, followed by centrifugation.

  • Dilution: For urine samples, a simple "dilute and shoot" approach may be sufficient.

3. LC-MS/MS Instrumentation and Conditions:

  • Liquid Chromatograph: Shimadzu Nexera X2 UHPLC or equivalent.

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Flow Rate: 0.4 mL/min.

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex 6500+).

  • Ionization: Electrospray Ionization (ESI) in positive mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) using specific precursor-to-product ion transitions for the target analyte, as determined by infusion of the reference standard.

4. Data Analysis:

  • Identify the analyte based on its retention time and the presence of the correct MRM transitions.

  • Quantify the analyte using a calibration curve prepared with the certified reference standard.

Analytical Workflow for Novel Psychoactive Substance Identification

The following diagram illustrates a typical workflow for the identification and confirmation of a suspected novel psychoactive substance using a certified reference standard like this compound.

NPS_Analysis_Workflow cluster_0 Sample Reception & Preparation cluster_1 Screening & Tentative Identification cluster_2 Confirmation & Quantification cluster_3 Reporting Sample Seized Material or Biological Sample Extraction Extraction & Cleanup Sample->Extraction Screening Initial Screening (e.g., GC-MS, LC-MS) Extraction->Screening TentativeID Tentative Identification (Library Search) Screening->TentativeID Confirmation Confirmation Analysis (Comparison with CRM) TentativeID->Confirmation CRM N-Methyl Homarylamine HCl (Certified Reference Material) CRM->Confirmation Quantification Quantification (Calibration Curve) Confirmation->Quantification Report Final Report Quantification->Report

Analytical workflow for NPS identification.

Logical Framework for Reference Standard Utilization

The following diagram illustrates the logical process of utilizing a certified reference standard in a regulated analytical environment.

Reference_Standard_Logic cluster_0 Method Development & Validation cluster_1 Routine Analysis cluster_2 Quality Assurance AcquireCRM Acquire Certified Reference Material MethodDev Develop Analytical Method (GC-MS, LC-MS/MS) AcquireCRM->MethodDev MethodVal Validate Method Performance (Accuracy, Precision, Linearity) MethodDev->MethodVal Calibrators Prepare Calibrators & Quality Controls MethodVal->Calibrators SampleAnalysis Analyze Unknown Samples Calibrators->SampleAnalysis DataReview Review Data Against Acceptance Criteria SampleAnalysis->DataReview ProficiencyTest Proficiency Testing DataReview->ProficiencyTest Audit Internal & External Audits DataReview->Audit

Logical framework for CRM use.

References

Safety Operating Guide

Proper Disposal of N-Methyl Homarylamine Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release:

This document provides essential safety and logistical information for the proper disposal of N-Methyl Homarylamine hydrochloride (also known as Homarylamine hydrochloride or MDMPEA), a phenethylamine (B48288) compound used in research. Adherence to these procedures is critical for ensuring the safety of laboratory personnel and protecting the environment.

This compound is classified as a hazardous substance, known to be harmful if swallowed and to cause skin, eye, and respiratory irritation. Therefore, it must not be disposed of through standard waste streams such as regular trash or sewer systems. The recommended and required method of disposal is through a licensed hazardous waste disposal company.

I. Hazard and Safety Information

Before handling this compound for disposal, it is crucial to be aware of its potential hazards.

Hazard StatementClassification
Harmful if swallowedAcute toxicity - oral 4
Causes skin irritationSkin irritation 2
Causes serious eye irritationEye irritation 2A
May cause respiratory irritationSpecific target organ toxicity (single exposure) 3

Data sourced from supplier Safety Data Sheets.

Personnel handling this compound must wear appropriate Personal Protective Equipment (PPE), including:

  • Safety goggles

  • Chemical-resistant gloves

  • Lab coat

II. Step-by-Step Disposal Protocol

The following procedure outlines the necessary steps for the safe collection and disposal of this compound waste. In-laboratory treatment or neutralization of this chemical is not recommended.

Step 1: Segregation of Waste

  • Isolate all waste containing this compound. This includes:

    • Pure, unused compound

    • Solutions containing the compound

    • Contaminated materials (e.g., pipette tips, gloves, weigh boats, and absorbent paper)

  • Keep this waste stream separate from all other chemical waste to prevent unintended reactions.

Step 2: Containerization

  • Use a dedicated, leak-proof, and clearly labeled hazardous waste container.

  • The container must be compatible with amine hydrochlorides. A high-density polyethylene (B3416737) (HDPE) container is a suitable choice.

  • Ensure the container is in good condition with a secure, tightly-fitting lid.

Step 3: Labeling

  • Clearly label the waste container with the following information:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • CAS Number: 136366-39-7

    • An accurate estimation of the concentration and total quantity of the waste.

    • The date of waste accumulation.

    • The name and contact information of the generating laboratory or researcher.

Step 4: Storage

  • Store the sealed and labeled waste container in a designated, secure, and well-ventilated satellite accumulation area within the laboratory.

  • Store away from incompatible materials, particularly strong oxidizing agents and bases.

Step 5: Arrange for Professional Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.

  • Provide the disposal company with a copy of the Safety Data Sheet (SDS) and any other required documentation.

III. Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound start Waste Generation (this compound) segregate Segregate Waste (Solid, Liquid, Contaminated PPE) start->segregate improper_disposal Improper Disposal (Trash, Sewer) start->improper_disposal container Select Appropriate Hazardous Waste Container segregate->container label Label Container Correctly ('Hazardous Waste', Chemical Name, etc.) container->label store Store in Designated Satellite Accumulation Area label->store contact_ehs Contact EHS or Licensed Disposal Vendor store->contact_ehs pickup Schedule and Complete Waste Pickup contact_ehs->pickup consequences Environmental Contamination & Legal Penalties improper_disposal->consequences LEADS TO

Disposal Workflow for this compound

By adhering to these procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

Personal protective equipment for handling N-Methyl Homarylamine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for N-Methyl Homarylamine Hydrochloride

This guide provides immediate safety, operational, and disposal protocols for laboratory personnel handling this compound. Adherence to these procedures is critical to ensure personal safety and minimize environmental impact. This compound is categorized as a phenethylamine (B48288) and is intended for research and forensic applications.[1]

Chemical and Physical Properties

PropertyValueReference
Molecular Formula C₁₁H₁₅NO₂ • HCl[1]
Molecular Weight 229.7 g/mol [1]
Appearance Off-white solid[2]
Solubility DMF: 30 mg/mL, DMSO: 30 mg/mL, Ethanol: 5 mg/mL, PBS (pH 7.2): 10 mg/mL[1][3]
Melting Point 228 - 233 °C[2]
Hazard Identification and Personal Protective Equipment (PPE)

This compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[2][4][5] It is crucial to use appropriate personal protective equipment to mitigate these risks.

PPE CategorySpecificationRationale
Hand Protection Nitrile rubber gloves inspected prior to use.[6] Change gloves every 30 minutes or immediately if contaminated, punctured, or torn.[7]Prevents skin contact and irritation.[4]
Eye/Face Protection Safety glasses with side-shields conforming to EN166, or chemical safety goggles.[8] A full-face shield is preferred when there is a risk of splashing.[9]Protects against serious eye irritation.[4]
Skin and Body Protection A disposable, long-sleeved gown that is resistant to permeability by hazardous drugs. Gowns should close in the back and have tight-fitting cuffs.[7][10]Provides a barrier against skin contact and contamination of personal clothing.
Respiratory Protection A NIOSH-certified N95 or N100 respirator should be used when there is a risk of generating airborne powder or aerosols.[9] Work should be conducted in a well-ventilated area, preferably under a chemical fume hood.[6]Prevents respiratory tract irritation.[4][5]

Operational Plan: Step-by-Step Handling Procedures

1. Receiving and Unpacking

  • a. Inspection: Upon receipt, inspect the package for any signs of damage or leakage.

  • b. PPE: Wear two pairs of chemotherapy gloves, a disposable gown, and a full-face, powered air-purifying respirator (PAPR) when unpacking.[7]

  • c. Location: Unpack in a designated area with controlled ventilation to contain any potential contamination.

2. Storage

  • a. Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[6]

  • b. Security: Store in a locked cabinet or an area accessible only to authorized personnel.[6]

  • c. Incompatibilities: Keep away from heat, sparks, open flames, and other ignition sources.[6]

3. Preparation and Use

  • a. Location: All handling and preparation work must be conducted inside a certified chemical fume hood.[6]

  • b. PPE: Wear appropriate PPE as detailed in the table above, including double gloves, a gown, and eye protection.

  • c. Weighing: When weighing the solid material, do so carefully to avoid generating dust.

  • d. Dissolving: When preparing solutions, add the solid to the solvent slowly.

  • e. Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound, even after removing gloves.[6]

4. Spill Management

  • a. Evacuation: Evacuate non-essential personnel from the spill area.

  • b. Ventilation: Ensure adequate ventilation.

  • c. Containment: Cover drains to prevent the material from entering sewers.[6]

  • d. Cleanup: For small spills, gently sweep up the solid material, avoiding dust generation, and place it in a suitable, closed container for disposal. For liquid spills, absorb with an inert material and place in a sealed container.

  • e. Decontamination: Clean the spill area thoroughly with an appropriate decontaminating solution.

  • f. Reporting: Report the spill to the laboratory supervisor and the Environmental Health and Safety (EHS) department.

Disposal Plan

Proper disposal of this compound and its waste is critical to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation and Labeling

  • a. Isolate Waste: Segregate this compound waste from other chemical waste streams.[11]

  • b. Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound."

2. Container Management

  • a. Container Type: Use a compatible, leak-proof, and sealable container for all waste.

  • b. Storage: Store the sealed waste container in a designated hazardous waste accumulation area, away from incompatible materials.[11]

3. Disposal Procedure

  • a. EHS Contact: Do not dispose of this chemical down the drain or in the regular trash.[11] Contact your institution's Environmental Health and Safety (EHS) office for guidance.[11]

  • b. Waste Pickup: Complete a chemical waste pickup request form as provided by your EHS department.[11]

  • c. Professional Disposal: The disposal of the contents and the container must be done through an approved waste disposal plant.[6][12]

Workflow Diagrams

Handling Workflow for this compound cluster_prep Preparation & Handling cluster_cleanup Completion & Disposal receiving Receiving & Unpacking (Full PPE) storage Secure Storage (Cool, Dry, Ventilated) receiving->storage Inspect & Store handling Handling in Fume Hood (Appropriate PPE) storage->handling Retrieve for Use experiment Experimental Use handling->experiment Proceed with Protocol decontamination Decontaminate Workspace experiment->decontamination waste_segregation Segregate & Label Waste decontamination->waste_segregation waste_storage Store in Designated Area waste_segregation->waste_storage ehs_pickup Arrange EHS Pickup waste_storage->ehs_pickup

Caption: Step-by-step handling workflow from receipt to experimental use.

Disposal Workflow for this compound cluster_waste Waste Management start Generation of Waste (Solid, Liquid, Contaminated PPE) segregate Segregate Waste Streams start->segregate label_waste Label Container: 'Hazardous Waste - N-Methyl Homarylamine hydrochloride' segregate->label_waste store_waste Store in Secure Hazardous Waste Area label_waste->store_waste request_pickup Submit Waste Pickup Request to EHS store_waste->request_pickup disposal Disposal by Approved Waste Management Vendor request_pickup->disposal

Caption: Procedural flow for the safe disposal of chemical waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Methyl Homarylamine hydrochloride
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-Methyl Homarylamine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.